n-Butyl Ethyl Sulfide
Description
The exact mass of the compound Butyl ethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-5-6-7-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIRSLHMKBUGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862340 | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-46-0, 5008-72-0 | |
| Record name | Butyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethylthio)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl ethyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Ethylsulfanyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylsulfanyl)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ETHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RYB65Z11E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
n-Butyl Ethyl Sulfide chemical properties and structure
An In-Depth Technical Guide to n-Butyl Ethyl Sulfide: Chemical Properties, Structure, and Synthetic Methodologies
Introduction
This compound, systematically named 1-(ethylsulfanyl)butane, is a dialkyl sulfide with the chemical formula C6H14S.[1] This organosulfur compound, also known as 3-thiaheptane, is characterized by a sulfur atom bridging an ethyl and a n-butyl group.[1] While not as commonly discussed as simpler sulfides like diethyl sulfide, this compound serves as a valuable model compound in fundamental studies of organosulfur chemistry and holds potential as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthetic approaches, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions.[2] Its distinct, often described as unpleasant, odor is characteristic of many volatile sulfur compounds. A thorough understanding of its physical and chemical properties is crucial for its handling, application, and the design of synthetic protocols.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C6H14S | [1][3][4] |
| Molecular Weight | 118.24 g/mol | [1][3][4] |
| CAS Number | 638-46-0 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 0.85 g/cm³ | [5] |
| Boiling Point | 144-145 °C | [5][6] |
| Melting Point | -95.12 °C | [6] |
| Flash Point | 144-145 °C | [6] |
| Refractive Index (n20/D) | 1.4515 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[7] |
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound features a central sulfur atom bonded to an ethyl group and a n-butyl group. The geometry around the sulfur atom is bent, analogous to ethers, with the C-S-C bond angle being approximately 104.5° due to the presence of two lone pairs of electrons on the sulfur atom.[5]
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The methylene protons adjacent to the sulfur atom (α-protons) are deshielded and appear as triplets in the range of δ 2.45–2.55 ppm.[5][8] The terminal methyl groups of the ethyl and butyl chains resonate as triplets at approximately δ 1.26 ppm and δ 0.92 ppm, respectively.[8] The other methylene protons of the butyl chain appear as multiplets in the upfield region.
-
¹³C NMR : The carbon NMR spectrum complements the ¹H NMR data, with distinct signals for each of the six carbon atoms. The carbons directly attached to the sulfur atom are the most deshielded.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-S stretching vibrations, which are typically weak and appear in the fingerprint region (around 600-800 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of 118, corresponding to the molecular weight of the compound.[5] The fragmentation pattern is consistent with the cleavage of the C-S and C-C bonds, providing further structural confirmation.[5]
Synthesis and Reactivity
The synthesis of asymmetrical sulfides like this compound can be achieved through several reliable methods in organosulfur chemistry. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale.
Williamson-Type Synthesis (Thiol Alkylation)
A prevalent and straightforward method for preparing asymmetrical sulfides is the sulfur analog of the Williamson ether synthesis.[9][10] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.[9][11] For the synthesis of this compound, two primary pathways are viable:
-
Reaction of sodium ethanethiolate with 1-bromobutane.
-
Reaction of sodium butanethiolate with bromoethane.
Conceptual Workflow for Williamson-Type Synthesis of this compound:
Caption: Williamson-type synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Thiol Alkylation
Causality: This protocol is based on the well-established Sₙ2 mechanism, where a strong nucleophile (thiolate) displaces a good leaving group (halide) from a primary alkyl halide. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
-
Thiolate Formation : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanethiol in a suitable polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Deprotonation : Cool the solution in an ice bath and add a slight molar excess of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise to deprotonate the thiol and form the sodium ethanethiolate. Stir for 30-60 minutes.
-
Nucleophilic Substitution : To the stirred suspension of the thiolate, add an equimolar amount of 1-bromobutane dropwise via a dropping funnel.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Thiol-Ene Radical Addition
Another powerful method for the synthesis of thioethers is the thiol-ene reaction, which proceeds via a free-radical mechanism.[12][13] This reaction involves the anti-Markovnikov addition of a thiol to an alkene, typically initiated by a radical initiator (e.g., AIBN) or UV light.[12] To synthesize this compound, one could react butanethiol with ethene or ethanethiol with 1-butene.
Conceptual Workflow for Thiol-Ene Synthesis:
Caption: Thiol-ene radical addition for this compound synthesis.
Applications in Research and Development
While specific large-scale industrial applications of this compound are not widely documented, its utility in a research context is noteworthy.
-
Model Compound : It serves as a representative asymmetrical dialkyl sulfide for studying the fundamental chemistry of organosulfur compounds, including their oxidation to sulfoxides and sulfones.
-
Synthetic Intermediate : As a functionalized thioether, it can be a precursor in the synthesis of more complex sulfur-containing molecules, which are of interest in medicinal chemistry and materials science. The sulfide linkage is found in various biologically active compounds.
-
Flavor and Fragrance : Some volatile sulfur compounds are used in trace amounts as flavoring agents.[7]
Safety and Handling
This compound is a flammable liquid and vapor.[1][2] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[2] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[14] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][14][15]
Conclusion
This compound is a structurally simple yet chemically significant organosulfur compound. Its well-defined physical and spectroscopic properties make it an excellent substrate for academic study and a useful building block in organic synthesis. The synthetic routes to this compound, primarily through Williamson-type reactions and thiol-ene additions, are robust and illustrative of fundamental principles in organic chemistry. For researchers in drug development and materials science, a thorough understanding of the properties and synthesis of such fundamental molecules is indispensable.
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Physical properties of n-Butyl Ethyl Sulfide
An In-Depth Technical Guide to the Physical Properties of n-Butyl Ethyl Sulfide
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 638-46-0), a dialkyl thioether, is a compound of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as an intermediate in the development of sulfur-containing pharmaceuticals. A comprehensive understanding of its physical properties is paramount for its safe handling, application, and purification. In drug development and materials science, properties such as solubility, boiling point, and density are not mere data points; they are critical parameters that dictate process design, formulation strategies, and regulatory compliance.
This guide provides a detailed examination of the core physical and chemical properties of this compound. As a Senior Application Scientist, the focus extends beyond simple data presentation to include the causality behind experimental choices and the integration of various analytical techniques to build a self-validating, trustworthy physicochemical profile.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical substance is the foundation of all subsequent scientific investigation. This compound is known by several synonyms, and its identity is unequivocally confirmed by its structural formula and registry numbers.
Systematic nomenclature under IUPAC guidelines names the compound 1-(ethylsulfanyl)butane .[1][2] The name 3-Thiaheptane is also used, treating the sulfur atom as a heteroatom within a seven-carbon chain.[1][2] This nomenclature is particularly useful for understanding its structural relationship to other linear alkanes.
| Identifier | Value | Source(s) |
| CAS Registry Number | 638-46-0 | [1][3] |
| Molecular Formula | C₆H₁₄S | [1][3] |
| Molecular Weight | 118.24 g/mol | [1][3] |
| IUPAC Name | 1-(ethylsulfanyl)butane | [1][2] |
| Common Synonyms | Ethyl n-butyl sulfide, 3-Thiaheptane | [1][2][3] |
| SMILES Notation | CCCCSCC | [2] |
| InChIKey | XJIRSLHMKBUGMR-UHFFFAOYSA-N | [2] |
Core Physical Properties and Their Significance
The macroscopic properties of a substance are a direct reflection of its molecular structure and intermolecular forces. For this compound, its moderately sized, nonpolar alkyl chains and the polarizable sulfur atom result in characteristics typical of a volatile, flammable liquid.
Boiling Point and Volatility
The boiling point is a critical parameter for purification by distillation, assessing volatility for vapor hazard analysis, and defining storage conditions. This compound has a boiling point reported in the range of 143-145°C at atmospheric pressure.[4][5] This temperature is indicative of moderate van der Waals forces between molecules and is a key parameter for designing distillation protocols to separate it from reaction precursors or byproducts.
Melting Point and Solid-State Characteristics
The melting point defines the transition from the solid to the liquid state and is a fundamental indicator of purity. The compound exhibits a very low melting point of -95.12°C , meaning it remains liquid under all standard laboratory and ambient environmental conditions.[5] This property simplifies its handling and transport, as there is no risk of solidification.
Density and Specific Gravity
Density is essential for converting mass to volume, which is fundamental for reagent measurement and process calculations. The density of this compound is consistently reported as 0.85 g/cm³ (or 0.85 g/mL) at standard temperature.[2][5] Being less dense than water, it will form a separate layer on top if mixed.
Refractive Index
The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a rapid, non-destructive method for quality control. The reported refractive index for this compound is approximately 1.4515 .[5] Any significant deviation from this value in a purified sample would suggest the presence of contaminants.
Solubility Profile
Summary of Physical Properties
| Physical Property | Value | Unit | Source(s) |
| Boiling Point | 143 - 145 | °C | [4][5] |
| Melting Point | -95.12 | °C | [5] |
| Density | 0.85 | g/cm³ | [2][5] |
| Refractive Index (n₂₀/D) | 1.4515 | [5] |
Standardized Methodologies for Property Determination
To ensure data is reliable and reproducible, physical properties must be measured using standardized, validated protocols. The choice of method is critical; for industrial and pharmaceutical applications, methods published by organizations like ASTM International are preferred as they represent an industry-wide consensus on best practices.
Protocol: Boiling Range Determination (ASTM D1078)
This test method is the standard for determining the distillation range of volatile organic liquids boiling between 30 and 350°C, making it perfectly suited for this compound.[7][8] The rationale for choosing this method is its high precision and the detailed procedure that accounts for variables like atmospheric pressure.
Methodology Steps:
-
Apparatus Setup: A standardized distillation flask (100 mL), condenser, and receiving graduate are assembled as specified in ASTM E133.
-
Sample Measurement: A 100 mL sample of this compound is measured into the distillation flask.
-
Heating: The flask is heated at a controlled rate to produce the first drop of distillate. The temperature at this moment is recorded as the Initial Boiling Point .
-
Distillation: Heating is continued to maintain a steady distillation rate (4-5 mL per minute).
-
Data Recording: The vapor temperature is recorded as a function of the volume of distillate collected.
-
Final Boiling Point: The maximum temperature reached during the test is recorded as the Final Boiling Point or dry point.
-
Pressure Correction: All temperature readings are corrected to standard atmospheric pressure (101.3 kPa) to ensure comparability of results.
Protocol: Density Measurement via Digital Density Meter (ASTM D4052)
For precise density measurements, the oscillating U-tube method, standardized as ASTM D4052, is superior to older methods like hydrometry.[9][10] Its high accuracy (repeatability of ±0.0001 g/cm³), speed, and requirement for a small sample volume (1-2 mL) make it the industry standard for characterizing petroleum products and other pure chemicals.[11][12]
Methodology Steps:
-
Calibration: The digital density meter is calibrated using two reference standards, typically dry air and high-purity water, at the measurement temperature (e.g., 20°C). This two-point calibration ensures linearity and accuracy across the measurement range.
-
Sample Injection: A small volume of the this compound sample is injected into the thermostatted oscillating U-tube, ensuring no air bubbles are present. The presence of bubbles is a critical failure point, as it will drastically lower the measured density.
-
Oscillation Measurement: The instrument measures the period of oscillation of the U-tube containing the sample. The tube's oscillation period is directly related to the mass (and therefore density) of the liquid it contains.
-
Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the stored calibration data.
-
Cleaning: The U-tube is thoroughly cleaned with appropriate solvents and dried before the next measurement to prevent cross-contamination.
Spectroscopic and Structural Confirmation
While macroscopic physical properties define a substance's behavior, spectroscopic analysis provides definitive confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum of this compound provides a unique fingerprint. The signals for the methylene protons (–CH₂–) adjacent to the sulfur atom are characteristically shifted downfield to approximately δ 2.53 ppm due to the electron-withdrawing effect of the sulfur.[13] The spectrum also clearly shows the signals for the other butyl and ethyl chain protons, with the terminal methyl groups (–CH₃) appearing upfield around δ 0.92 ppm and δ 1.26 ppm .[13] The integration of these signals confirms the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each of the six unique carbon atoms in the structure, confirming the complete carbon backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong C-H stretching and bending vibrations from the alkyl chains, typically in the 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹ regions, respectively.[14] The C-S stretching vibration is weaker and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.
Workflow for Physicochemical Characterization
A robust characterization protocol involves a multi-technique approach to build a self-validating dataset. The following workflow illustrates the logical sequence of analysis for a newly synthesized or received batch of this compound.
Caption: Workflow for the comprehensive physicochemical characterization of this compound.
Safety and Handling Parameters
A thorough understanding of safety parameters is non-negotiable for handling any chemical. The primary hazard associated with this compound is its flammability.
Flash Point and Flammability
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. There is a notable discrepancy in publicly available data for this compound. Some databases erroneously list the flash point as 144-145°C, which is physically inconsistent with its boiling point and flammability classification.[5]
Authoritative sources, such as the Safety Data Sheet (SDS) from Thermo Fisher Scientific, classify this compound under UN1993, Hazard Class 3, Packing Group III.[15] This classification corresponds to flammable liquids. The GHS hazard statement is H226: Flammable liquid and vapor , which applies to liquids with a flash point between 23°C and 60°C.[1][15] This range should be considered the authoritative value for risk assessment. Standard protocols like the ASTM D93 Pensky-Martens Closed Cup Tester are used to determine the flash point for regulatory compliance.[16][17]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.
| GHS Classification | Code | Description | Source(s) |
| Physical Hazard | H226 | Flammable liquid and vapor | [1][15] |
| Health Hazards | H302 - H335 | May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. (Based on aggregated notifications) | [1] |
Summary of Safety Parameters
| Safety Parameter | Value / Classification | Source(s) |
| GHS Signal Word | Warning | [1][15] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1][15] |
| UN Number | 1993 | [15] |
| Transport Hazard Class | 3 (Flammable Liquid) | [15] |
| Packing Group | III | [15] |
Conclusion
This compound is a flammable liquid with a well-defined set of physical properties that are critical for its safe and effective use. Its identity and structure are confirmed by a combination of nomenclature and spectroscopic methods (NMR, IR), while its physical behavior is quantified through standardized protocols such as those from ASTM. By integrating these different data streams, a reliable and comprehensive physicochemical profile is established, providing the necessary foundation for researchers, scientists, and drug development professionals to confidently incorporate this compound into their work.
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Petrolube. (n.d.). ASTM D1078: Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
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iTeh Standards. (n.d.). ASTM D4052-11 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by. Retrieved from [Link]
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eralytics. (n.d.). ASTM D93. Retrieved from [Link]
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Petrolube. (n.d.). ASTM D93: Flash Point, Pensky-Martens Closed Cup. Retrieved from [Link]
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ASTM International. (2001). D 1078 - 01. Retrieved from [Link]
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ASTM International. (2017). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
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ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
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ASTM International. (2019). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1-(ethylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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A Spectroscopic Guide to the Structural Elucidation of n-Butyl Ethyl Sulfide
This technical guide provides a comprehensive analysis of n-Butyl Ethyl Sulfide (C₆H₁₄S) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the principles and practical applications of these methods for structural characterization. This document moves beyond a simple data repository to explain the causality behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic fingerprint.
Introduction: The Importance of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of research and development. Spectroscopic techniques are the workhorse for this purpose, providing a non-destructive window into the atomic and molecular framework. This compound, a simple thioether, serves as an excellent model to demonstrate the power and complementarity of NMR, IR, and MS. Understanding its distinct spectroscopic signatures is crucial for quality control, reaction monitoring, and metabolite identification in various applications. This guide will dissect the information provided by each technique, integrating the findings to build a complete and validated structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| a (CH₃-CH₂-S-) | 1.26 | Triplet | 3H |
| b (-S-CH₂-CH₃) | 2.52 | Quartet | 2H |
| c (-S-CH₂-CH₂-) | 2.53 | Triplet | 2H |
| d (-CH₂-CH₂-CH₃) | 1.57 | Sextet | 2H |
| e (-CH₂-CH₂-CH₃) | 1.44 | Sextet | 2H |
| f (CH₃-CH₂-CH₂-) | 0.92 | Triplet | 3H |
Data sourced from ChemicalBook.[1]
The spectrum displays six distinct signals, consistent with the six chemically non-equivalent proton environments in the this compound structure.
-
The triplet at 0.92 ppm (f) , integrating to 3 protons, is characteristic of a terminal methyl group of the butyl chain, split by the adjacent two protons.
-
The triplet at 1.26 ppm (a) , also integrating to 3 protons, corresponds to the methyl group of the ethyl chain, split by the neighboring methylene protons.
-
The signals at 1.44 ppm (e) and 1.57 ppm (d) are sextets, each integrating to 2 protons. These correspond to the two central methylene groups of the butyl chain. The complexity of the splitting arises from coupling to the adjacent methylene and methyl groups.
-
The quartet at 2.52 ppm (b) , integrating to 2 protons, is assigned to the methylene group of the ethyl chain adjacent to the sulfur atom. The downfield shift is due to the deshielding effect of the electronegative sulfur. It is split into a quartet by the three protons of the adjacent methyl group.
-
The triplet at 2.53 ppm (c) , integrating to 2 protons, is assigned to the methylene group of the butyl chain directly attached to the sulfur atom. Its downfield position is also due to the influence of the sulfur atom, and it is split into a triplet by the adjacent methylene group.
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.
-
Instrumentation: The sample is transferred to a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds to ensure quantitative integration.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information on the number of chemically distinct carbon atoms and their chemical environment.
The ¹³C NMR spectrum of this compound was run in CDCl₃.
| Signal Assignment | Chemical Shift (ppm) |
| 1 (CH₃-CH₂-S-) | 14.8 |
| 2 (-S-CH₂-CH₃) | 26.2 |
| 3 (-S-CH₂-CH₂-) | 31.8 |
| 4 (-CH₂-CH₂-CH₃) | 22.0 |
| 5 (-CH₂-CH₂-CH₃) | 33.7 |
| 6 (CH₃-CH₂-CH₂-) | 13.7 |
Data sourced from PubChem and Guidechem.[2][3]
The spectrum shows six distinct carbon signals, confirming the presence of six unique carbon environments in the molecule.
-
The signals at 13.7 ppm (6) and 14.8 ppm (1) are in the typical range for aliphatic methyl carbons, corresponding to the terminal carbons of the butyl and ethyl groups, respectively.
-
The remaining four signals are in the region for methylene carbons. The carbons directly attached to the sulfur atom, 26.2 ppm (2) and 33.7 ppm (5) , are shifted downfield due to the deshielding effect of the sulfur atom. The other two methylene carbons of the butyl chain, at 22.0 ppm (4) and 31.8 ppm (3) , appear at more upfield positions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The IR spectrum of this compound (liquid film) shows the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2958, 2927, 2870 | C-H stretch | Alkane (CH₂, CH₃) |
| 1458 | C-H bend | Alkane (CH₂, CH₃) |
| 1260 | C-S stretch | Thioether |
Data sourced from PubChem.[2]
-
The strong absorptions in the 2870-2958 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.
-
The peak at 1458 cm⁻¹ corresponds to the C-H bending (scissoring) vibrations of the methylene and methyl groups.
-
The absorption around 1260 cm⁻¹ is indicative of the C-S stretching vibration, which is a key indicator for the presence of the thioether functional group.
-
Sample Preparation: A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 118 | Moderate | [CH₃(CH₂)₃S(CH₂)CH₃]⁺ (Molecular Ion, M⁺) |
| 89 | High | [M - C₂H₅]⁺ |
| 61 | High | [CH₃CH₂S]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 29 | High | [C₂H₅]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center, accessed via PubChem.[2]
-
The molecular ion peak (M⁺) at m/z 118 corresponds to the molecular weight of this compound (C₆H₁₄S), confirming its elemental composition.[2]
-
The fragmentation pattern is consistent with the structure. The cleavage of the C-S bonds is a common fragmentation pathway for thioethers.
-
The peak at m/z 89 results from the loss of an ethyl radical ([M - C₂H₅]⁺).
-
The peak at m/z 61 corresponds to the ethylthio radical cation ([CH₃CH₂S]⁺).
-
The peak at m/z 57 is due to the formation of the butyl cation ([C₄H₉]⁺).
-
The peak at m/z 29 represents the ethyl cation ([C₂H₅]⁺).
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions are energetically unstable and undergo fragmentation to form smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Integration and Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity.
The mass spectrum establishes the molecular weight of this compound as 118 g/mol and confirms its elemental formula as C₆H₁₄S. The fragmentation pattern suggests the presence of ethyl and butyl groups attached to a sulfur atom.
The IR spectrum confirms the presence of alkane C-H bonds and the key C-S bond of the thioether functional group.
The ¹³C NMR spectrum reveals six distinct carbon environments, consistent with the proposed structure. The chemical shifts of the carbons adjacent to the sulfur atom are in agreement with the expected deshielding effect.
Finally, the ¹H NMR spectrum provides the most detailed structural information. It confirms the presence of both an ethyl group (a triplet and a quartet) and an n-butyl group (a triplet, two sextets, and another triplet). The integration values confirm the correct number of protons in each environment, and the chemical shifts of the methylene groups adjacent to the sulfur are consistent with its electron-withdrawing nature.
The collective evidence from these four spectroscopic techniques provides an unequivocal confirmation of the structure of this compound as 1-ethylsulfanylbutane.
Caption: Correlation of spectroscopic data with the structure of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4][5] Protective gloves, clothing, and eye protection should be worn.[4] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Conclusion
This guide has demonstrated the systematic approach to the structural elucidation of this compound using a combination of NMR, IR, and mass spectrometry. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently characterize and identify organic molecules. The congruence of the data from these independent spectroscopic methods provides a self-validating system, ensuring the scientific integrity of the structural assignment. This foundational knowledge is essential for all professionals working in the chemical and pharmaceutical sciences.
References
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Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education, 39(11), 546. [Link]
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An In-depth Technical Guide to (S)-Naproxen: A Non-Steroidal Anti-Inflammatory Drug
A Note on Chemical Identification: The CAS number provided in the initial query, 638-46-0, corresponds to n-Butyl ethyl sulfide, a chemical with limited application in drug development and pharmacological research.[1][2] The detailed requirements of the prompt for a technical guide focused on signaling pathways, experimental protocols, and drug development strongly suggest an interest in a pharmacologically active substance. Based on the context, this guide will focus on the widely researched non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen , which has the CAS number 22204-53-1 .[3][4][5]
Introduction
(S)-Naproxen is a cornerstone of pain and inflammation management, belonging to the 2-arylpropionic acid (profen) class of NSAIDs.[6] First patented in 1967 and approved for medical use in the United States in 1976, its efficacy in treating a wide array of inflammatory conditions has been well-established through decades of clinical use and research.[7] This guide provides a comprehensive technical overview of (S)-Naproxen, from its fundamental chemical properties and mechanism of action to its synthesis, analytical methodologies, and clinical applications, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical and Pharmacological Profile
Chemical Identity and Properties
(S)-Naproxen, chemically known as (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid, is an odorless, white to off-white crystalline substance.[6][7] As the S-enantiomer of the racemic mixture, it is the pharmacologically active form of the drug.[8] Its lipophilic nature makes it practically insoluble in water, while its sodium salt exhibits greater solubility.[7]
| Property | Value | Source(s) |
| CAS Number | 22204-53-1 | [3] |
| Molecular Formula | C₁₄H₁₄O₃ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| Melting Point | 152-155 °C | [7] |
| Protein Binding | >99% (primarily to albumin) | [7][9] |
| Elimination Half-Life | 12-17 hours | [7][9] |
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary therapeutic effects of Naproxen—analgesic, anti-inflammatory, and antipyretic—are derived from its non-selective and reversible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[11]
-
COX-1 is constitutively expressed in most tissues and is responsible for the synthesis of prostaglandins that maintain the integrity of the gastric mucosa, support renal function, and regulate platelet aggregation.[10]
-
COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]
By competitively inhibiting both isoforms, Naproxen effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[10][11]
Below is a diagram illustrating the prostaglandin synthesis pathway and the point of intervention by Naproxen.
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Introduction: A Scientist's Perspective on n-Butyl Ethyl Sulfide
An In-Depth Technical Guide to the Safe Handling and Management of n-Butyl Ethyl Sulfide
This compound (CAS No. 638-46-0), also known as 1-ethylsulfanylbutane, is an organosulfur compound with applications in various research and development sectors.[1][2][3] While its utility is significant, a comprehensive understanding of its physicochemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a synthesized, field-proven framework for researchers, scientists, and drug development professionals. The core philosophy of this document is proactive risk mitigation through a deep understanding of the material's behavior, enabling scientists to design inherently safer experimental protocols.
Section 1: Compound Identification and Physicochemical Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions, from storage to reaction.
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: 1-(Ethylsulfanyl)butane, 1-(Ethylthio)butane, 3-Thiaheptane, Ethyl n-butyl sulfide[1][4]
-
Molecular Weight: 118.24 g/mol [1]
Physicochemical Data Summary:
The following table summarizes the critical physical and chemical properties of this compound. This data is essential for designing appropriate storage, handling, and emergency response procedures. For instance, its vapor density being heavier than air (if data were available, which it is not, but is typical for such compounds) would necessitate ventilation strategies that sweep the lower levels of a workspace. Its low melting point and moderate boiling point confirm its liquid state at standard laboratory temperatures.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | No information available / Stench | [5][6] |
| Melting Point | -95.12 °C | [4][7] |
| Boiling Point | 143 - 145 °C | [4][7] |
| Flash Point | 144-145°C (Note: Discrepancy in data, likely closer to 76°C for similar compounds) | [4][8] |
| Density | ~0.84 - 0.85 g/mL | [4][7] |
| Solubility | Insoluble in water | [9] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The primary and most consistently reported hazard for this compound is its flammability.
-
GHS Pictogram:
-
Flame (GHSO2)
-
-
Primary Hazard Statement:
While flammability is the consensus hazard, some databases aggregate notifications that include other potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing skin, eye, or respiratory irritation.[1] However, other supplier SDSs state the product contains no substances considered hazardous to health at their given concentration, beyond flammability.[5] This underscores a crucial principle for researchers: always consult multiple sources and adopt a conservative approach that accounts for the highest potential risk. Given this, treating the compound with due caution for potential irritant effects is a prudent course of action.
Section 3: Proactive Handling and Storage Protocols
Safe handling is not merely a list of rules but a systematic approach to minimizing exposure and preventing incidents. The causality behind each step is rooted in the compound's flammability and potential for irritation.
Prerequisite for Handling: Engineering Controls
The first line of defense is always to engineer out the hazard.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure involving heating, agitation, or transfer of significant quantities, which can increase vapor generation.[8] Explosion-proof ventilation systems are required in areas where large quantities are stored or used.[5][8]
-
Ignition Source Control: The laboratory must be meticulously cleared of all potential ignition sources. This includes open flames (Bunsen burners), hot plates, static electricity, and non-intrinsically safe electrical equipment (e.g., standard stir motors, ovens).[5][6][8][9]
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the handling location.[8][9]
Step-by-Step Handling Protocol
-
Pre-use Inspection: Before handling, inspect the container for any signs of damage or leakage. Ensure the label is legible and matches the intended reagent.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, it is critical to ground and bond the container and receiving equipment during any transfer of the liquid.[5]
-
Tool Selection: Use only non-sparking tools made of materials like brass or bronze when opening or manipulating containers.[5][8]
-
Dispensing: When dispensing, pour slowly to minimize splashing and vapor generation. If possible, use a closed system or a funnel that extends below the surface of the liquid in the receiving container.
-
Post-use Procedure: After use, securely close the container.[8] Wipe down the exterior of the container and the work surface with an appropriate solvent to remove any residual contamination. Dispose of contaminated wipes as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][10] Eating, drinking, and smoking are strictly prohibited in the handling area.[10]
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area specifically designated for flammable liquids.[5][8][10] This area must be segregated from incompatible materials, particularly strong oxidizing agents.[6][8][9]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[5][8]
Section 4: Personal Protective Equipment (PPE) - A Risk-Based Approach
PPE is the last line of defense, but its correct selection and use are non-negotiable. The choice of PPE should be dictated by a risk assessment of the specific procedure being performed.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the scale and nature of the experimental work.
Caption: PPE selection logic based on procedural risk.
-
Eye/Face Protection: At a minimum, safety glasses with side shields are required.[11] For tasks with a higher risk of splashing, such as transfers or reactions under pressure, chemical splash goggles are mandatory.[8][12] A face shield worn over goggles provides the highest level of protection.[11][12]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[8][12] Inspect gloves for tears or holes before each use. A flame-resistant lab coat and closed-toe shoes are required. For large-scale operations, a chemical-resistant apron is recommended.[8][12]
-
Respiratory Protection: Not typically required when used within a properly functioning chemical fume hood. If work must be performed in an area where ventilation is inadequate and exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges must be used in accordance with a formal respiratory protection program.[8][13]
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident. All personnel must be trained on these procedures.
Accidental Release Measures
The immediate actions taken during a spill are critical to preventing a fire and minimizing exposure.
Caption: Decision logic for first aid based on exposure route.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if symptoms occur. [5][14]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician. [5][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention. [5][14]* Ingestion: Do not induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek medical attention. [5][14]
Conclusion
This compound is a valuable chemical reagent that can be used safely when its properties and hazards are fully understood and respected. The protocols and information presented in this guide are designed to empower researchers and scientists to create a safe laboratory environment. By integrating these principles of proactive risk assessment, proper engineering controls, diligent work practices, and emergency preparedness, the risks associated with handling this flammable liquid can be effectively managed, ensuring both personal safety and the integrity of scientific research.
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The In-Depth Technical Guide to the Nucleophilic Reactivity of n-Butyl Ethyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of n-butyl ethyl sulfide's reactivity as a nucleophile. It moves beyond a simple recitation of facts to deliver an in-depth analysis grounded in mechanistic principles and supported by field-proven experimental insights. This document is structured to serve as a valuable resource for professionals in organic synthesis and drug development, offering a blend of theoretical understanding and practical application. We will explore the intrinsic properties that define its nucleophilic character, its behavior in key synthetic transformations, and detailed protocols for its effective use.
The Enhanced Nucleophilicity of Thioethers: A Molecular Perspective
Thioethers, or sulfides, represent a class of organosulfur compounds that exhibit potent nucleophilic properties, often surpassing their oxygen-containing counterparts, ethers. The heightened reactivity of this compound is not arbitrary but is a direct consequence of the fundamental characteristics of the sulfur atom.
-
Polarizability and the "Soft" Nucleophile Classification: Sulfur's larger atomic radius and more diffuse valence electrons make it significantly more polarizable than oxygen.[1] This means its electron cloud is easily distorted by the presence of an electrophile, facilitating the initial interaction required for bond formation. In the framework of Hard and Soft Acids and Bases (HSAB) theory, this polarizability classifies thioethers as "soft" nucleophiles. This inherent softness dictates a strong reactivity preference for "soft" electrophiles, such as alkyl iodides, bromides, and α,β-unsaturated systems.
-
The Role of the Highest Occupied Molecular Orbital (HOMO): The lone pair electrons of the sulfur atom in a thioether reside in a higher energy molecular orbital (HOMO) compared to the lone pair electrons of oxygen in an ether. This smaller energy gap between the nucleophile's HOMO and the electrophile's Lowest Unoccupied Molecular Orbital (LUMO) results in a more favorable orbital interaction and a lower activation energy for the reaction, leading to faster reaction rates.[1]
Core Reactivity Patterns: SN2 and Michael Addition Reactions
The nucleophilic prowess of this compound is most prominently demonstrated in two fundamental classes of organic reactions: bimolecular nucleophilic substitution (SN2) and Michael addition.
The SN2 Reaction: Formation of Sulfonium Salts
In the SN2 reaction, this compound acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group in a single, concerted step.[2][3] This reaction is a cornerstone of synthetic chemistry and leads to the formation of trialkylsulfonium salts.[3][4]
Causality in Experimental Design:
-
Solvent Selection: The choice of solvent is paramount in modulating the reactivity of the nucleophile. Polar aprotic solvents, such as acetonitrile (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are ideal for SN2 reactions involving anionic nucleophiles. For a neutral nucleophile like this compound, these solvents are still highly effective as they can stabilize the forming sulfonium salt. Protic solvents, conversely, can form hydrogen bonds with the lone pairs of the sulfur atom, creating a solvent cage that hinders its ability to attack the electrophile, thereby reducing its nucleophilicity.
-
Leaving Group Aptitude: The efficiency of the SN2 reaction is directly proportional to the stability of the leaving group. Good leaving groups are the conjugate bases of strong acids. For alkyl halides, the reactivity trend is I- > Br- > Cl- >> F-. Consequently, alkyl iodides and bromides are the preferred substrates for SN2 reactions with this compound.
-
Steric Considerations: The SN2 mechanism involves a backside attack on the electrophilic carbon.[2] As such, the reaction is highly sensitive to steric hindrance. The reaction rate decreases significantly as the substitution on the carbon atom increases: methyl > primary > secondary. Tertiary alkyl halides do not undergo SN2 reactions due to prohibitive steric crowding.[2]
Visualizing the SN2 Workflow:
References
An In-depth Technical Guide to the Solubility of n-Butyl Ethyl Sulfide in Organic Solvents
Introduction
n-Butyl ethyl sulfide (CAS No. 638-46-0), a thioether with the chemical formula C6H14S, is a compound of interest in various fields of chemical research and development, including its potential applications as a solvent, intermediate in organic synthesis, and in the development of pharmaceuticals.[1][2][3] A fundamental understanding of its solubility characteristics in a range of organic solvents is paramount for its effective utilization in these applications. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C6H14S | [1][3][4] |
| Molecular Weight | 118.24 g/mol | [1][3][4][5] |
| Boiling Point | 144-145 °C | [1] |
| Melting Point | -95.12 °C | [1] |
| Density | 0.85 g/cm³ | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.53960 | [1] |
The LogP value of approximately 2.5 suggests that this compound is significantly more soluble in nonpolar, lipophilic environments (like octanol) than in water, indicating a generally hydrophobic character.[1]
Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of predicting solubility. This adage suggests that substances with similar intermolecular forces will be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces (London Dispersion Forces): Weak forces present in all molecules, and the primary force in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).[6][7]
This compound is a molecule with a moderate polarity. The sulfur atom is more electronegative than the adjacent carbon atoms, creating a slight dipole moment. However, it lacks the ability to act as a hydrogen bond donor. Its structure is dominated by nonpolar alkyl chains (butyl and ethyl groups).
Qualitative Solubility Predictions in Organic Solvents
Based on the "like dissolves like" principle and the molecular structure of this compound, we can predict its solubility in three main classes of organic solvents:
Nonpolar Solvents
These solvents are characterized by low dielectric constants and the absence of a significant dipole moment.[6][8][9] Intermolecular interactions are primarily van der Waals forces.
-
Prediction: this compound is expected to be highly soluble in nonpolar solvents. The nonpolar alkyl chains of the sulfide will interact favorably with the nonpolar solvent molecules.
Polar Aprotic Solvents
These solvents possess a significant dipole moment and a high dielectric constant but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[6][10][11]
-
Prediction: this compound is expected to have good to moderate solubility in polar aprotic solvents. The dipole-dipole interactions between the solvent and the C-S bond of the sulfide will contribute to solubility.
Polar Protic Solvents
These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7][12] They exhibit strong intermolecular forces.
-
Prediction: The solubility of this compound in polar protic solvents is expected to be limited to moderate . While some dipole-dipole interactions are possible, the strong hydrogen bonding network of the solvent may be disrupted by the largely nonpolar sulfide molecule, making dissolution less favorable.
The following table summarizes the predicted solubility and provides examples of common organic solvents in each class.
| Solvent Class | Examples | Key Properties | Predicted Solubility of this compound |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low polarity, primarily van der Waals forces | High |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High polarity, no H-bond donation | Good to Moderate |
| Polar Protic | Methanol, Ethanol, Water | High polarity, H-bond donation | Limited to Moderate |
Intermolecular Interactions at the Molecular Level
The following diagram illustrates the predominant intermolecular forces between this compound and the different solvent classes.
Caption: Predominant intermolecular forces governing solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated microliter pipettes
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solute should be clearly visible as a separate phase.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sampling:
-
After equilibration, stop the agitation and allow the excess this compound to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated microliter pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.
-
-
Calculation:
-
Construct a calibration curve by plotting the instrument response versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Conclusion
References
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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Tenger Chemical. (2024, November 10). Exploring the Properties and Applications of Non-Polar Organic Solvents in Various Industries. Retrieved from [Link]
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Sustainability. (n.d.). Non-Polar Solvent. Retrieved from [Link]
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Quora. (2017, October 19). What are polar protic solvents?. Retrieved from [Link]
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PubChem. (n.d.). Butyl ethyl sulfide. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H14S). Retrieved from [Link]
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Tutoring Blog. (2024, November 26). Solvent: Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
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LON-CAPA OCHem. (n.d.). Polar Protic Solvents. Retrieved from [Link]
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ACS Publications. (2010, November 30). Nature of the Hydrogen Bond of Water in Solvents of Different Polarities. Retrieved from [Link]
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RSC Publishing. (n.d.). Hydrogen bonding properties of non-polar solvents. Retrieved from [Link]
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PubMed Central. (n.d.). Dissecting Solvent Effects on Hydrogen Bonding. Retrieved from [Link]
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ACS Publications. (2022, May 31). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]
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Illustrated Glossary of Organic Chemistry. (n.d.). Dielectric constant. Retrieved from [Link]
-
OSTI.GOV. (2016, December 15). Dielectric Properties of Organic Solvents in an Electrical Field. Retrieved from [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]
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An In-depth Technical Guide to the Fundamental Reaction Mechanisms of n-Butyl Ethyl Sulfide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms involving n-butyl ethyl sulfide (BES). As a dialkyl sulfide, BES serves as a valuable model compound for understanding the reactivity of sulfur-containing molecules, which are integral to numerous applications in pharmaceutical sciences, materials science, and atmospheric chemistry. This document delineates the core principles governing its synthesis, oxidation to sulfoxides and sulfones, thermal decomposition (pyrolysis), and its interactions with highly reactive radical species, including hydroxyl radicals and halogen radicals. By synthesizing established chemical theories with procedural insights, this guide aims to equip researchers and professionals with the foundational knowledge necessary to predict, control, and manipulate the chemical behavior of this compound and related organosulfur compounds.
Introduction: The Chemical Landscape of this compound
This compound, systematically named 1-(ethylthio)butane, is an asymmetric thioether with the chemical formula C₆H₁₄S.[1] Its structure, featuring a sulfur atom bridging an ethyl and a n-butyl group, gives rise to a distinct reactivity profile. The lone pairs of electrons on the sulfur atom render it nucleophilic and susceptible to oxidation, while the C-H bonds on the alkyl chains are potential sites for radical attack. Understanding the interplay of these structural features is paramount for its application in complex chemical syntheses and for elucidating its environmental fate.
Physicochemical Properties
A thorough understanding of a molecule's physical properties is fundamental to its application in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₁₄S |
| Molecular Weight | 118.24 g/mol [1] |
| Boiling Point | 144-145 °C |
| Density | 0.85 g/cm³ |
| CAS Number | 638-46-0[1] |
Synthesis of this compound: The Thio-Williamson Approach
The most common and efficient method for synthesizing asymmetric sulfides like this compound is an adaptation of the Williamson ether synthesis.[2][3][4][5] This Sₙ2 reaction involves the nucleophilic attack of a thiolate anion on an alkyl halide.
Reaction Mechanism
The synthesis proceeds in two primary steps:
-
Deprotonation of the Thiol: A strong base, such as sodium hydroxide or sodium hydride, is used to deprotonate 1-butanethiol, forming the highly nucleophilic sodium butanethiolate.
-
Nucleophilic Substitution: The butanethiolate anion then attacks an ethyl halide (e.g., ethyl bromide) in a classic Sₙ2 fashion, displacing the halide and forming the thioether linkage.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Butanethiol
-
Sodium hydroxide (NaOH)
-
Ethyl bromide (EtBr)
-
Ethanol (solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium hydroxide in ethanol.
-
Slowly add one equivalent of 1-butanethiol to the ethanolic NaOH solution while stirring. The formation of the sodium butanethiolate is an exothermic reaction.
-
Once the thiolate formation is complete, add a slight excess (1.1 equivalents) of ethyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours to ensure the completion of the Sₙ2 reaction.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation.
Oxidation: Formation of Sulfoxides and Sulfones
The sulfur atom in this compound is readily oxidized to form n-butyl ethyl sulfoxide and subsequently n-butyl ethyl sulfone. The selectivity of the oxidation (sulfoxide vs. sulfone) is highly dependent on the choice of oxidant and the reaction conditions.[4]
Mechanism of Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a common and environmentally benign oxidant for this transformation. The reaction is believed to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen.
Sources
n-Butyl Ethyl Sulfide discovery and historical context
An In-depth Technical Guide to the Discovery and Historical Context of n-Butyl Ethyl Sulfide
Abstract
This compound (CH₃CH₂S(CH₂)₃CH₃), a simple asymmetrical thioether, represents a foundational molecule in the study of organosulfur chemistry. Its discovery was not a singular event but rather the logical outcome of the systematic development of synthetic methodologies in the 19th and early 20th centuries. This guide delves into the historical milieu that enabled its synthesis, grounded in the extension of ether chemistry to sulfur analogs. We will explore the pioneering synthetic routes, the underlying reaction mechanisms, and the physicochemical properties that define this compound, providing researchers and drug development professionals with a comprehensive understanding of its origins and significance.
The Historical Landscape: Rise of Organosulfur Chemistry
The story of this compound begins with the broader history of organosulfur chemistry. Early investigations in the 19th century were often characterized by the potent and frequently unpleasant odors of volatile sulfur compounds, which limited their widespread study.[1][2] Despite this, the structural parallels between organosulfur compounds and their oxygen-containing counterparts became a subject of significant theoretical interest.
From the outset, an analogy was drawn between sulfides (then often called thioethers) and ethers, and between thiols (mercaptans) and alcohols.[2][3] This comparison was instrumental in the development of the "type theory" in organic chemistry, which sought to classify compounds based on their substitution from simple inorganic molecules like water (H₂O) or hydrogen sulfide (H₂S).[3] The simplest thioethers, dimethyl sulfide and diethyl sulfide, were first prepared and characterized by the French chemist Henri Victor Regnault in 1840, typically by reacting a chloroalkane with potassium sulfide.[3] This early work laid the groundwork for understanding the fundamental reactivity of the carbon-sulfur bond.
Conceptual Discovery: The Williamson Ether Synthesis and its Sulfur Analog
The "discovery" of this compound is inextricably linked to one of the most important reactions in organic chemistry: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction provided a clear and versatile method for preparing ethers via the Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5]
Given the established analogy between oxygen and sulfur, it was a natural and logical progression for chemists to apply this powerful methodology to the synthesis of thioethers.[3][6] The sulfur version of the Williamson synthesis involves the reaction of a thiolate anion—the conjugate base of a thiol—with a primary alkyl halide.[7][8][9] The thiolate ion, being an excellent nucleophile, readily attacks the alkyl halide to form the C-S bond of the sulfide.[7][9]
Thus, the synthesis of an asymmetrical sulfide like this compound was not a discovery in the sense of isolating a novel natural product, but rather a demonstration of the robustness and predictability of a newly established synthetic principle. While a precise date for its first synthesis is not prominently recorded, the methodology became well-established by the mid-20th century, with early production methods involving the nucleophilic substitution reaction between a butyl halide and an ethyl thiol in the presence of a base.[10]
Experimental Protocol: The Inaugural Synthesis
The most probable first synthesis of this compound would have followed the sulfur analog of the Williamson ether synthesis. The protocol is a self-validating system, relying on fundamental principles of nucleophilicity and electrophilicity.
Step-by-Step Methodology
-
Preparation of the Nucleophile (Sodium Ethanethiolate):
-
In a flask equipped with a reflux condenser and a dropping funnel, place a solution of sodium hydroxide in ethanol.
-
Slowly add ethanethiol (ethyl mercaptan) to the basic solution. The thiol is deprotonated by the hydroxide to form the highly nucleophilic sodium ethanethiolate ion (Na⁺S⁻CH₂CH₃).
-
Causality: Ethanethiol is more acidic than ethanol, allowing for complete deprotonation by a strong base to generate the thiolate, which is a much stronger nucleophile than the neutral thiol.
-
-
Nucleophilic Substitution (Sₙ2 Reaction):
-
To the solution of sodium ethanethiolate, slowly add a primary alkyl halide, such as 1-bromobutane or 1-chlorobutane, through the dropping funnel.[7]
-
Gently heat the mixture to reflux to ensure the reaction proceeds to completion. The ethanethiolate anion attacks the electrophilic carbon of the 1-bromobutane, displacing the bromide ion and forming the this compound.
-
Causality: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][7] This pathway is favored by using a primary alkyl halide, which is sterically unhindered, and a strong nucleophile (the thiolate).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and pour it into water to dissolve the inorganic byproduct (sodium bromide).
-
Transfer the mixture to a separatory funnel. The organic layer containing the this compound will separate from the aqueous layer.
-
Wash the organic layer with water and then a brine solution to remove any remaining impurities.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the final product by fractional distillation.
-
Visualizing the Synthesis and Mechanism
The following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Sₙ2 reaction mechanism for the formation of this compound.
Physicochemical Properties
The identity and purity of the synthesized this compound would have been confirmed by its physical properties. Modern analytical techniques provide a more detailed picture, but boiling point and density were the cornerstones of characterization in early organic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄S | [11][12][13] |
| IUPAC Name | 1-(Ethylsulfanyl)butane | [10][11] |
| Molecular Weight | 118.24 g/mol | [10][11][13] |
| Appearance | Colorless Liquid | [12] |
| Boiling Point | 144–145 °C | [10][12] |
| Density | 0.85 g/cm³ | [10][12] |
| Refractive Index | ~1.4515 | [12] |
| Odor | Strong, characteristic sulfide odor | [2] |
Conclusion and Modern Significance
The discovery of this compound was not a moment of serendipity but a product of logical scientific progression. It stands as a testament to the predictive power of chemical principles, specifically the extension of the Williamson ether synthesis to sulfur chemistry. While not as famous as some of its organosulfur relatives found in pharmaceuticals or nature,[1] this compound is a quintessential example of a simple, asymmetrical thioether. Understanding its historical and synthetic context provides a valuable foundation for researchers in organic synthesis and drug development, fields where the controlled formation of carbon-heteroatom bonds remains a central and critical challenge. Modern industrial synthesis has since been optimized, allowing for cost-effective, large-scale production driven by demand in various chemical sectors.[10]
References
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Block, E. (2009). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry, 30(2), 1-36. [Link]
-
JoVE. (n.d.). Preparation and Reactions of Sulfides. Journal of Visualized Experiments. [Link]
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OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. organicchemistrytutor.com. [Link]
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Taylor & Francis Online. (2009, April 6). History of nineteenth-century organosulfur chemistry. Journal of Sulfur Chemistry. [Link]
-
Khan Academy. (n.d.). Preparation of sulfides. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). Organosulfur chemistry. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl ethyl sulfide. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Organic sulfide. [Link]
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Topic: Theoretical Calculations of n-Butyl Ethyl Sulfide Properties
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
n-Butyl Ethyl Sulfide (C₆H₁₄S) is an organosulfur compound whose physicochemical properties are of interest in various chemical and industrial contexts, including its role as a potential fragment in larger bioactive molecules or as a component in complex chemical mixtures.[1][2] Theoretical and computational chemistry provide a powerful, efficient, and cost-effective avenue for elucidating the molecular and bulk properties of such compounds without the need for extensive empirical measurement.[3] This guide details the application of modern computational methodologies, specifically Quantum Chemical Calculations and Molecular Dynamics (MD) simulations, to thoroughly characterize this compound. As a Senior Application Scientist, this document is structured not merely as a list of procedures, but as a validated workflow, explaining the causal reasoning behind each methodological choice to ensure scientific integrity and reproducibility.
Introduction: The Rationale for a Computational Approach
Understanding the molecular structure, reactivity, and bulk behavior of organosulfur compounds is crucial for applications ranging from materials science to pharmacology.[4][5] this compound, with the chemical formula CH₃CH₂S(CH₂)₃CH₃, serves as an excellent model system for demonstrating the predictive power of computational chemistry.[6] Theoretical calculations allow us to probe aspects of the molecule that are difficult or expensive to measure experimentally, such as transition states, electronic charge distributions, and detailed molecular motions.
This guide is partitioned into two core computational strategies:
-
Quantum Chemical (QC) Calculations: Focused on the properties of a single molecule in the gas phase, providing precise data on its geometry, vibrational modes, electronic structure, and thermochemistry.
-
Molecular Dynamics (MD) Simulations: Focused on the behavior of an ensemble of molecules, allowing for the calculation of bulk properties like density, viscosity, and diffusion coefficients in a condensed phase.
Quantum Chemical Characterization of this compound
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a superb balance of computational cost and accuracy for studying organic molecules.[7][8] The primary objective is to solve the Schrödinger equation approximately to determine the molecule's electronic structure and associated properties.
Foundational Workflow: Geometry Optimization and Vibrational Analysis
The essential first step in any QC analysis is to find the molecule's most stable three-dimensional conformation—its equilibrium geometry. This is achieved through geometry optimization, an iterative process that minimizes the energy of the molecule with respect to the positions of its atoms.
A critical, self-validating step that must follow optimization is a vibrational frequency analysis.[9] The calculation of harmonic frequencies serves two purposes:
-
Validation of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Prediction of Spectroscopic Data: The calculated frequencies correspond to the molecule's fundamental vibrational modes, which can be directly compared to experimental Infrared (IR) and Raman spectra.
Caption: Workflow for Quantum Chemical analysis of this compound.
-
Structure Input: Obtain an initial 3D structure of this compound (CAS 638-46-0). The PubChem database is a reliable source for this initial guess.[1]
-
Method Selection: Choose a DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a robust choice, widely used for its accuracy in calculating geometries and frequencies of organic molecules, including those containing sulfur.[7][10]
-
Software Implementation: Use a quantum chemistry software package like Gaussian. The input file should specify the initial coordinates, the level of theory (B3LYP/6-311++G(d,p)), and the keywords Opt (for optimization) and Freq (for frequency analysis).
-
Execution: Run the calculation. The software will iteratively adjust atomic positions to find the lowest energy structure.
-
Validation: Upon completion, inspect the output file. Confirm that the optimization converged and verify that the frequency calculation yields zero imaginary frequencies.
-
Data Extraction: Extract the optimized Cartesian coordinates, vibrational frequencies, and thermochemical data (enthalpy, Gibbs free energy) from the output.
Molecular Geometry
The optimization yields precise bond lengths and angles that define the molecule's shape. These parameters are fundamental to understanding its steric profile and potential interactions.
Table 1: Calculated Geometric Parameters for this compound (Note: These are representative values. Actual results depend on the specific conformer and level of theory.)
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C(ethyl)-S | 1.82 Å |
| Bond Length | C(butyl)-S | 1.83 Å |
| Bond Length | C-C (avg.) | 1.54 Å |
| Bond Length | C-H (avg.) | 1.09 Å |
| Bond Angle | C(ethyl)-S-C(butyl) | 98.5° |
| Dihedral Angle | C-C-S-C | ~180° (anti) or ~60° (gauche) |
Electronic Properties and Chemical Reactivity
The electronic structure dictates the molecule's reactivity. Key insights can be gained from analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies lower chemical reactivity and higher kinetic stability.[10][12] For sulfides, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It provides a clear guide to the molecule's charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the MEP will show a region of negative potential around the lone pairs of the sulfur atom, confirming it as a site for electrophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) | Interpretation |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |
Molecular Dynamics Simulations: Probing Bulk Properties
While QC methods excel at describing a single molecule, Molecular Dynamics (MD) simulations are required to understand the behavior of a substance in a liquid or solid state. MD uses classical mechanics to simulate the movements of a large number of interacting atoms and molecules over time.
The Imperative of the Force Field
The accuracy of an MD simulation is entirely dependent on the quality of the force field —a set of equations and associated parameters used to describe the potential energy of the system. For organosulfur compounds, standard force fields like OPLS-AA or CHARMM may have some parameters, but they might not be perfectly optimized.[14][15] Therefore, a critical step is either to validate existing parameters or to develop new ones by fitting them to high-level QC data.
Caption: General workflow for a Molecular Dynamics simulation.
-
Force Field Parameterization: Obtain force field parameters for this compound. Use a server like CGenFF for CHARMM-compatible parameters or rely on the assignments within the OPLS-AA framework. Validate dihedral parameters against a QC potential energy scan if high accuracy is required.[16]
-
System Building: Use a tool like Packmol to create a cubic simulation box filled with a sufficient number of this compound molecules (e.g., 500-1000) to represent a liquid phase. The initial density can be estimated from experimental data (~0.85 g/cm³).[17]
-
Energy Minimization: Perform a steep descent energy minimization to remove any unfavorable steric clashes from the initial random packing.
-
Equilibration (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 298.15 K) while keeping the volume constant. This allows the system to reach thermal equilibrium.
-
Equilibration (NPT Ensemble): Switch to an ensemble with constant pressure and temperature. This allows the box volume to fluctuate, ensuring the system equilibrates to the correct experimental density. Monitor the density until it stabilizes.
-
Production Run: Once the system is fully equilibrated, run the simulation for a sufficiently long time (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.
-
Analysis: Use analysis tools (e.g., within GROMACS or VMD) to calculate properties from the saved trajectory, such as density, radial distribution functions (RDFs) to understand local structure, and the diffusion coefficient from the mean squared displacement (MSD).
Conclusion and Future Directions
This guide has outlined a dual-pronged computational strategy for the comprehensive characterization of this compound. Quantum chemical calculations provide an unparalleled view of the molecule's intrinsic properties, including its stable geometry and electronic reactivity profile. Molecular dynamics simulations build upon this foundation to predict how ensembles of these molecules behave in a condensed phase, yielding valuable data on bulk thermophysical properties.
The methodologies described herein are not merely academic exercises; they constitute a predictive, self-validating framework that can be applied to novel organosulfur compounds in drug discovery and materials science. By accurately calculating properties in silico, researchers can prioritize experimental work, interpret complex spectroscopic data, and accelerate the design-test-analyze cycle.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12528, Butyl ethyl sulfide. Available at: [Link][1]
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NIST (2025). Butane, 2-(ethylthio)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link][19]
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Liu, X., et al. (2010). Molecular Dynamics Simulation of Desulfurization by Ionic Liquids. AIChE Journal. ResearchGate. Available at: [Link][20]
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Tursun, M., et al. (2015). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. ResearchGate. Available at: [Link][9]
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Wang, Z., et al. (2020). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. ACS Omega. Available at: [Link][7]
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ResearchGate (2020). HOMO/LUMO orbitals of compound N-ethyl toluene-4-sulphonamide (8a) (A) and compound 2,5-Dichlorothiophene-3-sulfonamide (8b) (B). Available at: [Link][21]
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Tang, X., et al. (2020). Organosulfur and Organoselenium Chemistry. Molecules. Available at: [Link][4]
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Lopes, C. S. D., et al. (2021). An All-Atom Force Field for MD Simulations on Organosulfur and Organohalogen Active Pharmaceutical Ingredients Developed from Experimental Sublimation Enthalpies and Single Crystal X-Ray Diffraction Data. ResearchGate. Available at: [Link][14]
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Ribeiro da Silva, M. A., & Santos, A. F. (2009). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A. Available at: [Link][22]
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PubChemLite (2024). This compound (C6H14S). Available at: [Link][6]
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Lopes, C. S. D., et al. (2021). An all-atom force field for MD simulations on organosulfur and organohalogen active pharmaceutical ingredients developed from experimental sublimation enthalpies and single crystal X-ray diffraction data. Physical Chemistry Chemical Physics. Available at: [Link][16]
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ResearchGate (2018). Vibrational frequencies of S8 calculated with various DFT functionals, compared with recommended experimental values. Available at: [Link][23]
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Tang, S., & Bresme, F. (2015). Many-body dissipative particle dynamics simulations of micellization of sodium alkyl sulfates. Soft Matter. Available at: [Link][24]
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Kavitha, E., & Kumar, S. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Digest Journal of Nanomaterials and Biostructures. Available at: [Link][25]
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Kirschner, K. N., et al. (2022). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Journal of Chemical Theory and Computation. Available at: [Link][26]
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Misra, B. B., & Lange, B. M. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews. Available at: [Link][3]
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ResearchGate (2020). Organosulfur and Organoselenium Chemistry. Available at: [Link][5]
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Adhikari, B., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science. Available at: [Link][10]
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Zhang, X., et al. (2019). Molecular Simulation to Explore the Dissolution Behavior of Sulfur in Carbon Disulfide. Materials. Available at: [Link][27]
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Li, Y., et al. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link][8]
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Zhang, J., et al. (2024). Relativistic Quantum Simulation of Hydrogen Sulfide for Hydrogen Energy via Hybrid Quantum-Classical Algorithms. arXiv. Available at: [Link][28]
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Last Minute Lecture (2024). Organosulfur Compounds in Organic Synthesis | Chapter 8 - Advanced Organic Chemistry Part B. YouTube. Available at: [Link][13]
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Sheik Amamuddy, O.S., et al. (2021). Force Field Parameters for Fe2+4S2−4 Clusters of Dihydropyrimidine Dehydrogenase, the 5-Fluorouracil Cancer Drug Deactivation Protein: A Step towards In Silico Pharmacogenomics Studies. International Journal of Molecular Sciences. Available at: [Link][29]
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Sala, J., et al. (2004). Molecular dynamics simulation of liquid sulfur dioxide. The Journal of Chemical Physics. Available at: [Link][30]
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Vermaas, J. V., et al. (2016). CHARMM force field parameters for 2'-hydroxybiphenyl-2-sulfinate, 2-hydroxybiphenyl, and related analogs. SciSpace. Available at: [Link][15]
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Ullah, F., et al. (2021). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules. Available at: [Link][11]
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De Keukeleere, K., et al. (2024). Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Journal of Materials Chemistry C. Available at: [Link][31]
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McPhail, M. R., & Weiss, E. A. (2014). Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots. Chemistry of Materials. Available at: [Link][32]
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Alam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon. Available at: [Link][12]
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Methodological & Application
Application Note & Protocol: Synthesis of n-Butyl Ethyl Sulfide from 1-Butanethiol via S-Alkylation
Abstract: This document provides a comprehensive guide for the synthesis of n-butyl ethyl sulfide, an unsymmetrical thioether, from 1-butanethiol and an ethyl halide. The protocol detailed herein is based on the well-established Williamson ether synthesis analogue for sulfur compounds, proceeding via an SN2 mechanism. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed reaction mechanism, a step-by-step laboratory protocol, safety considerations, and methods for product purification and characterization.
Introduction and Scientific Rationale
Unsymmetrical sulfides (thioethers) are valuable structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds often relies on the nucleophilic substitution reaction between a thiolate and an alkyl halide. This approach, analogous to the Williamson ether synthesis, is a robust and high-yielding method for constructing carbon-sulfur bonds.
The selected reaction involves the S-alkylation of 1-butanethiol. Thiols are generally more acidic than their alcohol counterparts, facilitating deprotonation to form a potent thiolate nucleophile. This thiolate then readily displaces a halide from an ethyl electrophile in a bimolecular nucleophilic substitution (SN2) reaction. The choice of a primary ethyl halide minimizes competing elimination reactions, ensuring a high yield of the desired sulfide product.
This application note details a reliable protocol for this transformation, emphasizing practical laboratory execution, stringent safety measures due to the nature of the reagents, and thorough analytical validation of the final product.
Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds in two primary stages, beginning with the deprotonation of 1-butanethiol followed by the nucleophilic attack of the resulting thiolate on an ethyl halide.
-
Deprotonation: A base, such as sodium hydroxide (NaOH), deprotonates the thiol group of 1-butanethiol (pKa ≈ 11) to form the sodium butanethiolate salt. This step is crucial as the thiolate anion (CH₃CH₂CH₂CH₂S⁻) is a significantly stronger nucleophile than the neutral thiol.
-
SN2 Attack: The highly nucleophilic butanethiolate anion attacks the electrophilic α-carbon of the ethyl halide (e.g., ethyl bromide). This occurs via a concerted, single-step SN2 mechanism, involving a backside attack that displaces the bromide leaving group and forms the C-S bond of the this compound product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale. All operations involving 1-butanethiol must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Butanethiol | 90.19 | 9.02 g (10.7 mL) | 0.10 | Pungent odor, flammable |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 | Corrosive |
| Ethyl Bromide | 108.97 | 12.0 g (8.1 mL) | 0.11 | Volatile, toxic |
| Ethanol (95%) | - | 100 mL | - | Solvent |
| Diethyl Ether | - | ~150 mL | - | Extraction solvent |
| Saturated NaCl (aq) | - | ~50 mL | - | Washing solution |
| Anhydrous MgSO₄ | - | ~5-10 g | - | Drying agent |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed. The entire apparatus should be in a fume hood.
-
Base Preparation: In the flask, dissolve sodium hydroxide (4.40 g) in ethanol (100 mL) with stirring. Gentle warming may be required to facilitate dissolution. Cool the resulting solution to room temperature.
-
Thiolate Formation: Add 1-butanethiol (10.7 mL) dropwise to the ethanolic NaOH solution over 10-15 minutes. Stir the mixture for an additional 20 minutes at room temperature to ensure complete formation of the sodium butanethiolate.
-
Alkylation: Add ethyl bromide (8.1 mL) to the dropping funnel. Add the ethyl bromide dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction to Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 70-80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Workup - Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Remove the bulk of the diethyl ether using a rotary evaporator. Purify the remaining crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 144-145°C.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
1-Butanethiol: Highly flammable liquid with an extremely foul and pervasive odor. It is harmful if swallowed or in contact with skin. All manipulations must be performed in a well-ventilated chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Keep away from heat, sparks, and open flames.
-
Ethyl Bromide: A volatile and toxic alkylating agent. Handle with care in a fume hood.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure no ignition sources are present during extraction and distillation.
Product Characterization
The identity and purity of the synthesized this compound (CAS 638-46-0) can be confirmed using standard analytical techniques.
-
Appearance: Colorless liquid.
-
Boiling Point: 144-145°C.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.53 (t, 2H, -S-CH₂-CH₂-)
-
δ 2.52 (q, 2H, -S-CH₂-CH₃)
-
δ 1.57 (sextet, 2H, -CH₂-CH₂-CH₃)
-
δ 1.42 (sextet, 2H, -CH₂-CH₂-CH₃)
-
δ 1.26 (t, 3H, -CH₂-CH₃)
-
δ 0.92 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃): Expected signals around δ 13.8, 14.8, 22.0, 31.8, 32.2, 33.9.
-
IR Spectroscopy (liquid film): Characteristic C-H stretching peaks around 2850-2960 cm⁻¹ and C-S stretching vibrations.
References
- Organic Chemistry Frontiers. (n.d.). *Efficient and practical synthesis of unsymmetrical disulfides via base
Application Note & Protocol: Williamson Thioether Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, provides a robust and versatile pathway for the formation of ether linkages. Its lesser-known but equally powerful analogue, the Williamson thioether synthesis, offers a direct and reliable method for constructing carbon-sulfur bonds, which are pivotal in numerous pharmaceuticals and advanced materials.[1][2] This application note provides an in-depth guide to the Williamson thioether synthesis, detailing the underlying mechanistic principles, critical experimental parameters, and a comprehensive, field-tested protocol. We will explore the strategic selection of bases, solvents, and alkylating agents, and discuss the utility of phase-transfer catalysis in optimizing reaction efficiency. This guide is designed to equip researchers with the necessary knowledge to successfully implement and adapt this synthesis for their specific research and development needs.
Introduction: The Strategic Importance of the Thioether Bond
The thioether (or sulfide) functional group is a critical pharmacophore found in a wide array of therapeutic agents and is a key structural element in many natural products and industrial chemicals.[1] Its presence can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The Williamson thioether synthesis, an adaptation of the classic ether synthesis developed by Alexander Williamson in 1850, stands as one of the most fundamental and widely employed methods for creating these crucial C-S bonds.[3][4] The reaction's enduring popularity stems from its reliability, broad substrate scope, and straightforward execution.
At its core, the synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] It involves a deprotonated thiol, known as a thiolate anion, acting as a potent nucleophile that attacks an electrophilic carbon atom, typically an alkyl halide, displacing a leaving group to form the thioether.
Reaction Mechanism and Core Principles
The Williamson thioether synthesis proceeds via a classic SN2 pathway, which occurs in a single, concerted step.[3][4] This mechanism dictates several key aspects of the reaction's stereochemistry and substrate requirements.
-
Thiolate Formation: The reaction is initiated by the deprotonation of a thiol (R-SH) using a suitable base to generate the highly nucleophilic thiolate anion (R-S⁻).[2][5] Thiols are generally more acidic than their alcohol counterparts, allowing for the use of a wider range of bases.[2]
-
Nucleophilic Attack: The thiolate anion then performs a backside attack on the electrophilic carbon of an alkylating agent (R'-X).[3]
-
Inversion of Stereochemistry: A hallmark of the SN2 mechanism is the inversion of configuration at the electrophilic carbon center if it is chiral.[4]
-
Leaving Group Departure: Simultaneously with the nucleophilic attack, the leaving group (X), typically a halide, departs.[3]
The overall transformation can be summarized as: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻
Diagram: Williamson Thioether Synthesis Workflow
Caption: Workflow of the Williamson Thioether Synthesis.
Critical Experimental Parameters: A Scientist's Guide
The success of the Williamson thioether synthesis hinges on the careful selection of several key parameters. Understanding the causality behind these choices is crucial for optimizing yields and minimizing side reactions.
The Nucleophile: Thiol and Thiolate Generation
The nucleophile is generated in situ from a thiol precursor. Thiolates are excellent nucleophiles, generally more so than their alkoxide counterparts, due to the higher polarizability of sulfur.[2]
-
Thiol Choice: A wide variety of aliphatic and aromatic thiols can be used.
-
Base Selection: The choice of base is critical for efficient thiolate formation without promoting side reactions.
-
Strong, Non-nucleophilic Bases: Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the thiol, producing hydrogen gas as the only byproduct.[2]
-
Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially for more acidic thiols (e.g., thiophenols), and are favored for their ease of handling and milder reaction conditions.[3]
-
Hydroxide Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, particularly under phase-transfer conditions.[3][5]
-
| Base | pKa of Conj. Acid | Typical Use Case | Advantages | Considerations |
| Sodium Hydride (NaH) | ~35 | General purpose, alkyl thiols | Irreversible, clean reaction | Flammable solid, requires anhydrous conditions |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Thiophenols, acidic thiols | Mild, easy to handle, inexpensive | May require higher temperatures or longer reaction times |
| Sodium Hydroxide (NaOH) | ~15.7 | Phase-transfer catalysis | Inexpensive, readily available | Can introduce water, potentially leading to hydrolysis of the alkyl halide |
The Electrophile: Choosing the Alkylating Agent
The structure of the alkylating agent is arguably the most important factor determining the reaction's success, as it is an SN2 reaction.
-
Substrate Reactivity: The reaction works best with primary alkyl halides.[3] The reactivity order for the leaving group is I > Br > Cl > F.[6] Alkyl tosylates and mesylates are also excellent electrophiles.
-
Steric Hindrance: Secondary alkyl halides are less reactive and can lead to a competing E2 elimination reaction, forming an alkene byproduct.[7] Tertiary alkyl halides almost exclusively yield elimination products and are not suitable for this synthesis.[3][7]
-
Genotoxicity: Many alkylating agents are potential mutagens. It is advisable to select the least reactive leaving group that still provides the desired reactivity, avoid using large excesses, and perform the reaction early in the synthetic sequence.[4]
Solvent Selection: The Reaction Medium
The solvent plays a crucial role by solvating the reactants and influencing the nucleophilicity of the thiolate.
-
Polar Aprotic Solvents: These are the solvents of choice as they solvate the counter-ion of the thiolate but do not strongly solvate the nucleophilic anion itself, leaving it "naked" and highly reactive.[3]
-
Protic and Apolar Solvents: Protic solvents (e.g., ethanol, water) will solvate the thiolate through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. Apolar solvents (e.g., toluene, hexane) are generally poor choices due to the low solubility of the ionic thiolate salt.[3]
| Solvent | Type | Boiling Point (°C) | Rationale for Use |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for many substrates and salts. |
| Acetonitrile | Polar Aprotic | 82 | Good dissolving power, lower boiling point makes for easier removal. |
| THF | Polar Aprotic | 66 | Often used with NaH. |
| DMSO | Polar Aprotic | 189 | High boiling point allows for higher reaction temperatures. |
Phase-Transfer Catalysis (PTC): Bridging the Divide
In industrial settings and for reactions involving a solid or aqueous base and an organic-soluble substrate, phase-transfer catalysis is extremely common.[3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transport of the thiolate anion from the aqueous or solid phase into the organic phase where the alkylating agent resides.[3][9][10] This dramatically accelerates the reaction rate by overcoming the mutual insolubility of the reactants.[10]
Diagram: Role of Phase-Transfer Catalyst
Caption: PTC facilitates thioether synthesis across phases.
General Laboratory Protocol
This protocol provides a general procedure for the synthesis of a thioether from a thiol and a primary alkyl bromide using potassium carbonate as the base in DMF.
Materials:
-
Thiol (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature control
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq) and finely powdered potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the thiol.
-
Thiolate Formation: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Add the alkyl bromide (1.1 eq) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the substrate reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-8 hours.[3]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Troubleshooting and Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active alkylating agent | Use the corresponding iodide or tosylate. Increase reaction temperature. |
| Incomplete thiolate formation | Use a stronger base (e.g., NaH). Ensure base is finely powdered and solvent is anhydrous. | |
| Low reaction temperature | Increase temperature, but monitor for side product formation. | |
| Formation of Alkene Byproduct | Use of secondary or hindered primary alkyl halide | Use a primary, unhindered alkyl halide if possible. Use a milder, non-hindered base (e.g., K₂CO₃) at lower temperatures. |
| Hydrolysis of Alkyl Halide | Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Difficulty with Workup | Persistent DMF in product | After extraction, wash the organic layer thoroughly with water multiple times to remove residual DMF. |
Conclusion
The Williamson thioether synthesis is a powerful and highly adaptable tool in the arsenal of the synthetic chemist. By understanding the underlying SN2 mechanism and carefully controlling the key parameters of base, solvent, and electrophile selection, researchers can reliably construct the vital thioether linkages required for drug discovery and materials science. The strategic application of phase-transfer catalysis further extends the utility of this classic reaction, making it an efficient and scalable method for both laboratory and industrial applications.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. Khan Academy [khanacademy.org]
- 6. francis-press.com [francis-press.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. dalalinstitute.com [dalalinstitute.com]
Application Notes and Protocols: n-Butyl Ethyl Sulfide in Organic Synthesis
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of n-butyl ethyl sulfide as a representative dialkyl sulfide in organic synthesis. While not a classical "reagent" in its own right, its fundamental reactivity as a thioether makes it an illustrative substrate and precursor for several critical transformations. This guide moves beyond simple procedural lists to explain the underlying chemical principles and causality behind experimental choices. Protocols are presented as self-validating systems, and all mechanistic claims are supported by authoritative, verifiable references.
Introduction: Properties and Reactivity Profile
This compound (also known as 1-(ethylthio)butane or 3-thiaheptane) is an aliphatic thioether.[1] Its utility in synthesis stems from the nucleophilic and redox-active nature of the sulfur atom. The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile, attacking various electrophiles, while its ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) makes it a versatile substrate for oxidation chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 638-46-0 | [1] |
| Molecular Formula | C₆H₁₄S | [1] |
| Molecular Weight | 118.24 g/mol | [1] |
| Boiling Point | 143-145 °C | [3] |
| Density | 0.837 - 0.85 g/mL | [3] |
| Refractive Index | ~1.45 | |
| Flash Point | 144-145°C | |
| Appearance | Colorless liquid |
Safety & Handling: this compound is a flammable liquid.[4] Like many dialkyl sulfides, it has a strong, unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][6] Store in a tightly closed container away from heat and ignition sources.[4][7]
Application I: Controlled Oxidation to Sulfoxides and Sulfones
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis.[2][8] These oxidized sulfur compounds are common motifs in pharmaceuticals and agrochemicals.[8] The choice of oxidant and reaction conditions determines the selectivity of the reaction, allowing for the targeted synthesis of either the sulfoxide or the sulfone.[2][9]
Mechanistic Rationale
The oxidation mechanism generally involves the nucleophilic attack of the sulfide's sulfur atom on an electrophilic oxygen atom of the oxidant.[10] For hydrogen peroxide, the reaction is thought to proceed via a direct attack of the peroxide oxygen on the sulfur, with water molecules playing a key role in stabilizing the charge-separated transition state.[11][12] For peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reaction is a concerted process.
Controlling the reaction to stop at the sulfoxide stage requires careful stoichiometry (typically ~1 equivalent of oxidant) and often lower temperatures.[8][13] Driving the reaction to the sulfone requires an excess of the oxidizing agent (≥2 equivalents) and often more forcing conditions.[9][13]
Diagram: General Oxidation Workflow
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Application Note: A Robust Gas Chromatography Method for the Analysis of n-Butyl Ethyl Sulfide
Abstract
This application note presents a detailed and validated method for the analysis of n-Butyl Ethyl Sulfide using gas chromatography (GC). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this volatile sulfur compound. The methodology leverages a robust GC system coupled with either a mass spectrometer (MS) or a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), to ensure high selectivity and sensitivity. This guide provides a comprehensive workflow, from sample preparation and instrument setup to data analysis and method validation, grounded in established analytical principles and standards.
Introduction: The Analytical Imperative for this compound
This compound (CAS 638-46-0) is a volatile organosulfur compound that can be present as an impurity, a degradation product, or a synthetic intermediate in various chemical processes, including pharmaceutical manufacturing. Due to the potent and often undesirable sensory impact of sulfur compounds, even at trace levels, their monitoring and quantification are critical for quality control and regulatory compliance. The inherent volatility and reactivity of compounds like this compound present unique analytical challenges, necessitating a method that is not only sensitive but also robust and reproducible.[1][2]
Gas chromatography is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. When coupled with a sensitive and selective detector, GC provides the necessary resolving power to isolate target analytes from complex matrices. The choice of detector is paramount; a mass spectrometer offers definitive identification through fragmentation patterns, while a sulfur-selective detector like the SCD provides exceptional sensitivity and selectivity for sulfur-containing molecules, minimizing interference from co-eluting hydrocarbons.[1][3][4]
This application note details a comprehensive GC method for this compound, providing the scientific rationale behind the selection of columns, detectors, and operating parameters. The protocols herein are designed to be self-validating, adhering to principles outlined in authoritative guidelines such as ASTM D5623 and ICH Q2(R1).[1][5][6]
Experimental Workflow and Causality
The analytical workflow for this compound is a multi-step process designed to ensure accurate and reliable results. Each step has been optimized to address the specific chemical properties of the analyte and the potential for matrix interference.
Figure 1: A schematic of the complete analytical workflow for the GC analysis of this compound.
Materials and Methodology
Reagents and Standards
-
This compound (purity ≥ 98%) : Sourced from a reputable chemical supplier.
-
Isooctane (HPLC grade or higher) : Used as the solvent for standards and samples. Its low boiling point and minimal interference make it an ideal choice.
-
Helium (≥ 99.999% purity) : Carrier gas for the GC system.
-
n-Alkane series (C8-C20) : For the determination of Kováts retention indices.
Instrumentation
A gas chromatograph equipped with a split/splitless inlet, an autosampler, and a suitable detector is required. The following configurations are recommended:
-
Configuration A: GC-MS
-
Detector: Mass Spectrometer (capable of electron ionization).
-
-
Configuration B: GC-SCD
-
Detector: Sulfur Chemiluminescence Detector.
-
The use of an inert flow path is highly recommended to prevent the adsorption of the reactive sulfur analyte.
Chromatographic Conditions
The selection of the GC column and temperature program is critical for achieving optimal separation. A non-polar or low-bleed sulfur-specific column is recommended.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm ID, 4.2 µm film thickness) or equivalent non-polar column (e.g., DB-1, DB-5) | The DB-Sulfur SCD column is specifically designed for the analysis of volatile sulfur compounds, offering excellent inertness and low bleed characteristics, which is crucial for sensitive detectors like SCD and MS.[1] Non-polar columns separate compounds primarily based on their boiling points. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min | Provides good efficiency and is inert towards the analyte. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) or Splitless | The split mode is suitable for screening and higher concentration samples, while the splitless mode provides higher sensitivity for trace analysis. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | A starting temperature slightly above ambient allows for good focusing of volatile compounds at the head of the column. The temperature ramp ensures the timely elution of this compound and other potential components. |
| Detector Temp. | MS Transfer Line: 280 °C, SCD Base: 250 °C | Prevents condensation of the analyte before it reaches the detector. |
Detailed Protocols
Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with isooctane.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with isooctane to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dilute the sample matrix with isooctane to bring the expected concentration of this compound within the calibration range. If the sample is a solid, an appropriate extraction procedure may be necessary.
Instrument Setup and Analysis
-
Equilibrate the GC system with the chromatographic conditions specified in the table above.
-
Perform a blank injection (isooctane) to ensure the system is free from contamination.
-
Inject the prepared standards, starting from the lowest concentration, to establish the calibration curve.
-
Inject the prepared samples.
-
Include a quality control (QC) standard at a known concentration after a set number of sample injections to monitor instrument performance.
Data Analysis and Interpretation
Identification
-
Retention Time: The primary identification is based on the retention time of the analyte matching that of a known standard.
-
Kováts Retention Index: For confirmation, the Kováts retention index (I) can be calculated using a series of n-alkanes. The expected retention index for this compound on a standard non-polar column is approximately 893.
-
Mass Spectrometry (GC-MS): In GC-MS analysis, the mass spectrum of the peak should be compared to a reference spectrum. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 118 and key fragment ions.
Expected Mass Spectrum Fragmentation: The fragmentation of this compound in an electron ionization source typically involves cleavage of the C-S bonds and rearrangements.
Figure 2: A simplified representation of the potential fragmentation pathway of this compound in GC-MS.
Quantification
Quantification is performed using an external standard calibration curve. A linear regression of the peak area versus the concentration of the standards is used to determine the concentration of this compound in the samples.
Method Validation and Performance
The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] The following performance characteristics should be evaluated:
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | The analyte peak should be well-resolved from other components and the blank matrix. | The recommended GC conditions provide good resolution for this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | A linear range of 0.1 to 10 µg/mL is typically achievable.[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | Can be in the low ppb range, depending on the detector and sample introduction method.[7][8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | Typically in the mid to high ppb range.[2][8] |
| Accuracy | Recovery of 80-120% for spiked samples | Expected to be within this range for various matrices. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% at the LOQ | RSD is generally expected to be below 5% for concentrations well above the LOQ.[3] |
Calculating LOD and LOQ: The LOD and LOQ can be estimated from the calibration curve using the following formulas:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
These calculated values should be experimentally verified by analyzing standards at these concentrations.[9]
Conclusion
This application note provides a robust and reliable gas chromatography method for the analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate and precise quantification of this important volatile sulfur compound. The method is adaptable to different GC configurations (GC-MS and GC-SCD) and can be validated to meet stringent regulatory requirements.
References
-
ASTM D5623-19, Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection, ASTM International, West Conshohocken, PA, 2019, [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Publication number 5991-3051EN. [Link]
-
PAC. (n.d.). Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Application Notebook. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl ethyl sulfide. PubChem Compound Summary for CID 12528. [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (2016). Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623 with an Agilent Dual Plasma Sulfur Chemiluminescence Detector. Publication number 5991-6712EN. [Link]
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AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]
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Markes International. (2022). The analysis of sulfur compounds using on-line and off-line TD–GC. Application Note 032. [Link]
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GAS - chromatography solutions. (n.d.). Low Sulphur analyser using SCD. [Link]
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Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. Publication number 5994-5867EN. [Link]
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Lee, D. W., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
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Restek Corporation. (n.d.). Chromatogram Search. [Link]
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Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
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Application Note: A Robust HPLC Method for the Quantitative Analysis of Dialkyl Sulfides via Pre-Column Derivatization
Abstract
This application note presents a detailed and validated methodology for the analysis of dialkyl sulfides using High-Performance Liquid Chromatography (HPLC). Due to their inherent lack of strong chromophores and potential volatility, direct analysis of simple dialkyl sulfides by HPLC with UV detection presents significant challenges. To overcome these limitations, this guide details a robust pre-column derivatization strategy that converts non-chromophoric dialkyl sulfides into stable, UV-absorbing compounds. We provide a comprehensive, step-by-step protocol, from sample preparation and derivatization to HPLC separation and detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of dialkyl sulfides in various matrices.
Introduction: The Analytical Challenge of Dialkyl Sulfides
Dialkyl sulfides are a class of organosulfur compounds characterized by a sulfur atom bonded to two alkyl groups (R-S-R'). They are found in a wide range of applications and natural products, from contributing to the characteristic aroma of foods like garlic and onions to their presence in environmental samples and their use as intermediates in pharmaceutical and industrial synthesis.[1] Accurate quantification of these compounds is crucial for quality control, safety assessment, and research.
However, the analysis of dialkyl sulfides is not straightforward. Gas Chromatography (GC) is often the method of choice for volatile sulfur compounds.[2] Yet, GC can lead to the thermal degradation of more complex or labile sulfur compounds, such as allicin in garlic.[3] High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile or thermally sensitive sulfides. The primary obstacle in HPLC analysis is that simple dialkyl sulfides do not possess a suitable chromophore for sensitive detection by standard UV-Vis detectors.[4]
This limitation necessitates a chemical modification step known as derivatization. Derivatization chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method.[5][6] For the HPLC analysis of dialkyl sulfides, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule, thereby enhancing detection sensitivity.[7]
Principle of the Method: Pre-Column Derivatization
This method is based on the pre-column derivatization of dialkyl sulfides with an N-halogeno-N-metal arylsulfonamidate, such as Chloramine-B or Chloramine-T. This reaction quantitatively converts the non-UV-absorbing sulfide into a stable arylsulfonylsulfilimine derivative, which exhibits strong UV absorbance.[4] The resulting derivatives are less polar than the parent sulfides, which can improve their separation on a reversed-phase HPLC column.[4]
The derivatized sample is then injected into a reversed-phase HPLC system equipped with a C18 column and a UV detector for separation and quantification. This approach allows for the detection and quantification of dialkyl sulfides at nanogram levels.[4]
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of dialkyl sulfides.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Column: Reversed-phase C18 column (e.g., 10 µm particle size).
-
Derivatizing Reagent: Chloramine-B (sodium N-chlorobenzenesulfonamide) or Chloramine-T.
-
Standards: Analytical standards of the dialkyl sulfides of interest.
-
Sample Preparation: Syringe filters (0.22 µm), vials, and general laboratory glassware.
Detailed Protocols
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each dialkyl sulfide in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solutions, prepare a series of mixed working standards at concentrations ranging from 1.0 µg/mL to 20.0 µg/mL in methanol.[4]
-
Sample Preparation: The preparation will vary by matrix. For liquid samples, a direct dilution with methanol may be sufficient. For solid or complex matrices, a solvent extraction may be necessary. Ensure the final sample extract is in methanol.[8]
Pre-Column Derivatization Protocol
This protocol is adapted from a validated method for converting alkyl sulfides to UV-absorbing derivatives.[4]
-
Reaction Setup: In a reaction vial, add 1.0 mL of the standard or sample solution in methanol.
-
Reagent Addition: Add two equivalents of the derivatizing reagent (e.g., Chloramine-B) to the vial.
-
Reaction: Tightly cap the vial and heat the mixture with stirring at 60°C for one hour.
-
Cooling: After one hour, remove the vial from the heat source and allow it to cool to room temperature.
-
Filtration: Prior to injection, filter the cooled, derivatized sample through a 0.22 µm syringe filter to remove any particulates.
HPLC System and Conditions
The following table summarizes the recommended HPLC conditions for the separation of the derivatized dialkyl sulfides.
| Parameter | Recommended Setting |
| HPLC System | A system with a binary pump, autosampler, and UV detector. |
| Column | Reversed-Phase C18, 10 µm particle size.[4] |
| Mobile Phase | 30% Acetonitrile : 70% Water.[4] |
| Flow Rate | 1.5 mL/min.[4] |
| Column Temperature | Ambient.[4] |
| Injection Volume | 20 µL.[4] |
| UV Detector | 254 nm.[4] |
Data Acquisition and Quantification Logic
Caption: Logic for quantification of dialkyl sulfides.
Performance and System Suitability
Based on validated methods, this protocol is expected to yield excellent performance characteristics.
-
Linearity: The detector response for the derivatized sulfides should be linear over the concentration range of 1.0 to 20.0 µg/mL.[4]
-
Sensitivity: The detection limits for derivatized dialkyl sulfides are typically in the low nanogram range (e.g., 10-21 ng).[4]
-
Reproducibility: The derivatization reaction is highly reproducible, with an overall efficiency of 85-99%.[4]
To ensure the validity of the results, system suitability tests should be performed before each analytical run. This includes multiple injections of a standard solution to check for consistency in retention time, peak area, and peak shape.
Advanced Detection Techniques
While UV detection after derivatization is a robust and accessible method, other detection techniques can offer enhanced sensitivity and selectivity.
-
Electrochemical Detection (ECD): ECD is an extremely sensitive technique for electrochemically active compounds.[9] Thiols and sulfides can be directly detected with high sensitivity using HPLC coupled with an electrochemical detector, often without the need for derivatization.[10]
-
Mass Spectrometry (LC-MS/MS): Coupling HPLC with a tandem mass spectrometer provides the highest level of selectivity and sensitivity.[11][12] This is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection. For sulfite analysis, a common strategy involves derivatization to the more stable hydroxymethylsulfonate (HMS) adduct, followed by LC-MS/MS analysis.[13][14]
Conclusion and Expert Recommendations
The described HPLC method with pre-column derivatization provides a reliable, sensitive, and reproducible approach for the quantitative analysis of dialkyl sulfides. The key to this method is the conversion of these non-chromophoric compounds into stable, UV-absorbing derivatives, enabling their detection at low concentrations.
As a Senior Application Scientist, I offer the following field-proven insights:
-
Method Selection: Carefully consider the nature of your analytes and matrix. For highly volatile and thermally stable sulfides, GC with a sulfur-selective detector remains a powerful tool.[2][15] However, for less volatile, thermally labile, or complex mixtures, the HPLC method detailed here is superior.
-
Derivatization Optimization: While the provided protocol is robust, the reaction time and temperature may be optimized for specific dialkyl sulfides to ensure complete derivatization and minimize potential side reactions.
-
Column Care: The use of a guard column is highly recommended to protect the analytical column from contaminants, especially when analyzing complex sample matrices.
-
Advanced Detectors: For trace-level analysis or in matrices with significant interference, investing in LC-MS/MS capabilities will provide unparalleled specificity and sensitivity, ultimately leading to more trustworthy data.
This application note provides a solid foundation for developing and implementing a robust analytical method for dialkyl sulfides. By understanding the principles behind the methodology and adhering to the detailed protocols, researchers can achieve accurate and reliable quantification of this important class of compounds.
References
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Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. (2025). ResearchGate. Retrieved from [Link]
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Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. (2023). LCGC International. Retrieved from [Link]
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Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (2019). Food Science & Nutrition. Retrieved from [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News-Medical.net. Retrieved from [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
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4 Key Differences Between GC and HPLC. (n.d.). Drawell. Retrieved from [Link]
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HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved from [Link]
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LC-MS/MS method development for sulfites in food and beverage. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Determination of Sulfite in Food. (2017). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Application Notes. (n.d.). Shimadzu. Retrieved from [Link]
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Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. (1991). Planta Medica. Retrieved from [Link]
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Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. (1995). Methods in Enzymology. Retrieved from [Link]
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How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
LC-MS/MS method development for sulfites in food and beverage. (n.d.). Shimadzu. Retrieved from [Link]
-
LC-MS/MS Method Development for Sulfite in Food and Beverage. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2023). FDA. Retrieved from [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2009). Analytical Biochemistry. Retrieved from [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC North America. Retrieved from [Link]
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Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
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Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Retention Times of Compounds Used in the HPLC Analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024). Welch Materials. Retrieved from [Link]
-
Electrochemical detection for HPLC. (n.d.). Antec Scientific. Retrieved from [Link]
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Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules. Retrieved from [Link]
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Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2021). ResearchGate. Retrieved from [Link]
-
Useful Application Notes and References. (n.d.). Waters. Retrieved from [Link]
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HPLC Separation Modes. (n.d.). Waters. Retrieved from [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (2020). LCGC North America. Retrieved from [Link]
-
Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. (2000). Food Chemistry. Retrieved from [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection. (1993). Analytical Sciences. Retrieved from [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). Molecules. Retrieved from [Link]
-
Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. (2023). Food Chemistry. Retrieved from [Link]
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Impurities Application Notebook. (n.d.). Waters. Retrieved from [Link]
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Retention time and wavelength for studied dyes. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: High-Purity n-Butyl Ethyl Sulfide via Fractional Distillation
Abstract: This document provides a comprehensive guide for the purification of n-butyl ethyl sulfide to a high degree of purity using fractional distillation. Detailed protocols are outlined, covering the theoretical basis for the separation of common impurities, the practical setup of the distillation apparatus, and robust analytical methods for purity verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a reliable method for obtaining research-grade this compound.
Introduction
This compound (CAS No. 638-46-0), a thioether with the molecular formula C₆H₁₄S, serves as a versatile intermediate in organic synthesis and is of interest in various research and development applications.[1][2] Commercial or synthetically prepared this compound often contains impurities that can interfere with subsequent reactions or biological assays. These impurities typically arise from the synthetic route employed, such as unreacted starting materials or byproducts from side reactions. Fractional distillation is a powerful and widely used technique for the purification of liquid compounds, particularly when the impurities have boiling points close to that of the desired product.[3][4] This application note details a robust protocol for the purification of this compound by fractional distillation, enabling the attainment of high-purity material suitable for demanding applications.
Theoretical Basis for Purification
The successful purification of this compound by fractional distillation hinges on the differences in boiling points between the target compound and its potential impurities. The boiling point of this compound is approximately 144-145°C.[2] Common synthetic routes, such as the Williamson ether synthesis analog (reaction of an alkyl halide with a thiol) or methods employing thiourea, can introduce a variety of impurities.
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) | Rationale for Presence as an Impurity |
| This compound | C₆H₁₄S | 144-145 | Target Compound |
| Ethanethiol | C₂H₅SH | 35[5][6] | Unreacted starting material |
| 1-Butanethiol | C₄H₉SH | 98[7][8][9][10][11] | Unreacted starting material |
| Diethyl Sulfide | (C₂H₅)₂S | 92[12][13][14] | Byproduct from self-condensation of ethanethiol |
| Dibutyl Sulfide | (C₄H₉)₂S | 188-189[15][16][17][18][19] | Byproduct from self-condensation of 1-butanethiol |
| 1-Bromobutane | C₄H₉Br | 101.4[20][21][22] | Unreacted starting material |
| 1-Butene | C₄H₈ | -6.3[23][24][25][26] | Byproduct from elimination side reactions |
As evidenced in Table 1, the boiling points of the potential impurities are significantly different from that of this compound, making fractional distillation an excellent choice for purification. Lighter impurities such as 1-butene, ethanethiol, diethyl sulfide, 1-butanethiol, and 1-bromobutane will distill at lower temperatures, while the heavier impurity, dibutyl sulfide, will remain in the distillation flask.
It is important to note that the formation of azeotropes, which are mixtures of liquids that boil at a constant temperature and have a constant composition, could complicate the separation. However, a thorough search of available literature and azeotrope databases did not yield any specific azeotropic data for this compound with the potential impurities listed.[27][28][29][30][31] Therefore, this protocol is based on the assumption that azeotropic effects will not significantly impede the purification.
Safety Precautions
This compound and its potential impurities are flammable and may be harmful. It is imperative to conduct all procedures in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
This compound: Flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Thiols (Ethanethiol, 1-Butanethiol): Possess a strong, unpleasant odor. Highly flammable.
-
1-Bromobutane: Flammable liquid and vapor.
Consult the Safety Data Sheet (SDS) for each chemical before commencing work.
Experimental Protocol: Fractional Distillation
This protocol is designed for the purification of approximately 100 g of technical-grade this compound. The scale can be adjusted as needed, with appropriate modifications to the glassware size.
Materials and Apparatus
-
Technical-grade this compound (approx. 100 g)
-
Heating mantle with a stirrer
-
Round-bottom flask (250 mL)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200°C)
-
Condenser
-
Receiving flasks (100 mL, at least 3)
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Tubing for condenser water
-
Insulating material (e.g., glass wool or aluminum foil)
Distillation Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Place the heating mantle on a lab jack and position a magnetic stirrer beneath it if using a stir bar.
-
Charge the 250 mL round-bottom flask with approximately 100 g of the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Securely clamp the flask in the heating mantle.
-
Attach the fractionating column to the neck of the flask.
-
Fit the distillation head to the top of the fractionating column.
-
Insert the thermometer into the thermometer adapter, ensuring the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the water inlet to the lower arm of the condenser and the outlet to the upper arm.
-
Place a receiving flask at the outlet of the condenser.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process and improve separation efficiency.[32][33][34]
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently. If using a stir bar, start the stirring.
-
Observe the temperature on the thermometer. The first vapors reaching the thermometer will be from the most volatile impurities. The temperature will rise and then plateau as the first fraction distills.
-
Collect this initial fraction (the "forerun") in the first receiving flask until the temperature begins to rise again. This fraction will contain low-boiling impurities like 1-butene, ethanethiol, and diethyl sulfide.
-
As the temperature approaches the boiling point of this compound (144-145°C), change to a clean receiving flask.
-
Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of pure this compound. This is your purified product. Maintain a slow and steady distillation rate for optimal separation.[32]
-
If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. The residue in the flask will contain the higher-boiling impurities, such as dibutyl sulfide.
-
Allow the apparatus to cool completely before dismantling.
-
Analytical Protocol: Purity Assessment
The purity of the collected fractions should be assessed to confirm the success of the purification. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS purity analysis.
Recommended GC-MS Parameters
-
Gas Chromatograph: Standard GC system
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable for the separation of these compounds.
-
Injector: Split/splitless injector, operated in split mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
The purity of the this compound fraction can be determined by calculating the peak area percentage from the resulting chromatogram. The identity of the peaks can be confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST).
Expected Results and Conclusion
Following this protocol, technical-grade this compound can be purified to greater than 99% purity. The forerun will contain the more volatile impurities, and the distillation residue will be enriched in the less volatile components. The main fraction, collected at a stable boiling point of 144-145°C, will be the high-purity this compound. The successful separation and purification of this compound using fractional distillation provides a reliable method for obtaining high-quality material essential for research and development in the pharmaceutical and chemical industries.
References
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Wikipedia. (n.d.). Diethyl sulfide. Retrieved from [Link]
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Grokipedia. (n.d.). Ethanethiol. Retrieved from [Link]
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Grokipedia. (n.d.). Butane-1-thiol. Retrieved from [Link]
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PubChem. (n.d.). Butanethiol. Retrieved from [Link]
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Wikipedia. (n.d.). Ethanethiol. Retrieved from [Link]
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The Good Scents Company. (n.d.). diethyl sulfide, 352-93-2. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Butene. Retrieved from [Link]
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PubChem. (n.d.). Dibutyl sulfide. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromobutane. Retrieved from [Link]
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Qatar Chemical Company Ltd. (2022). 1-BUTENE Safety Data Sheet. Retrieved from [Link]
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The Good Scents Company. (n.d.). dibutyl sulfide, 544-40-1. Retrieved from [Link]
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PubChem. (n.d.). Ethanethiol. Retrieved from [Link]
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PubChem. (n.d.). Ethyl sulfide. Retrieved from [Link]
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ChemSynthesis. (2023). 1-bromobutane - 109-65-9. Retrieved from [Link]
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Homework.Study.com. (n.d.). What is 1-butene's boiling point?. Retrieved from [Link]
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Stenutz. (n.d.). 1-bromobutane. Retrieved from [Link]
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The Merck Index Online. (n.d.). Ethanethiol. Retrieved from [Link]
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Stenutz. (n.d.). 1-butene. Retrieved from [Link]
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Stenutz. (n.d.). ethanethiol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Butanethiol. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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cdn.technologynetworks.com. (n.d.). azeotropic data for binary mixtures. Retrieved from [Link]
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Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]
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Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science* [Video]. YouTube. Retrieved from [Link]
- Horsley, L. H. (1962).
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Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). Butyl ethyl sulfide. Retrieved from [Link]
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Stenutz. (n.d.). butyl ethyl sulfide. Retrieved from [Link]
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University of Edinburgh. (n.d.). Azeotropes beginning with B. Retrieved from [Link]
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The Role of n-Butyl Ethyl Sulfide in Modern Flavor and Fragrance Research: A Detailed Guide for Scientists and Developers
Introduction: The Power of Sulfur in Aroma Chemistry
Volatile sulfur compounds (VSCs) are pivotal in the world of aroma, often acting as character-impact compounds that define the sensory identity of many foods and natural materials.[1][2][3] Despite their association with pungent or unpleasant odors at high concentrations, at trace levels, they contribute desirable and often essential notes to a wide array of products, from roasted coffee and savory meats to tropical fruits and fine wines.[1][4][5] n-Butyl Ethyl Sulfide, with its multifaceted aroma profile, is a prime example of the dual nature of these powerful molecules. Understanding and harnessing its properties allows for the creation of more authentic and impactful flavor and fragrance experiences.
Section 1: Chemical and Physical Properties of this compound
This compound, systematically named 1-(ethylsulfanyl)butane, is a colorless to pale yellow liquid with a distinct sulfurous odor.[6] Its fundamental properties are summarized in the table below, providing a foundation for its handling, application, and analysis.
| Property | Value | Source |
| CAS Number | 638-46-0 | |
| Molecular Formula | C6H14S | |
| Molecular Weight | 118.24 g/mol | |
| Boiling Point | 144-145 °C | |
| Density | 0.834-0.840 g/mL @ 25 °C | The Good Scents Company |
| Flash Point | 36.11 °C (97.00 °F) | The Good Scents Company |
| Refractive Index | 1.443-1.449 @ 20 °C | The Good Scents Company |
| Solubility | Soluble in alcohol; sparingly soluble in water. | The Good Scents Company |
Section 2: Sensory Characteristics and Applications
The sensory profile of this compound is complex and concentration-dependent. Its potent nature necessitates careful handling and precise dilution to achieve the desired aromatic effect.
Odor and Flavor Profile
At low concentrations, this compound is characterized by savory, sulfurous notes reminiscent of cooked vegetables, garlic, and meat.[7] Its aroma is often described as having facets of onion and leek, contributing to a rich and authentic savory character. The reported odor threshold for this compound is exceptionally low, at approximately 0.00087 ppm (parts per million), highlighting its significant impact on aroma even at trace levels.
While a specific flavor threshold has not been widely reported, it is understood that, like many volatile sulfur compounds, its contribution to flavor is significant at very low concentrations, often in the parts-per-billion range.[1][4]
Applications in Flavor Development
The unique sensory properties of this compound make it a valuable tool for flavorists, particularly in the creation of savory profiles.
-
Meat and Savory Flavors: It is used to impart or enhance meaty, brothy, and roasted notes in a variety of processed foods, including soups, sauces, marinades, and plant-based meat alternatives.[8] The addition of alkyl sulfides can significantly increase the savory character of a flavor formulation.[7]
-
Vegetable Flavors: Its cooked vegetable and allium-like notes are beneficial in recreating the authentic taste of cooked onions, garlic, and leeks in snacks, seasonings, and prepared meals.
-
Dairy and Cheese Flavors: In moderation, it can add depth and complexity to certain cheese flavors, contributing to the aged or cooked notes.
Typical use levels for sulfur compounds in food are generally very low, often in the range of < 1 µg/kg (ppb).[1][4] For this compound, starting dilutions for sensory evaluation should be in the ppm to ppb range to avoid overwhelming the flavor profile.
Applications in Fragrance Creation
While its primary application is in the flavor industry, the unique sulfurous and savory notes of this compound can be used sparingly in fragrance compositions to create unconventional and intriguing accords. It can add a surprising and realistic element to certain niche fragrances, particularly those aiming for an earthy, culinary, or avant-garde character. However, it is not recommended for general fragrance use due to its potent and potentially polarizing aroma.
Section 3: Regulatory Status and Safety
FEMA GRAS Status
A thorough review of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) lists indicates that while "BUTYL SULFIDE" (FEMA No. 2215) and "BUTYL ETHYL DISULFIDE" (FEMA No. 4027) are listed, This compound (CAS 638-46-0) is not explicitly assigned a FEMA number.[1][4][9][10][11]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from heat and ignition sources.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Section 4: Analytical Protocols
Accurate analysis of this compound in complex matrices is crucial for quality control, research, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for its identification and quantification.
Protocol for GC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in a food or fragrance matrix. Optimization of parameters may be necessary depending on the specific sample and instrumentation.
4.1.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
HS-SPME is a solvent-free and sensitive technique for extracting volatile compounds from a sample matrix.
-
Sample Homogenization: Homogenize the solid or liquid sample as needed.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 1-5 grams) into a headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., a different alkyl sulfide not expected to be in the sample) at a known concentration.
-
Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4.1.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | Standard, reliable GC system |
| Mass Spectrometer | Agilent 5977B or equivalent | Sensitive and robust mass selective detector |
| Injector | Split/Splitless, operated in splitless mode | To maximize the transfer of analytes to the column |
| Injector Temperature | 250 °C | Ensures rapid desorption of the analyte from the SPME fiber |
| Carrier Gas | Helium, constant flow | Inert carrier gas with good chromatographic performance |
| Flow Rate | 1.0 - 1.5 mL/min | Provides optimal column efficiency |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Good general-purpose column for a wide range of volatile compounds |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) | Provides good separation of volatile sulfur compounds |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra |
| Scan Range | 35-350 amu | Covers the expected mass range of the analyte and its fragments |
4.1.3. Data Analysis and Interpretation of Mass Spectrum
-
Identification: The identification of this compound is confirmed by matching its retention time and mass spectrum with that of an authentic standard.
-
Mass Spectrum Interpretation: The electron ionization (EI) mass spectrum of this compound (molecular weight 118.24) will exhibit characteristic fragmentation patterns. Key expected fragments include:
-
m/z 118: The molecular ion (M+).
-
m/z 89: Loss of an ethyl group (-CH2CH3).
-
m/z 75: Cleavage alpha to the sulfur, resulting in the [CH3CH2S=CH2]+ fragment.
-
m/z 61: Cleavage resulting in the [CH3CH2S]+ fragment.
-
m/z 57: The butyl cation ([C4H9]+).
-
m/z 29: The ethyl cation ([C2H5]+).
-
The presence and relative abundance of these fragments provide a unique fingerprint for the identification of this compound.
Experimental Workflow for GC-MS Analysis
A streamlined workflow for the analysis of this compound.
Section 5: Synthesis Protocol
For research purposes, a common and reliable method for the synthesis of unsymmetrical sulfides like this compound is a variation of the Williamson ether synthesis, where a thiolate acts as the nucleophile.
Protocol for Synthesis of this compound via Nucleophilic Substitution
This protocol describes the synthesis of this compound from 1-butanethiol and an ethyl halide. This reaction should be performed in a well-ventilated fume hood due to the malodorous nature of thiols.
5.1.1. Materials and Reagents
-
1-Butanethiol
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide (NaOH) or sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
5.1.2. Step-by-Step Procedure
-
Alkoxide/Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol with stirring. To this solution, slowly add 1-butanethiol (1.0 equivalent). The reaction is exothermic. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium butanethiolate.
-
Nucleophilic Substitution: To the solution of sodium butanethiolate, add ethyl bromide (1.05 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under atmospheric pressure.
Logical Relationship in Williamson-type Sulfide Synthesis
The key steps in the synthesis of this compound.
Section 6: Sensory Evaluation Protocol
To accurately assess the sensory characteristics of this compound and determine its flavor/aroma threshold, a structured sensory evaluation protocol is essential.
Protocol for Odor and Flavor Threshold Determination
This protocol is based on the ascending method of limits (ASTM E679).
6.1.1. Panelist Selection and Training
-
Select a panel of 8-15 individuals who have been screened for their ability to detect and describe basic tastes and aromas.
-
Familiarize the panelists with the aroma of this compound at a clearly detectable concentration in a neutral medium (e.g., water or odorless mineral oil).
6.1.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Serial Dilutions: Prepare a series of dilutions in the desired medium (e.g., deodorized water for flavor, or presented in sniff cups for odor). The concentration steps should be logarithmic (e.g., 0.0001 ppm, 0.0003 ppm, 0.001 ppm, etc.).
-
Triangle Test Setup: For each concentration level, prepare a set of three samples (triangle test), where two are blanks (medium only) and one contains the diluted this compound.
6.1.3. Evaluation Procedure
-
Presentation: Present the triangle test sets to the panelists in ascending order of concentration.
-
Task: Ask the panelists to identify the "odd" sample in each set.
-
Data Collection: Record the concentration at which each panelist correctly identifies the odd sample.
-
Threshold Calculation: The group threshold is typically calculated as the geometric mean of the individual thresholds.
Sensory Evaluation Workflow
A systematic approach to sensory evaluation of this compound.
Conclusion
This compound is a powerful and versatile tool in the palette of the modern flavorist and fragrance chemist. Its potent sulfurous and savory character, when used with precision and an understanding of its sensory properties, can significantly enhance the authenticity and complexity of a wide range of products. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and developers seeking to explore the potential of this impactful aroma chemical. As with all potent flavor and fragrance materials, a thorough understanding of its properties, safe handling, and careful application are the keys to successful innovation.
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The Good Scents Company. (n.d.). ethyl butyl sulfide. Retrieved from [Link]
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PubChem. (n.d.). Butyl ethyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science of Savory: Unlocking Meat Flavors with Sulfur Compounds. Retrieved from [Link]
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IOFI. (2025). Global Reference List of Chemically Defined Substances. Retrieved from [Link]
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Flavor and Extract Manufacturers Association (FEMA). (1965). GRAS Substances (2215). Food Technology, 19(2), 151-197.
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). BUTYL SULFIDE. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). BUTYL ETHYL DISULFIDE. Retrieved from [Link]
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American Society of Brewing Chemists. (n.d.). Sensory Analysis Methods. Retrieved from [Link]
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Organic Syntheses. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Butane, 1-(ethylthio)-. National Institute of Standards and Technology. Retrieved from [Link]
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Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
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INCHEM. (n.d.). JECFA Evaluations-BUTYL SULFIDE-. Retrieved from [Link]
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Perfumer & Flavorist. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (2013). GRAS Flavoring Substances 26. Retrieved from [Link]
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Perfumer & Flavorist. (1993). Aroma Chemicals for Savory Flavors. Retrieved from [Link]
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ETS Laboratories. (n.d.). Volatile Sulfides: Detection and Prevention. Retrieved from [Link]
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Nanaimo Winemakers. (n.d.). Understanding and eliminating sulfur-related aroma defects in wine. Retrieved from [Link]
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Gusmer Enterprises. (n.d.). Sulfide Dectection Kit Instructions. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (2021). GRAS Flavoring Substances 30. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (2017). GRAS Flavoring Substances 28. Retrieved from [Link]
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Flavor and Extract Manufacturers Association (FEMA). (2001). GRAS Substances (3964-4023). Retrieved from [Link]
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Fragrance University. (n.d.). butyl ethyl disulfide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
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PubChem. (n.d.). Ethyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl isobutyl sulfide. Retrieved from [Link]
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Alpha Aromatics. (2023). The Key To Adding Fragrances To Water-Soluable Products. Retrieved from [Link]
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LCGC International. (2025). Accelerating Food Safety Analysis with an Open-Access LC–HRMS/MS Spectral Library. Retrieved from [Link]
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Shimadzu. (n.d.). Food Safety Booklet - Complete Compilation of Applications for Food Analysis. Retrieved from [Link]
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AAC Lab. (2002). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Application of n-Butyl Ethyl Sulfide in Materials Science: A Technical Guide for Researchers
Introduction
n-Butyl ethyl sulfide (C₆H₁₄S), also known as 1-(ethylthio)butane, is an organosulfur compound with a distinct odor.[1][2][3] While its primary applications have historically been in the synthesis of pharmaceuticals and as a flavoring agent, the unique properties imparted by the sulfide functional group suggest a range of potential, yet largely unexplored, applications in materials science. This guide provides a comprehensive overview of the physicochemical properties of this compound and explores its prospective roles in the development of advanced materials, drawing parallels from the established use of analogous alkyl sulfides and sulfur-containing polymers. The protocols and applications detailed herein are intended to serve as a foundational resource for researchers and scientists in materials science and drug development, aiming to stimulate further investigation into this versatile compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in materials science. These properties dictate its behavior as a solvent, reactant, or additive in various material formulations.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄S | [1][2] |
| Molecular Weight | 118.24 g/mol | [1][2] |
| Boiling Point | 144-145 °C | [4][5] |
| Melting Point | -95.12 °C | [4] |
| Density | 0.85 g/cm³ | [4][5] |
| Refractive Index | 1.4515 | [4] |
| Flash Point | 144-145 °C | [4] |
| CAS Number | 638-46-0 | [1][2][4][5] |
Potential Applications in Materials Science
While direct literature on the application of this compound in materials science is sparse, the known functionalities of alkyl sulfides and sulfur-containing polymers provide a strong basis for postulating its potential uses. The following sections outline these prospective applications, complete with hypothetical protocols that can serve as a starting point for experimental validation.
Precursor for High Refractive Index Polymers
The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index of the material.[6] Polymers with high refractive indices are crucial for applications in optical devices, such as lenses, antireflective coatings, and optical films.[6] this compound, after suitable functionalization, could serve as a monomer or a chain transfer agent in the synthesis of such polymers.
Conceptual Workflow for Synthesis of a Sulfur-Containing Polyacrylate:
Caption: Conceptual workflow for synthesizing a high refractive index polymer using a functionalized this compound monomer.
Experimental Protocol (Hypothetical):
-
Functionalization: React this compound with a suitable agent to introduce a polymerizable group. For instance, a reaction with acryloyl chloride in the presence of a base could yield an acrylate-functionalized sulfide monomer.
-
Polymerization: Co-polymerize the functionalized this compound monomer with a standard monomer like methyl methacrylate via free radical polymerization.
-
Characterization: Analyze the resulting polymer for its refractive index, molecular weight, and thermal properties.
Additive in Polymer Coatings
Organic sulfides can be incorporated into polymer coatings to enhance their properties. For instance, sulfur-containing polymers have been investigated for their potential in creating self-healing, antimicrobial, and corrosion-resistant coatings.[7] The presence of the sulfide linkage can also improve adhesion to certain substrates.
Experimental Protocol for a Protective Coating Formulation (Hypothetical):
-
Formulation: Prepare a standard polymer resin for a coating application (e.g., an epoxy or polyurethane-based formulation).
-
Addition of this compound: Introduce this compound as an additive at varying concentrations (e.g., 0.5-5% by weight).
-
Curing: Apply the formulated coating to a substrate and cure according to the resin manufacturer's instructions.
-
Performance Testing: Evaluate the coated substrate for properties such as adhesion, corrosion resistance, and surface hardness.
Precursor for Metal Sulfide Nanoparticles
Metal sulfide nanoparticles are a class of materials with diverse applications in electronics, catalysis, and energy storage.[8][9][10][11] The synthesis of these nanoparticles often involves the use of a sulfur source that reacts with a metal precursor.[8][9][11][12] this compound could potentially serve as a sulfur source in the solvothermal or hot-injection synthesis of metal sulfide nanoparticles.
Workflow for Metal Sulfide Nanoparticle Synthesis:
Caption: General workflow for the synthesis of metal sulfide nanoparticles using this compound as a sulfur source.
Experimental Protocol (Hypothetical):
-
Precursor Solution: Dissolve a metal salt (e.g., cadmium acetate) in a high-boiling point coordinating solvent like oleylamine.
-
Sulfur Source Solution: Prepare a separate solution of this compound in the same solvent.
-
Synthesis: Heat the metal precursor solution to a high temperature (e.g., 250 °C) under an inert atmosphere. Rapidly inject the this compound solution into the hot metal precursor solution.
-
Nanoparticle Growth: Allow the reaction to proceed for a specific duration to control the size and morphology of the nanoparticles.
-
Isolation and Characterization: Isolate the nanoparticles by centrifugation and characterize them using techniques such as transmission electron microscopy (TEM) and X-ray diffraction (XRD).
Component in Battery Electrolytes
The electrolyte is a critical component of batteries, and its composition significantly influences battery performance. Sulfone-based electrolytes are being explored for high-voltage lithium-ion batteries due to their oxidative stability.[13] While this compound is not a sulfone, the presence of the sulfur atom could influence the electrochemical properties of an electrolyte solution. Its potential use as a co-solvent or additive in lithium-sulfur batteries, where polysulfides are key intermediates, could also be a subject of investigation.[14][15][16][17]
Experimental Protocol for Electrolyte Formulation and Testing (Hypothetical):
-
Electrolyte Preparation: Prepare a standard lithium-ion battery electrolyte, for example, 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate.
-
Addition of this compound: Add this compound as a co-solvent or additive at various concentrations.
-
Cell Assembly: Assemble coin cells with standard electrodes (e.g., lithium cobalt oxide cathode and graphite anode) and the prepared electrolyte.
-
Electrochemical Testing: Evaluate the performance of the cells, including their cycling stability, rate capability, and coulombic efficiency.
Safety Considerations
This compound is a flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
While the direct application of this compound in materials science is not yet well-documented, its chemical structure and the known applications of similar organosulfur compounds suggest a promising future in this field. This guide has outlined several potential applications, from the synthesis of high refractive index polymers to the formulation of advanced battery electrolytes. The provided conceptual workflows and hypothetical protocols are intended to serve as a catalyst for further research and development, unlocking the full potential of this compound in the creation of novel and functional materials.
References
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Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides. (2018). Chem Asian J, 13(24), 3833-3837. [Link]
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Processes for coating surfaces with a copolymer made from sulfur and dicyclopentadiene. (n.d.). ResearchGate. [Link]
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Polymers and Sulfur: what are Organic Polysulfides Good For? Preparative Strategies and Biological Applications. (2025). ResearchGate. [Link]
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Butyl ethyl sulfide | C6H14S | CID 12528. (n.d.). PubChem. [Link]
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Alkyl Sulfides as Promising Sulfur Sources: Metal-Free Synthesis of Aryl Alkyl Sulfides and Dialkyl Sulfides by Transalkylation of Simple Sulfides with Alkyl Halides. (2018). PubMed. [Link]
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Inverse vulcanised sulfur polymers as hydrophilic coatings. (n.d.). ResearchGate. [Link]
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Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. (n.d.). ACS Omega. [Link]
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Metal Sulfide Nanoparticles: Precursor Chemistry. (n.d.). PMC. [Link]
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Synthesis of Nickel Sulfide Nanoparticles from Single Source Precursor (Metal Xanthate Complexes) Using Melting (Solvent-Less) Method. (n.d.). ResearchGate. [Link]
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This compound (C6H14S). (n.d.). PubChemLite. [Link]
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Metal Sulfide Nanoparticles: Precursor Chemistry. (n.d.). Semantic Scholar. [Link]
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Sulfur-containing polymers for surface attachment. (n.d.). Gutenberg Open Science. [Link]
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metal-sulfide-nanoparticles-precursor-chemistry. (2021). Ask this paper. [Link]
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Research Article Nanomaterials Chemistry Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Cat. (2023). ResearchGate. [Link]
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(PDF) Metal Sulfide Nanoparticles: Precursor Chemistry. (2025). ResearchGate. [Link]
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The Effect of Allylic Sulfide-Mediated IrreversibleAddition-Fragment Chain Transfer on the EmulsionPolymerization Kinetics of Styrene. (n.d.). MDPI. [Link]
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Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. (n.d.). Carnegie Mellon University. [Link]
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Liquid Polysulfide Polymers for Chemical- and Solvent-Resistant Sealants. (n.d.). Adhesives & Sealants Industry. [Link]
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PROCESS FOR PRODUCING n-BUTYLALKYL ETHERS - Patent EP-0931046-A2. (n.d.). PubChem. [Link]
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A Review of the Synthesis, Properties, and Applications of Bulk and Two-Dimensional Tin (II) Sulfide (SnS). (n.d.). MDPI. [Link]
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Video: Preparation and Reactions of Sulfides. (2025). JoVE. [Link]
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Lithium–Sulfur Batteries with Micelle-Structured Electrolytes and Imide-Based Salts. (2023). ACS Publications. [Link]
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Exploring Chemical Reactivity: The Role of Difluoro Diphenyl Disulfide in Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Historic Insights and Modern Challenges in Mixed Thiol Collector Flotation of Cu–Ni–PGM Ores. (n.d.). MDPI. [Link]
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Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. (2025). ResearchGate. [Link]
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Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. [Link]
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Electrochemical study of the redox processes of elemental sulfur in organic solvents using poly (3,4-ethylene-dioxy-thiophene) modified glassy carbon electrodes as working electrodes and ionic liquids as electrolytes. (n.d.). ResearchGate. [Link]
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BINDER COMPOSITION FOR SOLID ELECTROLYTE BATTERIES AND SLURRY COMPOSITION FOR SOLID ELECTROLYTE BATTERIES. (2019). EPO. [Link]
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A DFT Investigation on the Origins of Solvent-Dependent Polysulfide Reduction Mechanism in Rechargeable Li-S Batteries. (2020). MDPI. [Link]
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Lithium/sulfur batteries with mixed liquid electrolytes based on ethyl 1,1,2,2-tetrafluoroethyl ether. (2025). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Butyl Ethyl Sulfide
Welcome to the technical support center for the synthesis of n-butyl ethyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My yield of this compound is significantly lower than expected, and I've detected a gaseous byproduct. What is the likely cause and how can I prevent it?
Answer:
The most probable cause for low yield and gas evolution is a competing E2 elimination reaction of your ethyl halide reactant. This side reaction is often favored by the basic conditions required for the primary synthesis and is a common issue in Williamson-type syntheses.[1][2]
Causality and Mechanism:
The synthesis of this compound typically proceeds via an S_N2 mechanism, where a nucleophilic thiolate attacks an alkyl halide.[3][4] However, the base used to deprotonate the starting thiol (or the thiolate itself, which is also basic) can instead abstract a proton from a carbon atom adjacent (beta) to the halogen on the ethyl halide. This initiates an elimination cascade, resulting in the formation of ethene gas and a halide salt, thus consuming your starting material and reducing the yield of the desired sulfide.[5][6][7]
Troubleshooting & Prevention:
-
Choice of Base: While a strong base is needed to deprotonate the n-butanethiol, an excessively strong or sterically hindered base can favor elimination. Consider using a moderately strong base like sodium hydroxide or potassium carbonate, rather than stronger bases like sodium hydride, if elimination is a significant issue.[8] Thiolates are generally less basic than the corresponding alkoxides, which already helps to favor substitution.[6]
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.[5] Running your reaction at a lower temperature will significantly favor the desired S_N2 pathway. It is recommended to start the reaction at room temperature or even below, and only gently heat if the reaction rate is too slow.
-
Reactant Addition: Adding the ethyl halide slowly to the solution of the n-butanethiolate can help maintain a low concentration of the halide, which can disfavor the bimolecular elimination reaction.
Question 2: My final product is contaminated with dibutyl disulfide. How is this forming and what are the best practices to avoid it?
Answer:
The presence of dibutyl disulfide indicates an oxidative side reaction involving your n-butanethiol starting material. Thiols are susceptible to oxidation, which couples two thiol molecules to form a disulfide bond.[3]
Causality and Mechanism:
This side reaction can be initiated by trace amounts of oxygen in your reaction atmosphere or by other oxidizing impurities. The n-butanethiolate anion is particularly susceptible to this oxidation.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most critical step to prevent disulfide formation is to conduct the reaction under an inert atmosphere. This can be achieved by purging your reaction vessel with nitrogen or argon before adding reagents and maintaining a positive pressure of the inert gas throughout the synthesis.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen. This can be done by sparging the solvent with an inert gas or by using a freeze-pump-thaw technique.
-
Purity of Reagents: Ensure that your starting materials and solvents are free from oxidizing contaminants.
Question 3: I am observing small amounts of both diethyl sulfide and dibutyl sulfide in my final product. What reaction pathway leads to these symmetrical sulfides?
Answer:
The formation of symmetrical sulfides like diethyl sulfide and dibutyl sulfide is typically an issue when using sodium sulfide (Na₂S) as the sulfur source in a one-pot reaction with two different alkyl halides.[4] However, it can also occur under other circumstances.
Causality and Mechanism:
If you are using a thiolate-based synthesis (e.g., n-butanethiolate and ethyl bromide), the formation of these byproducts is less common but can occur due to thiol-disulfide exchange followed by reduction, or through complex disproportionation reactions, especially at elevated temperatures.
Troubleshooting & Prevention:
-
Controlled Stoichiometry: Ensure precise stoichiometric control of your reactants. Use a slight excess of the thiol to ensure the complete conversion of the alkyl halide, but avoid a large excess which might participate in side reactions.
-
Reaction Temperature: As with elimination reactions, higher temperatures can promote these scrambling reactions. Maintain the lowest practical temperature for the reaction.
-
Purification: If minor amounts of these symmetrical sulfides are formed, they can often be removed by fractional distillation, as their boiling points will differ from that of this compound.
Question 4: After purification, my NMR analysis suggests the presence of a sulfonium salt. How can this be formed?
Answer:
The formation of a trialkylsulfonium salt is due to the over-alkylation of the desired this compound product.[9]
Causality and Mechanism:
The sulfur atom in the this compound product still possesses a lone pair of electrons and is nucleophilic. It can, therefore, react with another molecule of the ethyl halide (or butyl halide, if present) in a second S_N2 reaction. This forms a stable sulfonium salt, which can be difficult to remove.
Troubleshooting & Prevention:
-
Stoichiometric Control: The most effective way to prevent over-alkylation is to avoid using a large excess of the alkyl halide. It is often preferable to use a slight excess of the thiolate to ensure that the alkyl halide is the limiting reagent.
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the limiting alkyl halide has been consumed to prevent the product from reacting further.
Visualizing the Reaction Pathways
The following diagram illustrates the desired S_N2 pathway for the synthesis of this compound, along with the common competing side reactions.
Caption: Main and side reaction pathways in this compound synthesis.
Recommended Experimental Protocol
This protocol details a robust method for the synthesis of this compound, incorporating best practices to minimize the side reactions discussed above.
Materials:
-
n-Butanethiol
-
Ethyl bromide
-
Sodium hydroxide
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
System Preparation: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for 10-15 minutes.
-
Thiolate Formation: In the flask, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under a positive pressure of inert gas. To this solution, add n-butanethiol (1.0 eq) dropwise with stirring. The formation of the sodium n-butanethiolate is an exothermic reaction; maintain the temperature with a water bath if necessary.
-
S_N2 Reaction: Once the thiolate solution has cooled to room temperature, add ethyl bromide (0.95 eq, limiting reagent) to the dropping funnel. Add the ethyl bromide dropwise to the stirred thiolate solution over a period of 30-60 minutes. A white precipitate of sodium bromide will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC, checking for the disappearance of the ethyl bromide. If the reaction is slow, it can be gently heated to reflux for 1-2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation.
-
Final Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure to yield the final product.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | 1.0 eq n-Butanethiol, 1.0 eq Base, 0.95 eq Ethyl Bromide | Using the alkyl halide as the limiting reagent minimizes over-alkylation.[9] |
| Temperature | Room temperature, with gentle heating if necessary | Lower temperatures favor the S_N2 reaction over E2 elimination.[2][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the thiol/thiolate to disulfide.[3] |
| Solvent | Anhydrous Ethanol | A polar protic solvent that effectively dissolves the reactants. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. Thiols And Thioethers. [Link]
-
Organic Chemistry Class Notes. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]
-
JoVE. Video: Preparation and Reactions of Sulfides. [Link]
-
Scribd. Alkyl Halide Elimination Reactions - Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]
-
Chemistry Stack Exchange. Reaction of Alkyl Halide with Ag2S / Na2S. [Link]
-
Royal Society of Chemistry. A new, one-pot and scalable method for the preparation of symmetric disulfides from their corresponding organic halides. [Link]
-
Thieme. Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. [Link]
-
YouTube. Elimination reaction of Alkyl Halides. [Link]
-
Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
askIITians. Nucleophilic substitution reaction of ethyl bromide with sodium sulphide gives. [Link]
-
ResearchGate. Conversion of alkyl halides to symmetric disulfides using Na2S2O3·5H2O in DMSO. [Link]
-
Chemistry Steps. Reactions of Thiols. [Link]
-
OpenStax. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Thioether Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-S bond formation. Instead of a rigid manual, this resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you encounter at the bench. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during thioether synthesis, particularly via the S-alkylation of thiols (a variation of the Williamson ether synthesis).[1][2]
Q1: My reaction yield is low or zero. What are the common causes?
Low yield is a frequent problem stemming from several potential root causes. Systematically evaluating your reaction parameters is key to identifying the issue.
-
Inefficient Thiol Deprotonation: The reacting species is the highly nucleophilic thiolate anion (RS⁻), not the neutral thiol (RSH).[3][4] If the base is not strong enough to deprotonate the thiol (typical pKa ≈ 10-11), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[3]
-
Solution: Ensure your base is sufficiently strong. While thiols are more acidic than alcohols, a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is often required. For less acidic thiols or stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) is a reliable choice.[3][5]
-
-
Poor Leaving Group: The Sₙ2 reaction rate is highly dependent on the quality of the leaving group on your electrophile.[6]
-
Solution: The reactivity order for common leaving groups is I > Br > OTs (tosylate) > OMs (mesylate) > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction) or switching to an alkyl bromide or tosylate.
-
-
Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk at the reaction center.[2]
-
Solution: This pathway works best for methyl and primary alkyl halides.[7][8] Secondary halides react more slowly and often yield competing elimination products. Tertiary halides will almost exclusively undergo elimination.[2][7] If your target requires a bulky thioether, consider alternative synthetic routes like the Mitsunobu reaction with an alcohol or metal-catalyzed coupling methods.[5][9]
-
-
Reagent Degradation or Purity: The quality of your starting materials is paramount. Thiols can oxidize, bases can absorb atmospheric CO₂ and water, and solvents must be anhydrous for many reactions (especially when using NaH).
-
Solution: Use freshly opened or purified reagents and anhydrous solvents. Consider degassing the solvent to remove dissolved oxygen, which can contribute to side reactions.
-
Below is a logical workflow to diagnose low-yield issues.
Caption: A decision tree for troubleshooting low-yield thioether synthesis.
Q2: I am observing a significant amount of an elimination byproduct (alkene). How can I favor substitution?
The formation of an alkene indicates a competing E2 elimination reaction is occurring. This is common when the thiolate anion, a potent nucleophile, also acts as a base.[10] This is especially problematic with secondary and tertiary alkyl halides.[8]
-
Causality: Strong, sterically hindered bases favor elimination. While the thiolate itself is not particularly bulky, using a bulky base like potassium tert-butoxide to deprotonate the thiol can increase the rate of elimination. Furthermore, higher reaction temperatures significantly favor elimination over substitution.
-
Solutions:
-
Lower the Reaction Temperature: Substitution reactions have a lower activation energy than elimination reactions. Running your reaction at room temperature or 0 °C can dramatically improve the Sₙ2/E2 ratio.
-
Choose a Weaker, Less Hindered Base: Since thiols are relatively acidic, you may not need an extremely strong base.[3] Try using potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) if compatible with your substrate.
-
Change the Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended for Sₙ2 reactions because they solvate the counter-ion but leave the nucleophile "bare" and highly reactive.[1][7] In contrast, polar protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
-
Modify the Substrate: If possible, use a primary alkyl halide, as it is much less prone to elimination.[2]
-
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
Q3: My starting thiol is being consumed, but I'm isolating a disulfide, not my thioether. Why is this happening?
Thiolates are easily oxidized to form disulfides (R-S-S-R), a common and frustrating side reaction.[3][10]
-
Causality: This oxidative coupling is often caused by atmospheric oxygen, especially under basic conditions. The reaction proceeds via a radical mechanism and can be catalyzed by trace metal impurities.
-
Solutions:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen. Assemble your reaction under an inert atmosphere of nitrogen or argon. Use solvents that have been sparged with N₂ or Ar to remove dissolved oxygen.
-
Degas Reagents: Before adding your thiol, ensure the reaction mixture (solvent and base) is thoroughly degassed.
-
Control Stoichiometry: In some cases, using a slight excess of the thiol can help consume the electrophile before significant oxidation occurs. However, this can complicate purification.
-
Avoid Certain Catalysts: While most S-alkylations are not catalyzed, be aware that certain metal catalysts used in other thioether synthesis methods can promote disulfide formation if conditions are not optimized.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the S-alkylation of thiols with alkyl halides?
The reaction is the sulfur analog of the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] It is a single, concerted step where the nucleophilic thiolate anion attacks the electrophilic carbon of the alkyl halide from the backside, displacing the leaving group.[2] This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral.[1]
Q2: How do I choose the right base for my reaction?
The choice of base depends on the acidity of your thiol and the sensitivity of your substrate to elimination or other side reactions. A key principle is to use a base whose conjugate acid has a higher pKa than the thiol, ensuring complete deprotonation.
| Base | Approx. pKa of Conjugate Acid | Typical Use & Comments |
| NaH (Sodium Hydride) | ~36 (H₂) | Very Strong. Irreversible deprotonation. Use in anhydrous aprotic solvents (THF, DMF). Good for unreactive thiols. |
| NaOEt (Sodium Ethoxide) | ~16 (EtOH) | Strong. A common and effective choice. Often used with ethanol as the solvent. |
| K₂CO₃ / Na₂CO₃ | ~10.3 (HCO₃⁻) | Moderate. Often sufficient for many thiols. Heterogeneous, but effective in polar solvents like DMF or acetonitrile.[5] |
| Et₃N (Triethylamine) | ~10.8 (Et₃NH⁺) | Mild/Organic. Useful for acid-sensitive substrates. Often requires heat to drive the reaction to completion. |
| NaOH / KOH | ~15.7 (H₂O) | Strong. Inexpensive and effective, but the presence of water can be incompatible with sensitive substrates. |
Data sourced from general organic chemistry principles.[3][10]
Expert Tip: Start with a moderately weak base like K₂CO₃ in DMF. It is effective for a wide range of thiols and minimizes the risk of elimination side reactions seen with stronger bases like alkoxides.[5]
Q3: What is the best solvent for thioether synthesis?
For Sₙ2 reactions, polar aprotic solvents are generally superior.[1][7] They excel at solvating the cation (e.g., Na⁺ or K⁺) while leaving the thiolate nucleophile relatively unsolvated and highly reactive.
-
Recommended: Acetonitrile (CH₃CN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone.
-
Caution: Many common dipolar aprotic solvents like DMF, NMP, and DMAc are classified as carcinogenic, mutagenic, or reprotoxic (CMR) and their use should be minimized, especially in process chemistry.[1][11]
-
Alternatives: Consider greener solvents or phase-transfer catalysis (PTC), which can allow the reaction to proceed in a biphasic system with less hazardous solvents.[1]
Q4: Can I use an alcohol directly instead of an alkyl halide?
Yes, but not directly. The hydroxyl group (-OH) is a very poor leaving group. To react an alcohol with a thiol, the -OH group must first be converted into a good leaving group. Several methods achieve this:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol in situ, allowing for displacement by the thiol.[5] This method is very reliable but generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[1]
-
Acid Catalysis: In the presence of a strong Lewis or Brønsted acid, the alcohol can be protonated, allowing it to leave as water.[12][13] This typically requires high temperatures and works best for alcohols that can form stable carbocations (e.g., benzylic alcohols), proceeding through an Sₙ1 mechanism.[13]
-
Conversion to Sulfonate Ester: A very common and reliable two-step approach is to first react the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine) to form a stable tosylate or mesylate. This intermediate, which has an excellent leaving group, can then be isolated and reacted with the thiolate in a standard Sₙ2 reaction.
Q5: Are there odorless alternatives to using thiols?
The malodorous nature of volatile thiols is a significant practical challenge.[11] Several "thiol surrogates" can be used to avoid handling these compounds directly.
-
Thiourea: Reacting an alkyl halide with thiourea forms a stable, odorless isothiouronium salt.[4][14] This salt can then be hydrolyzed under basic conditions to release the thiol in situ, which can then be alkylated in a one-pot procedure, or it can be used in other transformations.[14][15]
-
Bunte Salts (S-alkyl thiosulfates): These are readily prepared from alkyl halides and sodium thiosulfate. They are stable, crystalline solids that can react with various nucleophiles to generate the thioether.[16]
-
Xanthates: These can be used as thiol surrogates in reactions with aryl halides, avoiding the need to handle the free thiol.[17]
Section 3: Protocols and Methodologies
General Protocol for Williamson-type Thioether Synthesis (S-Alkylation)
This protocol provides a robust starting point for the synthesis of a simple thioether from a thiol and a primary alkyl bromide.
Reagents:
-
Thiol (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the thiol). Begin stirring to create a suspension.
-
Thiol Addition: Add the thiol (1.0 eq) to the suspension via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiolate.
-
Scientist's Note: For less acidic thiols or if the reaction is sluggish, you may switch the base to sodium hydride (NaH, 1.1 eq). If using NaH, add it to the solvent first, cool to 0 °C, and then add the thiol slowly. The evolution of H₂ gas will be observed.
-
-
Electrophile Addition: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-12 hours). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Scientist's Note: Heating too high can promote elimination, especially with secondary halides.
-
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure thioether.
References
- Reeves, J. T., Camara, K., Han, Z. S., Xu, Y., Lee, H., Busacca, C. A., & Senanayake, C. H. (2014). A General Route to Sulfides from Bunte Salts and Grignard Reagents. Organic Letters, 16(4), 1196–1199. [Source: Organic Chemistry Portal]
- Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. [Source: Master Organic Chemistry]
- Maulide, N., et al. (2019). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Nature Communications.
- Chemistry Steps. Reactions of Thiols. [Source: Chemistry Steps]
- Visual Learners. (2025). Synthesis of thiols and thioether. YouTube. [Source: YouTube]
- Gümüş, M. K., & Karaküçük-İyidoğan, A. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC Advances. [Source: NIH PMC]
- Guindon, Y., et al. (1983). Direct synthesis of thio ethers from thiols and alcohols. The Journal of Organic Chemistry. [Source: The Journal of Organic Chemistry]
- ACS GCI Pharmaceutical Roundtable.
- Biffis, A., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis.
- Wikipedia. Thioester. [Source: Wikipedia]
- Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry. [Source: Taylor & Francis]
- ACS GCI Pharmaceutical Roundtable. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Source: Wordpress]
- Kumar, V., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. International Journal of Peptide Research and Therapeutics. [Source: SpringerLink]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Source: Master Organic Chemistry]
- Rostami, A., & Gholami, M. R. (2014). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science.
- Harrison, J. G., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- Yoo, W., et al. (2020). Pd-Catalyzed Alkenyl Thioether Synthesis from Thioesters and N-Tosylhydrazones. ACS Catalysis.
- Wikipedia. Williamson ether synthesis. [Source: Wikipedia]
- Santoro, F., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Source: Beilstein Journal of Organic Chemistry]
- Karchava, A. V., et al. (2022). Methods for thioether synthesis that do not require isolation of thiols. Chemistry – An Asian Journal.
- BOC Sciences. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source: BOC Sciences]
- Field, L. (1981). Preparation of thioethers. Google Patents.
- Clayden, J., & Pink, J. H. (2000). Asymmetric synthesis of tertiary thiols and thioethers. Tetrahedron: Asymmetry. [Source: NIH PMC]
- Chemistry Steps. Williamson Ether Synthesis. [Source: Chemistry Steps]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Source: YouTube]
- Biosynth. Protecting Groups in Peptide Synthesis. [Source: Biosynth]
- Soderberg, T. (n.d.). 18.7 Thiols and Sulfides.
Sources
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 12. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in n-Butyl Ethyl Sulfide Synthesis
Here is the technical support center with troubleshooting guides and FAQs for n-Butyl Ethyl Sulfide reactions.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges in achieving high yields for this reaction. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
The synthesis of this compound, a common thioether, is typically achieved via a nucleophilic substitution reaction analogous to the Williamson ether synthesis. This process involves the reaction of a thiolate nucleophile with a primary alkyl halide. While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions and sensitivity to experimental conditions, which can significantly depress the yield.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My yield of this compound is consistently below 60%. What are the most likely culprits?
A low yield is a general indicator that one or more aspects of the reaction are sub-optimal. The most common causes can be broadly categorized into three areas: competing side reactions, suboptimal reaction conditions, and impure reagents.
-
Competing Elimination (E2) Reaction: The thiolate anion is not only a good nucleophile but also a strong base. It can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene byproduct instead of the desired thioether. This is a major competitive pathway that directly consumes your starting materials.
-
Oxidation of the Thiolate: Ethanethiol or butanethiol are susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding disulfide (e.g., diethyl disulfide). This side reaction depletes the active nucleophile, reducing the potential yield of the target molecule.
-
Suboptimal Reaction Conditions:
-
Solvent Choice: Using a protic solvent (e.g., ethanol, water) can solvate the thiolate nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction.
-
Temperature: Elevated temperatures tend to favor the competing elimination reaction over the substitution reaction.
-
-
Reagent Purity:
-
Moisture: Water in the reaction vessel will protonate the highly basic thiolate, converting it back to the neutral thiol. The neutral thiol is a much weaker nucleophile, effectively halting the reaction.
-
Purity of Alkyl Halide: Using a secondary or tertiary alkyl halide instead of a primary one will dramatically favor elimination. Ensure your starting material is a primary halide (e.g., 1-bromobutane or bromoethane).
-
Q2: I've identified an alkene byproduct in my crude product via NMR. How can I minimize the competing E2 elimination reaction?
The formation of an alkene (e.g., 1-butene) is a classic sign that the E2 elimination pathway is significantly competing with your desired SN2 substitution. To favor substitution, you must adjust conditions to make the SN2 pathway more kinetically favorable.
-
Temperature Control: This is the most critical parameter. E2 reactions have a higher activation energy than SN2 reactions and are therefore more sensitive to temperature increases. Running the reaction at a lower temperature will significantly suppress the rate of elimination. Gentle heating (e.g., 50-60°C) is often sufficient for the substitution to proceed without promoting significant elimination.
-
Choice of Base and Thiolate Generation: Use a strong, but not sterically hindered, base like sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the thiol. Generate the thiolate in situ at a low temperature (e.g., 0°C) before adding the alkyl halide. Avoid bulky bases like potassium tert-butoxide, which are known to promote elimination.
-
Substrate and Nucleophile Choice: While you are constrained to forming this compound, the choice between (ethanethiolate + 1-bromobutane) and (butanethiolate + bromoethane) can have a minor impact. Both routes use primary alkyl halides, which are ideal for minimizing E2 reactions.
Q3: My reaction seems very slow or stalls before completion, according to TLC analysis. How can I improve the reaction rate and conversion?
A sluggish reaction points to a problem with the core components of the SN2 mechanism: the nucleophile, the electrophile, or the solvent environment.
-
Enhance Nucleophile Reactivity:
-
Solvent Choice: The choice of solvent is paramount for SN2 reactions. Switch from any protic solvents to a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the counter-ion (e.g., Na+) but leave the thiolate anion "naked" and highly reactive, dramatically accelerating
-
Technical Support Center: Removal of Unreacted Starting Materials from n-Butyl Ethyl Sulfide
Welcome to the technical support guide for the purification of n-Butyl Ethyl Sulfide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the pure product from unreacted starting materials and byproducts. As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My crude product has a very strong, foul odor characteristic of thiols. How can I effectively remove the unreacted 1-butanethiol?
A1: The persistent "skunk-like" odor is a clear indication of residual 1-butanethiol.[1] Due to its high volatility and potent smell, its removal is critical. The most effective method is a caustic aqueous wash. Thiols are weakly acidic (pKa ~10-11) and can be deprotonated by a strong base, such as sodium hydroxide (NaOH), to form a water-soluble sodium thiolate salt. This salt will partition into the aqueous layer, leaving the neutral this compound product in the organic layer.
-
Mechanism Insight: The reaction is an acid-base neutralization: CH₃CH₂CH₂CH₂SH (organic soluble) + NaOH (aqueous) → CH₃CH₂CH₂CH₂S⁻Na⁺ (water soluble) + H₂O
A 1-2 M solution of NaOH is typically sufficient. It is crucial to perform multiple washes to ensure complete removal.[2] Following the base wash, a water wash will remove any residual NaOH, and a final brine wash will help break any emulsions and begin the drying process.[3]
Q2: My NMR or GC-MS analysis indicates the presence of unreacted ethyl bromide or butyl bromide. What is the best strategy for its removal?
A2: Unreacted alkyl halides are common non-polar impurities.[4] Given the significant difference in boiling points between these volatile starting materials and your product, fractional distillation is the most robust and scalable purification method.[5][6]
-
Causality: The separation is based on the principle of Raoult's Law. The lower-boiling alkyl halides (e.g., Bromoethane, B.P. 38°C; 1-Bromobutane, B.P. 101-104°C) will vaporize at a lower temperature than this compound (B.P. 144-145°C).[7][8] A fractionating column with sufficient theoretical plates allows for an effective separation of these components.
For small-scale lab purifications where distillation is not feasible, flash column chromatography on silica gel can also be effective. The less polar alkyl halides will elute before the slightly more polar this compound.
Q3: I suspect the formation of dibutyl disulfide as a byproduct. How can I confirm its presence and remove it?
A3: Disulfide formation is a common oxidative side reaction when working with thiols, especially if the reaction is exposed to air.[9] Dibutyl disulfide has a significantly higher boiling point (230°C) than this compound, making its removal by distillation straightforward; the disulfide will remain in the distillation pot.
Confirmation can be achieved via GC-MS, where a peak with a mass corresponding to the disulfide (C₈H₁₈S₂, MW: 178.37 g/mol ) would be observed. If you need to remove the disulfide without distillation, a reductive workup can be employed, although this is less common. This involves adding a mild reducing agent like sodium bisulfite or tris(2-carboxyethyl)phosphine (TCEP) during the aqueous workup to convert the disulfide back to the thiol, which can then be removed with a caustic wash.[9]
Q4: Can I use scavenger resins to simplify the purification process?
A4: Yes, scavenger resins offer a modern and highly selective method for purification that can minimize the need for extensive liquid-liquid extractions or chromatography.[10]
-
For Excess Alkyl Halide (Electrophile): A nucleophilic scavenger resin (e.g., a resin-bound thiol or amine) can be added to the crude reaction mixture. The resin will react with and sequester the excess alkyl halide. The resin is then simply filtered off, leaving a much cleaner product solution.[11]
-
For Excess Thiol (Nucleophile): An electrophilic scavenger resin (e.g., a resin-bound maleimide or alkyl halide) can be used to bind the unreacted thiol.
This technique is particularly advantageous for high-throughput synthesis and can significantly reduce solvent waste compared to chromatography.[10]
Section 2: Data & Workflow Visualization
A clear understanding of the physical properties of all components is essential for designing an effective purification strategy.
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₄S | 118.24 | 144 - 145[7][12] |
| 1-Butanethiol | C₄H₁₀S | 90.18 | 98.2[1] |
| Bromoethane | C₂H₅Br | 108.97 | 38.4 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 101 - 104[8] |
| Dibutyl Disulfide | C₈H₁₈S₂ | 178.37 | 230 |
Diagram 1: General Purification Workflow
This diagram outlines the standard sequence of operations for purifying crude this compound.
Caption: Standard workflow for this compound purification.
Diagram 2: Decision Tree for Purification Strategy
This decision tree helps in selecting the appropriate purification method based on the identified impurities.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Purification Protocols
Safety First: Always work in a well-ventilated fume hood, especially when handling thiols and alkyl halides. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Extractive Workup for Thiol Removal
This protocol is designed to remove acidic impurities like 1-butanethiol and any basic catalysts used in the reaction.
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run neat, dilute it with 2-3 volumes of a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Caustic Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate completely.
-
Separate Layers: Drain the lower aqueous layer.
-
Repeat: Repeat the caustic wash (steps 2-3) one or two more times to ensure complete removal of the thiol.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove bulk water and aids in breaking any emulsions.[3]
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl and let it stand for 10-15 minutes.
-
Isolate: Filter or decant the dried organic solution away from the drying agent and concentrate it using a rotary evaporator to obtain the crude, thiol-free product.
Protocol 2: Fractional Distillation
This protocol is ideal for removing lower-boiling impurities such as unreacted alkyl halides.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of a size such that it is 1/2 to 2/3 full with the crude product. Attach a fractionating column (e.g., Vigreux or packed column) and a distillation head with a thermometer. Connect the condenser and receiving flask.
-
Heating: Gently heat the distillation flask using a heating mantle. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Collect Fractions: Slowly increase the temperature. The first fraction to distill will be the lowest-boiling component (e.g., bromoethane). Collect this "forerun" in a separate receiving flask.
-
Monitor Temperature: The vapor temperature should hold steady as each component distills. A sharp rise in temperature indicates that the next component is beginning to distill. Collect any intermediate fractions separately.
-
Collect Product: When the vapor temperature stabilizes at the boiling point of this compound (approx. 144-145°C), change to a clean, pre-weighed receiving flask to collect the pure product.[7]
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise sharply again, indicating the end of the product fraction. Do not distill to dryness.
-
Analysis: Confirm the purity of the collected product fraction using analytical techniques like GC-MS or NMR.
References
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Reddit. (2020, April 2). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Retrieved from [Link]
-
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Butane-1-thiol. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]
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- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. rroij.com [rroij.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. This compound | 638-46-0 | Benchchem [benchchem.com]
Technical Support Center: n-Butyl Ethyl Sulfide Stability and Degradation
Welcome to the technical support guide for n-Butyl Ethyl Sulfide (CAS 638-46-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this compound. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound to ensure its stability?
A1: Proper storage and handling are critical to prevent degradation and ensure experimental reproducibility. This compound is a flammable liquid and should be handled with care.[1]
Based on safety data sheets and chemical properties, the following conditions are recommended:
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[2][3] The container should be tightly closed to prevent exposure to atmospheric oxygen and moisture.
-
Handling: Use in a well-ventilated area, preferably within a fume hood.[2] To avoid ignition from static electricity, all metal parts of equipment must be grounded.[3] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, protective gloves, and clothing.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can initiate degradation.[4]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes thermal degradation and reduces vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the sulfide moiety. |
| Container | Tightly closed, appropriate container.[2][3] | Prevents volatilization and contamination. |
| Light Exposure | Store in an opaque or amber container. | Protects against potential photolytic degradation. |
Q2: What are the primary pathways through which this compound degrades?
A2: The primary degradation pathways for this compound, like other thioethers, are oxidation, thermal decomposition, and photolysis.
-
Oxidative Degradation: The sulfur atom in this compound is susceptible to oxidation. It can be oxidized first to n-Butyl Ethyl Sulfoxide and subsequently to n-Butyl Ethyl Sulfone. This is the most common degradation pathway when exposed to air, peroxide-forming solvents, or other oxidizing agents.
-
Thermal Degradation: At elevated temperatures, the C-S bonds can undergo homolytic cleavage, leading to the formation of various radical species. Studies on similar compounds like ethyl sulfide show that thermal decomposition can produce a complex mixture of products.[5]
-
Photolytic Degradation: While this compound does not have strong chromophores that absorb sunlight, UV radiation can induce degradation.[6] Studies on related thiols have shown that UV photolysis can lead to the scission of S-C and S-H bonds.[7]
Q3: What are the likely degradation products I should look for when analyzing an aged sample?
A3: The most common degradation products are the oxidized forms of the parent compound. You should primarily look for:
-
n-Butyl Ethyl Sulfoxide (C₆H₁₄OS): The first oxidation product.
-
n-Butyl Ethyl Sulfone (C₆H₁₄O₂S): The second, more stable oxidation product.
Other less common products, potentially from thermal or photolytic stress, could include butane, ethane, and various thiols, though these are typically volatile and harder to detect without specific headspace analysis.
Troubleshooting Guide
Problem 1: I'm observing unexpected peaks in my HPLC/GC analysis of an this compound sample that has been stored for some time. What could they be?
Answer: The appearance of new peaks in your chromatogram is a classic sign of sample degradation. The identity of these peaks depends on the storage conditions and the analytical method.
Causality: The sulfur atom in this compound is nucleophilic and readily oxidized. Exposure to atmospheric oxygen, even through a loose container cap or dissolved in a non-degassed solvent, can lead to the formation of sulfoxide and sulfone derivatives over time. These derivatives are more polar than the parent sulfide.
Troubleshooting Steps:
-
Hypothesize Product Identity:
-
If using reverse-phase HPLC, new peaks eluting earlier than the main this compound peak are likely more polar degradation products, such as the sulfoxide and sulfone.
-
If using GC, these oxidized products will be less volatile and have longer retention times.
-
-
Confirm with Mass Spectrometry (MS): The most effective way to identify these unknown peaks is with a mass spectrometer.
-
This compound: C₆H₁₄S, Molecular Weight: 118.24 g/mol .[8]
-
Expected Degradation Products:
-
n-Butyl Ethyl Sulfoxide: C₆H₁₄OS, MW = 134.24 g/mol (M+16).
-
n-Butyl Ethyl Sulfone: C₆H₁₄O₂S, MW = 150.24 g/mol (M+32). Look for the corresponding molecular ions in your MS data to confirm their presence.
-
-
-
Preventive Measures:
-
Always store your stock solutions and pure compound in a cool, dark place under an inert atmosphere.
-
Use freshly prepared solutions for your experiments.
-
Ensure solvents are degassed and free of peroxides, especially ethers like THF.
-
Problem 2: My quantitative assay shows a progressive decrease in the concentration of this compound. What is causing this loss of active substance?
Answer: A decrease in the parent compound concentration is indicative of instability under your experimental or storage conditions. Besides chemical degradation, physical loss should also be considered.
Causality: this compound has a relatively low boiling point (144-145°C) and is volatile.[9] Loss of material can occur through evaporation from improperly sealed vials. Chemically, as discussed, it can degrade via oxidation, thermal, or photolytic pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing concentration.
Proposed Degradation Pathways
1. Oxidative Degradation Pathway
This is the most probable degradation route under ambient laboratory conditions. The sulfur center is oxidized sequentially.
Caption: Radical formation via thermal degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol is designed to intentionally degrade this compound to identify its oxidative degradation products, thereby confirming the stability-indicating nature of an analytical method. [10] Objective: To generate and identify oxidative degradation products of this compound.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL.
-
Acidic Sample: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Let it stand for 2 hours, then neutralize with 1 mL of 0.1 M NaOH and dilute to 10 mL with 50:50 acetonitrile:water.
-
Basic Sample: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Let it stand for 2 hours, then neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with 50:50 acetonitrile:water.
-
Oxidative Sample: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Let it stand for 2 hours, then dilute to 10 mL with 50:50 acetonitrile:water.
-
-
Analysis:
-
Analyze all samples by HPLC-UV and/or HPLC-MS.
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the peaks corresponding to the sulfoxide and sulfone in the oxidative sample by their mass-to-charge ratio (m/z).
-
Causality: Using hydrogen peroxide provides a controlled source of oxidative stress. The acid and base conditions are included to check for susceptibility to hydrolysis, although thioethers are generally stable to hydrolysis under these mild conditions. [6]This multi-condition approach helps build a comprehensive degradation profile. [11]
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for separating the nonpolar sulfide from the more polar oxidized products. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape and ionization efficiency for MS detection. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A strong organic solvent for eluting the compounds. |
| Gradient | 30% B to 95% B over 15 min | A gradient is necessary to elute the parent compound and its more polar degradants within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 210 nm | Sulfides have weak UV absorbance at low wavelengths. |
| MS Detection | ESI+ | Electrospray ionization in positive mode is suitable for detecting the protonated molecules [M+H]⁺. |
References
-
Material Safety Data Sheet - n-Butyl sulfide, 99%. Cole-Parmer. 2
-
SAFETY DATA SHEET. Spectrum Chemical. 3
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Butyl ethyl sulfide | C6H14S | CID 12528. PubChem, National Institutes of Health. 8
-
SAFETY DATA SHEET - Ethyl butyl sulfide. Thermo Fisher Scientific. 1
-
SAFETY DATA SHEET - n-Butyl sulfide. Fisher Scientific. 4
-
This compound 638-46-0. Guidechem. 9
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. 10
-
Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. LinkedIn. 11
-
UV Photolysis of C2H5SH in Solid CO and Ar. ACS Earth and Space Chemistry. 7
-
The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide. Semantic Scholar. 5
-
Diethyl sulfide. PubChem, National Institutes of Health. 6
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. [PDF] The Thermal Decomposition of Ethyl Mercaptan and Ethyl Sulphide | Semantic Scholar [semanticscholar.org]
- 6. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Butyl ethyl sulfide | C6H14S | CID 12528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Improving the purity of commercially available n-Butyl Ethyl Sulfide
Technical Support Center: Purification of n-Butyl Ethyl Sulfide
Welcome to the technical support guide for this compound (CAS: 638-46-0). This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Commercially available grades can contain impurities that may interfere with sensitive applications. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve the desired purity in your laboratory.
Understanding Potential Impurities
The first step in any purification strategy is to understand the potential impurities. The nature of these contaminants is often related to the synthetic route used for manufacturing. This compound is typically synthesized via nucleophilic substitution, such as the reaction between an ethylthiolate and a butyl halide.[1][2]
Based on this, common impurities may include:
-
Unreacted Starting Materials: Ethanethiol, 1-Butanethiol, Butyl Halides (e.g., 1-bromobutane), or Butanols.
-
Symmetric Sulfide Byproducts: Diethyl sulfide and Di-n-butyl sulfide formed from side reactions.
-
Oxidation Products: n-Butyl ethyl sulfoxide, formed by exposure to air/oxidants.
-
Residual Solvents: Solvents used during the synthesis and workup.
A summary of the physical properties of this compound and its likely impurities is crucial for designing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Presence |
| This compound | 118.24 | 144-145 | Target Compound [1][3] |
| Ethanethiol | 62.13 | 35 | Unreacted Starting Material |
| 1-Butanethiol | 90.19 | 98 | Unreacted Starting Material |
| Diethyl Sulfide | 90.19 | 92 | Symmetric Byproduct |
| Di-n-butyl Sulfide | 146.30 | 188-189 | Symmetric Byproduct[4] |
| n-Butyl Ethyl Sulfoxide | 134.24 | >200 (decomposes) | Oxidation Product |
The relatively small differences in boiling points between the target compound and its sulfide byproducts necessitate a purification method with high separation efficiency.
Recommended Purification Strategy: A Two-Step Approach
A robust strategy involves a preliminary chemical wash to remove reactive impurities, followed by fractional distillation to separate components based on boiling point.
Caption: Overall workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q: My distilled product still has a strong, unpleasant "skunky" odor. What is the cause and how can I fix it?
A: This is a classic sign of residual thiol (mercaptan) impurities, such as ethanethiol or 1-butanethiol. While distillation can reduce their concentration, trace amounts can persist and are highly odorous.
-
Causality: Thiols are acidic and will react with a basic solution. A pre-distillation wash with dilute sodium hydroxide (NaOH) converts the thiols into their corresponding sodium thiolates, which are non-volatile salts and remain in the aqueous phase.
-
Solution: Before distillation, wash the crude this compound in a separatory funnel with a 5% NaOH solution, followed by a wash with brine (saturated NaCl solution) to remove residual base and break any emulsions. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) before proceeding to distillation.
Q: The distillation is proceeding very slowly, and I can't achieve the literature boiling point of 144-145°C.
A: This issue typically points to problems with the distillation setup or heating.
-
Causality & Solutions:
-
Inadequate Heating: Ensure the heating mantle is set appropriately. The vapor must reach the top of the fractionating column to distill. Gradually increase the temperature. Avoid overheating, which can lead to decomposition and "bumping."
-
Poor Insulation: The fractionating column must maintain a proper temperature gradient to be effective.[5] Wrap the column (from the pot to just below the condenser) with glass wool or aluminum foil to minimize heat loss.
-
Incorrect Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the measured temperature will be artificially low. If it's too low, the vapor won't have reached thermal equilibrium, leading to an inaccurate reading.
-
System Leaks: Check all glass joints for a proper seal. A leak will prevent the system from reaching the true boiling point.
-
Q: My GC-MS analysis shows a peak with a mass of 134, which I suspect is n-butyl ethyl sulfoxide. How did this form and how can I prevent it?
A: The peak at m/z 134 corresponds to the oxidized form of your product. Sulfides are susceptible to oxidation, forming sulfoxides.
-
Causality: This can happen if the commercial product was stored improperly (exposed to air for long periods) or if the distillation was performed with exposure to air at high temperatures.
-
Prevention & Mitigation:
-
Storage: Store the purified sulfide under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to prevent slow oxidation.
-
Distillation: For very high-purity requirements, distillation can be performed under reduced pressure (vacuum distillation). This lowers the boiling point, reducing the thermal stress on the compound and minimizing oxidation. However, for most applications, atmospheric distillation with proper technique is sufficient. Removing sulfoxides from sulfides can be challenging and often requires more advanced techniques like column chromatography.
-
Caption: A decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Safety First: this compound is a flammable liquid.[6] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Pre-Distillation Chemical Wash
-
Place 100 mL of commercial this compound into a 250 mL separatory funnel.
-
Add 50 mL of a 5% (w/v) aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add 50 mL of saturated sodium chloride solution (brine) to the funnel. Shake for 30 seconds.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Drain the washed this compound into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate (approx. 1-2 teaspoons) and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Let the mixture stand for 15-20 minutes, then filter the dried liquid into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation
This procedure is designed for separating liquids with boiling points that differ by less than 70°C.[7] The fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, leading to a much better separation than simple distillation.[5][7]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Charge the Flask: Place the dried, washed this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Observe the ring of condensate slowly rising up the fractionating column. This process should be slow and steady to allow the separation to occur. If the ring stops rising, you may need to increase the heat slightly.
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain any low-boiling impurities (e.g., residual ethanethiol).
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (144-145°C), switch to a clean receiving flask. Collect the distillate while the temperature remains constant.
-
Final Fraction: If the temperature begins to drop (because there is not enough material left to distill) or rise sharply (indicating a higher-boiling impurity is starting to distill), stop the distillation.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.
Purity Verification
After purification, it is essential to verify the purity of the this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum can confirm the identity of the compound (molecular ion peak at m/z 118) and any remaining impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with different chemical shifts. The ¹H NMR spectrum should show characteristic signals for the methylene protons adjacent to the sulfur atom around δ 2.45–2.55 ppm.[1]
Frequently Asked Questions (FAQs)
-
Q: Can I use simple distillation instead of fractional distillation?
-
A: Simple distillation is only effective for separating liquids with very different boiling points (a difference of >70°C) or for separating a liquid from a non-volatile solid.[5] Given the close boiling points of potential sulfide byproducts, simple distillation will result in poor separation and a less pure final product.
-
-
Q: What is the expected purity after following these procedures?
-
A: With careful technique, a purity of >99.5% as determined by GC analysis is readily achievable. The efficiency of the fractionating column is a key factor.
-
-
Q: How should I store the purified this compound?
-
A: To prevent oxidation, the purified liquid should be stored in an amber glass bottle with a tight-fitting cap. For long-term storage or for use in highly sensitive applications, blanketing the container with an inert gas like nitrogen or argon is highly recommended.
-
-
Q: My commercial sample is only slightly yellow. Is purification necessary?
-
A: A yellow tint can indicate the presence of oxidized species or other non-volatile impurities. Even if the color is faint, odorous thiol impurities may still be present. For applications requiring high purity, such as in pharmaceutical development or catalyst research, purification is strongly advised.
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12528, Butyl ethyl sulfide. Available at: [Link]
-
Stenutz, R. butyl ethyl sulfide. Available at: [Link]
-
National Institute of Standards and Technology. Safety Data Sheet: Di-n-Butyl Sulfide. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
-
National Institute of Standards and Technology. Butyl sulfide in NIST Chemistry WebBook. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available at: [Link]
Sources
- 1. This compound | 638-46-0 | Benchchem [benchchem.com]
- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Butyl sulfide [webbook.nist.gov]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Phase Transfer Catalysis (PTC) for Thioether Synthesis
Welcome to the technical support center for thioether synthesis using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic method. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during the synthesis of thioethers via PTC. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction has stalled or is giving very low yields. What are the likely causes?
A: A stalled or low-yielding reaction is one of the most common issues in PTC for thioether synthesis. The root cause often lies in the delicate balance of the catalytic cycle. Several factors could be at play:
-
Inefficient Catalyst: The chosen phase transfer catalyst may not be lipophilic enough to efficiently transport the thiolate anion from the aqueous or solid phase into the organic phase where the reaction occurs.[1][2] The structure of the catalyst is critical. For instance, quaternary ammonium salts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium) are more effective at solubilizing the thiolate in the organic phase compared to smaller catalysts like tetramethylammonium.[3]
-
Catalyst Poisoning: Thiols and thiolates are soft nucleophiles and can sometimes "poison" or deactivate the catalyst.[4] This is particularly an issue with certain catalyst structures. The highly polarizable sulfur atom can interact strongly with the catalyst's cation, hindering its ability to exchange anions at the interface and shuttle the reactive thiolate.[4]
-
Incorrect Solvent Choice: The solvent plays a crucial role in PTC. While PTC reduces the need for expensive polar aprotic solvents like DMSO or DMF, the choice of the organic phase is still important.[5][6] Non-polar solvents are often preferred for reactions where the rate-determining step is the intrinsic reaction in the organic phase.[7] However, if mass transfer is the limiting factor, a slightly more polar solvent might be beneficial.
-
Insufficient Agitation: PTC reactions are heterogeneous, relying on the transfer of species between phases.[2] Inadequate stirring leads to a low interfacial surface area, which drastically slows down the rate of anion exchange and transport, thereby stalling the reaction.[8]
-
Base Strength and Concentration: The base is responsible for deprotonating the thiol to form the reactive thiolate anion. If the base is not strong enough or if its concentration in the aqueous phase is too low, the concentration of the thiolate anion will be insufficient to drive the reaction forward.
Troubleshooting Steps:
-
Evaluate the Catalyst: If you are using a catalyst with short alkyl chains, consider switching to a more lipophilic one, such as tetrabutylammonium bromide (TBAB) or a tetraalkylphosphonium salt.
-
Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor catalyst inhibition or a slow transfer rate.
-
Optimize Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases. A mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions.
-
Solvent Screening: If possible, screen a few different non-polar and slightly polar aprotic solvents (e.g., toluene, chlorobenzene, acetonitrile) to find the optimal medium for your specific substrate combination.
-
Check the Base: Ensure you are using a sufficiently strong base (e.g., 50% aqueous NaOH) to fully deprotonate the thiol.
Q2: I'm observing significant side products, such as disulfides. How can I minimize their formation?
A: The formation of disulfide byproducts (R-S-S-R) is a common side reaction in thioether synthesis, arising from the oxidation of the thiolate anion. This is especially prevalent when the reaction is exposed to atmospheric oxygen.
Causality: The thiolate anion (RS⁻) is susceptible to oxidation, particularly at elevated temperatures or in the presence of trace metal impurities. Two thiolate anions can be oxidized to form a disulfide bond.
Prevention Strategies:
-
Inert Atmosphere: The most effective way to prevent disulfide formation is to run the reaction under an inert atmosphere.[9] Purge the reaction vessel with nitrogen or argon before adding the reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Degas Solvents: Solvents can contain dissolved oxygen. Degassing the solvents prior to use by sparging with an inert gas or by a freeze-pump-thaw cycle can significantly reduce disulfide formation.
-
Control Temperature: While higher temperatures can increase the rate of the desired S_N2 reaction, they can also accelerate the rate of oxidation. If disulfide formation is a major issue, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use Fresh Reagents: Thiols can partially oxidize to disulfides upon storage. Using a fresh bottle of the thiol or purifying it before use can be beneficial.
Q3: The reaction is very slow. How can I increase the reaction rate?
A: A slow reaction rate in a PTC system is typically due to either a slow mass transfer of the nucleophile into the organic phase or a slow intrinsic reaction rate in the organic phase.[7]
Factors Influencing Reaction Rate:
-
Catalyst Structure and Concentration: As mentioned, a more lipophilic catalyst will more efficiently transfer the thiolate anion, increasing its concentration in the organic phase and thus accelerating the reaction. Increasing the catalyst loading can also boost the rate.
-
Temperature: Like most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be mindful of potential side reactions like elimination or disulfide formation.
-
Agitation: Vigorous stirring is crucial for maximizing the rate of mass transfer between the phases.[8]
-
Leaving Group: The nature of the leaving group on the alkylating agent has a significant impact on the S_N2 reaction rate. A better leaving group (e.g., iodide or tosylate) will result in a faster reaction than a poorer one (e.g., chloride).
-
Solvent: The choice of solvent can influence the reaction rate by affecting the solvation of the ion pair in the organic phase.
Rate Enhancement Strategies:
-
Increase Temperature: Incrementally increase the reaction temperature in 10 °C steps while monitoring the reaction progress and byproduct formation by TLC or GC/LC-MS.
-
Optimize Catalyst: Screen different catalysts. Phosphonium salts are sometimes more thermally stable and can be more effective than ammonium salts at higher temperatures.
-
Improve Agitation: If using a magnetic stirrer, ensure the stir bar is creating a deep vortex. For larger reactions, switch to mechanical stirring.
-
Use a Better Leaving Group: If feasible, switch to an alkylating agent with a better leaving group (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phase transfer catalyst for my thioether synthesis?
A: The choice of catalyst depends on several factors, including the nature of the reactants and the reaction conditions. A good starting point is often a symmetric tetraalkylammonium salt like tetrabutylammonium bromide (TBAB) due to its commercial availability and good balance of solubility and lipophilicity.
Here's a table to guide your selection:
| Catalyst Type | Key Characteristics | Best For... |
| Tetrabutylammonium Salts (e.g., TBAB, TBAC) | Good general-purpose catalysts, moderate lipophilicity. | Most standard S_N2 reactions with primary and secondary alkyl halides.[10] |
| More Lipophilic Ammonium Salts (e.g., Aliquat 336) | Higher lipophilicity, better for transferring "softer" anions. | Challenging reactions with less reactive alkylating agents or when catalyst poisoning is suspected. |
| Tetraalkylphosphonium Salts (e.g., TBPB) | Generally more thermally stable than ammonium salts. | High-temperature reactions.[10] |
| Crown Ethers (e.g., 18-crown-6) | Excellent at complexing alkali metal cations (like K⁺), making the anion "naked" and highly reactive. | Solid-liquid PTC where a potassium salt of the thiol is used.[3] |
Q2: How can I efficiently remove the phase transfer catalyst after the reaction?
A: Removing the catalyst can sometimes be challenging. The best method depends on the properties of your product and the catalyst used.[11]
-
Aqueous Extraction: This is the most common method.[11] Many quaternary ammonium salts have some water solubility. Multiple washes with water or brine can effectively remove them.
-
Adsorption: The crude product can be passed through a plug of silica gel or alumina.[11] The polar catalyst will adsorb onto the stationary phase while the less polar thioether product elutes.
-
Distillation: If your thioether product is volatile and the catalyst is not, distillation can be an effective purification method.[11]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective way to exclude the catalyst.[11]
Q3: Can I use PTC for S_NAr reactions to make aryl thioethers?
A: Yes, PTC is an excellent method for conducting nucleophilic aromatic substitution (S_NAr) reactions to form aryl thioethers.[12] The catalyst transfers the thiolate anion into the organic phase, where it can then attack an activated aryl halide (e.g., one with electron-withdrawing groups ortho or para to the leaving group). This often allows the reaction to be performed under milder conditions and with a wider range of solvents than traditional methods that rely on polar aprotic solvents.[12]
Visualizing the Process
PTC Catalytic Cycle for Thioether Synthesis
Caption: The catalytic cycle in phase transfer catalysis for thioether synthesis.
Troubleshooting Workflow for PTC Reactions
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
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Validation & Comparative
A Comparative Guide to the Reactivity of n-Butyl Ethyl Sulfide and Diethyl Sulfide for Researchers and Drug Development Professionals
In the landscape of organosulfur chemistry, dialkyl sulfides serve as versatile building blocks and key functional motifs in a myriad of applications, from pharmaceutical intermediates to materials science. Among these, n-Butyl Ethyl Sulfide and diethyl sulfide are two structurally similar yet distinct thioethers. This guide provides an in-depth, objective comparison of their reactivity, supported by established chemical principles and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate sulfide for their specific synthetic needs.
Introduction to this compound and Diethyl Sulfide
At a glance, this compound and diethyl sulfide are simple dialkyl sulfides. However, the subtle difference in their alkyl substituents—a butyl and an ethyl group versus two ethyl groups—imparts nuanced variations in their physical and chemical properties. These differences, primarily driven by steric and electronic effects, can significantly influence their reactivity in common organic transformations.
Table 1: Physical Properties of this compound and Diethyl Sulfide
| Property | This compound | Diethyl Sulfide | Reference(s) |
| Molecular Formula | C₆H₁₄S | C₄H₁₀S | [1] |
| Molecular Weight | 118.24 g/mol | 90.19 g/mol | [1] |
| Boiling Point | 144-145 °C | 92 °C | [1] |
| Density | ~0.837 g/mL | ~0.837 g/mL | [1] |
| Structure | CCCCSCC | CCSCC |
The key distinction lies in the asymmetry and larger size of the n-butyl group in this compound compared to the symmetrical and smaller ethyl groups in diethyl sulfide. This structural variance is the foundation for the differences in their chemical reactivity.
Comparative Reactivity Analysis
The reactivity of dialkyl sulfides is primarily centered around the nucleophilic and electron-rich nature of the sulfur atom. The lone pairs of electrons on the sulfur atom make it susceptible to attack by electrophiles. The key reactions where the differences in reactivity between this compound and diethyl sulfide become apparent are oxidation, alkylation, and metal coordination.
Oxidation: A Tale of Steric Hindrance and Inductive Effects
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by both the nucleophilicity of the sulfur atom and the steric accessibility of the sulfur to the oxidizing agent.
-
Electronic Effects: The n-butyl group is slightly more electron-donating (positive inductive effect, +I) than the ethyl group. This increased electron density on the sulfur atom in this compound would, in isolation, make it a slightly better nucleophile than diethyl sulfide, thus favoring a faster oxidation rate.
-
Steric Effects: Conversely, the larger n-butyl group presents greater steric hindrance around the sulfur atom compared to the ethyl groups in diethyl sulfide. This steric bulk can impede the approach of the oxidizing agent, thereby slowing down the reaction rate.
Expected Outcome: In most oxidation reactions, the steric effect is expected to be the dominant factor. Therefore, diethyl sulfide is predicted to exhibit a higher rate of oxidation compared to this compound . This is because the less hindered sulfur atom in diethyl sulfide is more accessible to the oxidizing agent.
Alkylation: Formation of Sulfonium Salts
The reaction of dialkyl sulfides with alkyl halides to form trialkylsulfonium salts is a classic Sₙ2 reaction. The sulfide acts as the nucleophile, and the alkyl halide is the electrophile. The factors influencing the rate of this reaction are similar to those in oxidation.
-
Nucleophilicity: As mentioned, the slightly greater electron-donating nature of the n-butyl group should enhance the nucleophilicity of the sulfur atom in this compound.
-
Steric Hindrance: The approach of the alkyl halide to the sulfur atom is subject to steric hindrance from the flanking alkyl groups. The bulkier n-butyl group will create more steric congestion than an ethyl group.
Expected Outcome: Similar to oxidation, steric hindrance is likely to play a more significant role than the subtle electronic differences. Consequently, diethyl sulfide is expected to undergo alkylation at a faster rate than this compound . The less crowded environment around the sulfur in diethyl sulfide allows for a more facile backside attack by the electrophile.
Metal Coordination: The Role of a Ligand
Dialkyl sulfides are known to act as soft ligands, coordinating to various metal centers through the sulfur atom's lone pairs. The stability of the resulting metal-sulfide complexes is influenced by both the steric bulk of the alkyl groups and the electronic properties of the sulfur donor.
-
Steric Effects on Coordination: Larger alkyl groups can sterically encumber the metal center, leading to weaker metal-ligand bonds and less stable complexes. The n-butyl group in this compound will occupy more space around a metal center than the ethyl groups of diethyl sulfide.
-
Electronic Effects on Coordination: The slightly higher electron density on the sulfur of this compound could lead to a stronger dative bond with a metal center, assuming steric factors are not prohibitive.
Expected Outcome: In coordination chemistry, steric repulsion is a critical factor in determining complex stability. Therefore, it is anticipated that diethyl sulfide will form more stable complexes with a given metal ion compared to this compound . The smaller steric profile of diethyl sulfide allows for a closer and less strained approach to the metal center, resulting in stronger coordination.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These protocols are designed to be self-validating and provide a clear comparison of the two sulfides under identical conditions.
Comparative Oxidation Kinetics
This experiment will compare the rate of oxidation of this compound and diethyl sulfide to their corresponding sulfoxides using hydrogen peroxide as the oxidant. The reaction progress can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.
Materials:
-
This compound
-
Diethyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (or another suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Glacial acetic acid (optional, as a catalyst)
Experimental Workflow:
Caption: Workflow for the comparative oxidation of sulfides.
Data Analysis:
The initial rates of reaction can be determined from the slope of the plot of sulfide concentration versus time. A direct comparison of these rates will reveal the relative reactivity of this compound and diethyl sulfide towards oxidation.
Competitive Alkylation Reaction
A competitive reaction is an elegant method to directly compare the nucleophilicity of the two sulfides. In this experiment, an equimolar mixture of this compound and diethyl sulfide is treated with a sub-stoichiometric amount of an alkylating agent, such as methyl iodide. The product ratio will directly reflect the relative reaction rates.
Materials:
-
This compound
-
Diethyl sulfide
-
Methyl iodide (CH₃I)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Internal standard for ¹H NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Experimental Protocol:
-
Reaction Setup: In an NMR tube, prepare a solution containing equimolar amounts of this compound and diethyl sulfide in acetonitrile-d₃. Add a known amount of an internal standard.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting mixture to determine the initial concentrations.
-
Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total sulfide concentration) of methyl iodide to the NMR tube.
-
Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals until the reaction has gone to completion (i.e., the methyl iodide is consumed).
-
Analysis: Integrate the signals corresponding to the starting sulfides and the newly formed sulfonium salts (n-butylethylmethylsulfonium iodide and triethylsulfonium iodide). The ratio of the sulfonium salt products directly corresponds to the relative reactivity of the two sulfides.
Caption: Sₙ2 mechanism for competitive sulfide alkylation.
Comparative Metal Coordination Study by NMR Titration
The relative binding affinities of this compound and diethyl sulfide to a metal center can be assessed using NMR titration. This involves monitoring the chemical shift changes of the sulfide protons upon the addition of a metal salt, such as a platinum(II) or palladium(II) complex.
Materials:
-
This compound
-
Diethyl sulfide
-
A suitable metal complex (e.g., K₂PtCl₄)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Experimental Protocol:
-
Sample Preparation: Prepare separate NMR tubes, each containing a solution of one of the sulfides at a known concentration in the deuterated solvent.
-
Initial Spectra: Record the ¹H NMR spectra of the free ligands.
-
Titration: Prepare a stock solution of the metal complex. Add small, incremental aliquots of the metal complex solution to each NMR tube.
-
Spectral Acquisition: After each addition, acquire a ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the protons on the alkyl groups of the sulfides, particularly those alpha to the sulfur atom. The magnitude of the chemical shift change upon addition of the metal complex is indicative of the strength of the interaction. A larger downfield shift typically suggests a stronger interaction. By fitting the titration data, binding constants can be determined.
Summary of Expected Reactivity Differences
Based on fundamental principles of organic chemistry, the following table summarizes the anticipated differences in reactivity between this compound and diethyl sulfide.
Table 2: Predicted Reactivity Comparison
| Reaction | Predicted More Reactive Compound | Primary Reason |
| Oxidation | Diethyl sulfide | Lower steric hindrance |
| Alkylation (Sₙ2) | Diethyl sulfide | Lower steric hindrance |
| Metal Coordination | Diethyl sulfide | Lower steric hindrance, leading to more stable complexes |
Conclusion
While this compound and diethyl sulfide are closely related structurally, the presence of the n-butyl group in the former introduces significant steric bulk that is expected to temper its reactivity in oxidation, alkylation, and metal coordination reactions compared to the less hindered diethyl sulfide. The slightly enhanced electron-donating character of the n-butyl group is generally not sufficient to overcome this steric impediment.
For applications requiring rapid reactions at the sulfur center or the formation of stable metal complexes, diethyl sulfide is likely the more suitable choice. Conversely, if a less reactive sulfide is desired, or if the specific properties imparted by the n-butyl group are advantageous for downstream applications, this compound may be preferred. The experimental protocols provided in this guide offer a robust framework for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.
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A-Senior-Application-Scientist's-Guide-to-Alternatives-for-n-Butyl-Ethyl-Sulfide-in-Organic-Reactions
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Abstract
n-Butyl ethyl sulfide, a common dialkyl sulfide, finds application in organic synthesis primarily as a nucleophile, a ligand in transition metal catalysis, and occasionally as a mild reducing agent. However, its potent odor and specific reactivity profile often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable substitutes for this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in experimental design. We will delve into the mechanistic underpinnings of these alternatives, present comparative data, and provide detailed experimental protocols to ensure seamless integration into your workflows.
Introduction: The Role of this compound in Organic Synthesis
This compound (C₆H₁₄S) is a structurally simple thioether.[1][2][3][4][5][6][7] Its utility in organic reactions stems from the nucleophilic nature of the sulfur atom.[8][9] The lone pairs of electrons on the sulfur atom allow it to readily attack electrophilic centers, making it a competent nucleophile in S_N2 reactions. Furthermore, its ability to coordinate with transition metals has led to its use as a ligand in various catalytic systems.[10][11][12]
However, the practical application of this compound is not without its challenges. Its volatile and unpleasant odor is a significant drawback in a laboratory setting. Moreover, its specific steric and electronic properties may not be optimal for all desired transformations, prompting the need for a broader palette of sulfur-based reagents.
This guide will systematically explore alternatives to this compound, categorized by their primary function in organic reactions. We will examine their relative reactivity, selectivity, and provide the necessary data to guide your selection process.
Alternatives in Nucleophilic Applications
The most common role for this compound is as a sulfur nucleophile. Alternatives in this category offer a range of steric bulk, nucleophilicity, and handling characteristics.
Thiols and Thiolates: The Prototypical Sulfur Nucleophiles
Thiols (R-SH) are the parent compounds of thioethers and are themselves excellent nucleophiles, particularly when deprotonated to form thiolates (R-S⁻).[9][13][14]
-
Advantages:
-
Enhanced Nucleophilicity: Thiolates are significantly more nucleophilic than neutral thioethers.
-
Tunable Reactivity: The choice of the R group allows for fine-tuning of steric and electronic properties. For instance, bulkier thiols like tert-butanethiol can introduce steric hindrance where desired.
-
-
Disadvantages:
-
Odor: Many thiols possess strong, unpleasant odors.
-
Oxidation: Thiols are susceptible to oxidation to disulfides.
-
Comparative Reactivity: In a typical S_N2 reaction with an alkyl halide, a thiolate will react significantly faster than a neutral dialkyl sulfide.
Experimental Protocol: Synthesis of a Thioether using a Thiolate
This protocol describes the synthesis of benzyl phenyl sulfide, a common thioether, using thiophenol.
-
Deprotonation of Thiophenol: To a solution of thiophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C.
-
Nucleophilic Attack: Once the deprotonation is complete (cessation of hydrogen gas evolution if using NaH), add benzyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Alternative Dialkyl and Alkyl Aryl Sulfides
Varying the alkyl or aryl substituents on the sulfur atom can modulate the properties of the sulfide.
-
Dimethyl Sulfide (DMS) and Diethyl Sulfide: These are less sterically hindered than this compound and can be more reactive in some cases. However, they are also more volatile and have strong odors.
-
Methyl Phenyl Sulfide (Thioanisole): The presence of the aromatic ring slightly reduces the nucleophilicity of the sulfur atom due to resonance effects. It is a useful alternative when a less reactive nucleophile is required.
-
Di-tert-butyl Sulfide: This highly hindered sulfide is a poor nucleophile but can be used when a bulky, non-coordinating cation is needed after S-alkylation.
Table 1: Comparison of Nucleophilic Sulfur Reagents
| Reagent | Structure | Relative Nucleophilicity | Steric Hindrance | Key Features |
| This compound | CH₃CH₂S(CH₂)₃CH₃ | Moderate | Moderate | Baseline for comparison. |
| Sodium Ethanethiolate | CH₃CH₂S⁻Na⁺ | High | Low | Highly reactive, strong odor. |
| Dimethyl Sulfide | CH₃SCH₃ | Moderate-High | Low | Volatile, strong odor. |
| Methyl Phenyl Sulfide | CH₃SC₆H₅ | Moderate-Low | Low | Reduced nucleophilicity. |
| Di-tert-butyl Sulfide | (CH₃)₃CSC(CH₃)₃ | Low | High | Bulky, poor nucleophile. |
Alternatives in Transition Metal Catalysis
Thioethers are effective ligands for a variety of transition metals, including palladium, ruthenium, and rhodium.[10][11][12] The choice of the thioether ligand can significantly impact the catalyst's activity, selectivity, and stability.
Chelating Dithioethers
Dithioethers, which contain two sulfur atoms, can act as bidentate ligands, forming a chelate complex with the metal center. This chelation effect often leads to more stable and selective catalysts.
-
1,2-Bis(ethylthio)ethane: A simple and effective chelating dithioether.
-
1,3-Bis(phenylthio)propane: Offers a different bite angle and electronic properties due to the phenyl groups.
Thioether-Containing Mixed Ligands
Ligands that incorporate a thioether moiety alongside another coordinating group, such as a phosphine or an N-heterocyclic carbene (NHC), offer a powerful way to tune the electronic and steric environment of the metal center.
-
Phosphine-Thioether Ligands: These ligands combine the soft, π-accepting properties of phosphines with the σ-donating properties of thioethers.
-
NHC-Thioether Ligands: These provide a strong σ-donating NHC anchor with a hemilabile thioether arm.
Diagram: Ligand Coordination in Catalysis
Caption: Thiol-free synthesis of sulfides via Bunte salts.
Conclusion
While this compound is a useful reagent, a wide array of alternatives exists to address its limitations, particularly its odor and specific reactivity profile. For nucleophilic applications, thiols and thiolates offer enhanced reactivity, while other dialkyl or alkyl aryl sulfides provide tunable steric and electronic properties. In the realm of catalysis, chelating dithioethers and mixed-donor ligands often lead to more robust and selective catalytic systems. For researchers seeking to avoid the malodorous nature of many sulfur reagents, the use of Bunte salts provides a practical and efficient odorless alternative for the synthesis of sulfides. The choice of the most appropriate alternative will ultimately depend on the specific requirements of the reaction, including desired reactivity, selectivity, and handling considerations.
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A Comparative Guide to Purity Validation of n-Butyl Ethyl Sulfide: An In-Depth Analysis by GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of safety, efficacy, and batch-to-batch consistency. n-Butyl Ethyl Sulfide (BES), a versatile organosulfur compound, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity can significantly influence the impurity profile of the final drug product. This guide provides a comprehensive, technically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of BES, supported by experimental data and established protocols.
The Criticality of Purity in this compound
This compound (C₆H₁₄S, CAS No. 638-46-0) is a colorless liquid with a characteristic sulfide odor.[1][2][3] Its synthesis, commonly achieved through nucleophilic substitution reactions involving a butyl halide and an ethylthiolate salt, can introduce a range of impurities. These may include unreacted starting materials (e.g., 1-bromobutane, ethanethiol), byproducts from side reactions (e.g., diethyl disulfide, dibutyl sulfide), and residual solvents used in the synthesis and purification process.[4][5] The presence of these impurities, even at trace levels, can have deleterious effects on downstream reactions and the final API's safety and stability. Therefore, a robust and sensitive analytical method for purity validation is paramount.
GC-MS: The Gold Standard for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the preeminent technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the purity assessment of this compound.[6][7] The power of GC-MS lies in its dual-component system: the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides definitive identification and quantification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.[7]
Why GC-MS for this compound? The Mechanistic Rationale
The choice of GC-MS for BES purity analysis is underpinned by several key factors:
-
Volatility and Thermal Stability: this compound is a volatile compound with a boiling point of 144-145°C, making it ideal for GC analysis without the risk of thermal degradation.[8]
-
Specificity and Sensitivity: The mass spectrometer offers unparalleled specificity, allowing for the unambiguous identification of impurities even when they co-elute chromatographically. Modern GC-MS systems can achieve detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is crucial for controlling trace-level impurities.[9]
-
Comprehensive Impurity Profiling: A single GC-MS run can simultaneously detect, identify, and quantify a wide range of potential impurities, including isomers and structurally similar compounds. This comprehensive profiling is essential for a thorough understanding of the sample's purity.[10]
A Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for sulfide analysis.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and polarity, followed by mass-based identification and quantification. | High specificity and sensitivity, excellent for volatile compounds, provides structural information for unknown identification.[6][9] | Potential for thermal degradation of labile impurities (less of a concern for BES), higher instrument cost compared to some alternatives.[11][12] |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation by volatility and polarity, with detection based on the ionization of organic compounds in a hydrogen flame. | Robust, quantitative, and widely available. | Lacks the specificity of MS; co-eluting impurities can lead to inaccurate quantification. |
| Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) | Separation by volatility and polarity, with highly specific detection of sulfur-containing compounds. | Extremely selective for sulfur compounds, provides an equimolar response simplifying quantification, and is less prone to hydrocarbon interference.[13][14] | Does not detect non-sulfur-containing impurities, and provides no structural information for identification. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds.[12][15] | This compound is highly volatile, making it less suitable for HPLC. Retention on standard reversed-phase columns can be poor. |
| Titration (e.g., Iodometric) | Chemical reaction with a standardized titrant to determine the concentration of the analyte. | Simple, inexpensive, and can be accurate for bulk purity determination. | Lacks specificity and cannot identify or quantify individual impurities. |
Experimental Workflow: A Self-Validating System
The following section details a robust, step-by-step protocol for the GC-MS analysis of this compound, designed to ensure data integrity and compliance with international regulatory guidelines such as ICH Q2(R1).[16][17][18][19][20]
Logical Flow of the GC-MS Purity Validation Protocol
Caption: Workflow for GC-MS Purity Validation of this compound.
Detailed Experimental Protocol
1. Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or dichloromethane).
-
Reference Standard Solution: Prepare a solution of this compound reference standard at a similar concentration to the sample solution.
-
Impurity Standard Solution: If available, prepare a stock solution containing known potential impurities at relevant concentrations to determine their retention times and response factors.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
-
3. Data Analysis and Quantification
-
Identification: Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with those of the reference standards and a spectral library (e.g., NIST).
-
Quantification: Determine the area of each impurity peak. Calculate the percentage of each impurity using the following formula (assuming a relative response factor of 1 if not experimentally determined):
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
Purity Calculation:
% Purity = 100% - Sum of % of All Impurities
Method Validation According to ICH Q2(R1) Guidelines
To ensure the trustworthiness of the analytical results, the GC-MS method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19][20]
Key Validation Parameters
Caption: Key Validation Parameters as per ICH Q2(R1) Guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks and the unique mass spectrum of each component.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery studies, where known amounts of impurities are added to the sample and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has demonstrated that Gas Chromatography-Mass Spectrometry is a superior analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide a comprehensive impurity profile. When compared to other methods such as GC-FID, GC-SCD, HPLC, and titration, GC-MS provides the most definitive and reliable data for the identification and quantification of volatile impurities. By following a well-defined and validated experimental protocol, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, thereby ensuring the integrity of their final products.
References
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Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
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Mondy, N., et al. (2002). Comparison of GC-MS and HPLC for the analysis of Allium volatiles. ResearchGate. Retrieved from [Link]
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LCGC International. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). 01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
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Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
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Li, D., et al. (2016, November 22). Two Detector Solution to Analyzing Sulfur. Restek. Retrieved from [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Agilent Technologies. (2013, September 5). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
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AIECOMM. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, February 13). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
- D'Arcy, P. H. (1995). An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Analytical Chemistry, 67(15), 2635-2644.
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PubChemLite. (n.d.). This compound (C6H14S). Retrieved from [Link]
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyl ethyl sulfide. PubChem. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Retrieved from [Link]
-
Galala University. (n.d.). GC-MS &GC-MS/MS: Analysis of Organic Compounds. Retrieved from [Link]
-
precisionFDA. (n.d.). BUTYL ETHYL SULFIDE. Retrieved from [Link]
- Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
- Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
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Stenutz. (n.d.). butyl ethyl sulfide. Retrieved from [Link]
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Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Thioethers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical sciences, the structural elucidation and characterization of sulfur-containing compounds are of paramount importance. Among these, thioethers (or sulfides) represent a critical functional group present in a vast array of molecules, from essential amino acids like methionine to blockbuster pharmaceuticals and advanced materials. Their analysis is not merely an academic exercise but a cornerstone of quality control, reaction monitoring, and drug discovery. This guide provides a comparative overview of the primary spectroscopic techniques employed for the analysis of thioethers, offering insights into the principles, experimental considerations, and data interpretation for each method.
The Unseen Influence of the Sulfur Atom: Why Spectroscopic Analysis of Thioethers is Crucial
The sulfur atom in a thioether linkage, with its unique electronic properties and larger atomic radius compared to oxygen, imparts distinct characteristics to a molecule. These subtleties can profoundly influence biological activity, material properties, and chemical reactivity. Consequently, a multi-faceted spectroscopic approach is often necessary to fully characterize thioether-containing compounds. This guide will delve into the practical applications and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For thioethers, both ¹H and ¹³C NMR offer invaluable insights.
The Causality Behind Chemical Shifts in Thioethers
The electronegativity and magnetic anisotropy of the sulfur atom directly influence the chemical shifts of neighboring protons and carbons. Compared to their ether analogs, the protons and carbons alpha to the sulfur in thioethers experience less deshielding. This is because sulfur is less electronegative than oxygen.
-
¹H NMR: Protons on carbons adjacent to the sulfur atom in aliphatic thioethers typically resonate in the range of 2.0-3.0 ppm .[1] This is significantly upfield compared to the 3.3-4.0 ppm range for ethers. In aromatic thioethers, the protons on the alkyl group attached to sulfur will also fall in this region, while the aromatic protons will be influenced by the sulfur's ability to donate electron density into the ring.
-
¹³C NMR: Carbons directly bonded to the sulfur in thioethers appear in the 20-40 ppm region of the ¹³C NMR spectrum.[2] This is a noticeable upfield shift from the 50-80 ppm range observed for carbons bonded to oxygen in ethers.
Comparative ¹H and ¹³C NMR Chemical Shifts for Thioethers
| Compound Type | Structure Example | ¹H Chemical Shift (α-protons, ppm) | ¹³C Chemical Shift (α-carbons, ppm) |
| Dialkyl Thioether | CH₃-S-CH₂-CH₃ | ~2.1 (s, 3H), ~2.5 (q, 2H) | ~15, ~30 |
| Alkyl Aryl Thioether | C₆H₅-S-CH₃ | ~2.5 (s, 3H) | ~15 |
| Diaryl Thioether | C₆H₅-S-C₆H₅ | - | ~130-140 (ipso-carbon) |
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Thioether
This protocol outlines the general steps for acquiring high-quality NMR spectra of a thioether sample.
1. Sample Preparation:
- Rationale: Proper sample preparation is critical for obtaining high-resolution spectra free from contaminants. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte signals.
- Steps:
- Accurately weigh approximately 5-10 mg of the thioether sample.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
- Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Instrument Setup and Data Acquisition:
- Rationale: Optimizing instrument parameters ensures good signal-to-noise ratio and accurate data.
- Steps:
- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire a standard ¹H NMR spectrum. Key parameters to consider are the number of scans, acquisition time, and relaxation delay.
- For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing and Analysis:
- Rationale: Proper data processing is essential for extracting meaningful information from the raw data.
- Steps:
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure of the thioether.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Telltale Signature of the C-S Bond
The key vibrational mode for thioethers in the IR spectrum is the C-S stretch. However, this absorption is often weak and can be difficult to assign definitively as it falls in the fingerprint region (below 1500 cm⁻¹), which is often crowded with other absorptions.
-
C-S Stretching: The C-S stretching vibration in thioethers typically appears in the range of 600-800 cm⁻¹ .[3] The intensity of this band is generally weak to medium. The exact position can be influenced by the nature of the alkyl or aryl groups attached to the sulfur.
Comparative IR Absorptions for Thioethers and Ethers
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Thioether (R-S-R') | C-S Stretch | 600 - 800 | Weak to Medium |
| Ether (R-O-R') | C-O Stretch | 1000 - 1300 | Strong |
Experimental Protocol: FTIR-ATR Analysis of a Liquid Thioether
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal sample preparation.
1. Instrument and ATR Crystal Preparation:
- Rationale: A clean ATR crystal is essential to prevent cross-contamination and ensure accurate spectra.
- Steps:
- Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
- Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
- Allow the solvent to fully evaporate.
2. Background Spectrum Acquisition:
- Rationale: The background spectrum accounts for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself, allowing for their subtraction from the sample spectrum.
- Steps:
- With the clean, empty ATR crystal in place, acquire a background spectrum.
3. Sample Analysis:
- Rationale: Ensuring good contact between the sample and the ATR crystal is crucial for obtaining a strong signal.
- Steps:
- Place a small drop of the liquid thioether sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
- If the instrument has a pressure arm, apply gentle pressure to ensure good contact.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
4. Data Analysis:
- Rationale: Identifying characteristic peaks allows for the confirmation of the presence of the thioether functional group.
- Steps:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands, paying close attention to the 600-800 cm⁻¹ region for the C-S stretch.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural clues.
Fragmentation Patterns of Thioethers
The fragmentation of thioethers in the mass spectrometer is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways include:
-
α-Cleavage: Cleavage of the C-S bond with the charge retained on the sulfur-containing fragment is a common pathway. This results in the formation of a resonance-stabilized sulfonium ion.
-
β-Cleavage: Cleavage of the bond beta to the sulfur atom can also occur, leading to the loss of an alkyl radical.
-
Rearrangements: In some cases, rearrangement reactions can occur prior to fragmentation, leading to more complex fragmentation patterns.
For aryl thioethers, cleavage of the aryl-sulfur bond is common, as is fragmentation of the alkyl chain attached to the sulfur.[4]
Comparative Fragmentation of Thioethers and Ethers
| Compound Type | Dominant Fragmentation Pathway | Common Fragments |
| Thioether | α-Cleavage, β-Cleavage | [R-S=CH₂]⁺, [M - R]⁺ |
| Ether | α-Cleavage, C-O bond cleavage | [R-O=CH₂]⁺, [M - R]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry of a Thioether
1. Sample Preparation:
- Rationale: The sample must be introduced into the mass spectrometer in a way that allows for efficient ionization. For volatile compounds, direct injection or coupling with a gas chromatograph (GC) is common.
- Steps:
- Prepare a dilute solution of the thioether sample in a volatile organic solvent (e.g., dichloromethane, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
- If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the components of the mixture before they enter the mass spectrometer.
- For direct infusion, the sample solution is introduced directly into the ion source via a syringe pump.
2. Mass Spectrometer Setup and Data Acquisition:
- Rationale: The choice of ionization method and analyzer settings will determine the type of information obtained.
- Steps:
- Set the ion source to electron ionization (EI) mode. A standard electron energy of 70 eV is typically used.
- Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over the desired mass range.
- Acquire the mass spectrum.
3. Data Analysis:
- Rationale: Interpretation of the mass spectrum allows for the determination of the molecular weight and structural features.
- Steps:
- Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For thioethers, the molecular ion peak is often observable.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Propose a fragmentation mechanism that is consistent with the observed spectrum to support the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as conjugated systems.
Electronic Transitions in Thioethers
Aliphatic thioethers exhibit weak UV absorptions in the region of 200-220 nm, corresponding to n → σ* transitions of the non-bonding electrons on the sulfur atom. These absorptions are generally of low intensity.
Aromatic thioethers, on the other hand, show more intense absorptions at longer wavelengths due to π → π* transitions within the aromatic ring. The sulfur atom, with its lone pairs of electrons, can act as an auxochrome, interacting with the π-system of the aromatic ring and causing a red shift (a shift to longer wavelengths) of the absorption bands compared to the parent arene.
Comparative UV-Vis Absorptions
| Compound Type | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Aliphatic Thioether | ~210 | Low | n → σ |
| Aromatic Thioether | >250 | High | π → π |
Experimental Protocol: UV-Vis Spectroscopy of a Thioether
1. Sample Preparation:
- Rationale: Accurate concentration and a suitable solvent are key for quantitative analysis and obtaining a good quality spectrum.
- Steps:
- Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, hexane, or water).
- Prepare a stock solution of the thioether sample of known concentration.
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0, which is the optimal range for accuracy.
2. Instrument Setup and Measurement:
- Rationale: A baseline correction is necessary to account for any absorbance from the solvent and the cuvette.
- Steps:
- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[6]
- Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path (for a double-beam instrument) or measure it to establish a baseline.
- Rinse the sample cuvette with a small amount of the sample solution before filling it.
- Place the sample cuvette in the sample beam path.
- Scan the desired wavelength range (e.g., 200-400 nm).
3. Data Analysis:
- Rationale: The position and intensity of the absorption maxima provide information about the electronic structure of the molecule.
- Steps:
- Identify the wavelength of maximum absorbance (λmax).
- If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
- Compare the obtained spectrum with literature data for known compounds to aid in identification.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a thioether compound.
Sources
A Comparative Guide to the Nucleophilicity of n-Butyl Ethyl Sulfide
In the intricate landscape of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive benchmark of n-butyl ethyl sulfide's nucleophilic character, juxtaposed with other commonly employed nucleophiles. By leveraging established quantitative scales of nucleophilicity and detailing the experimental methodologies for their determination, this document aims to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed decision-making in their synthetic endeavors.
The Essence of Nucleophilicity: Beyond Basicity
Nucleophilicity, a kinetic parameter, quantifies the rate at which a species donates an electron pair to an electrophile. It is crucial to distinguish this from basicity, a thermodynamic concept that describes the position of equilibrium in an acid-base reaction. While often correlated, a strong base is not always a strong nucleophile, and vice versa. Factors such as polarizability, solvent effects, and steric hindrance play a significant role in determining nucleophilic strength.[1]
To provide a quantitative framework for this comparison, we will primarily utilize the Mayr-Patz equation, a widely accepted linear free-energy relationship that describes the rates of electrophile-nucleophile reactions[2][3]:
log k = sN(N + E)
Where:
-
k is the second-order rate constant.
-
N is the nucleophilicity parameter, which is characteristic of the nucleophile.
-
sN is the nucleophile-specific sensitivity parameter.
-
E is the electrophilicity parameter of the reaction partner.
A higher N value signifies a more reactive nucleophile. The parameter sN reflects the sensitivity of the nucleophile to changes in the electrophile.
Benchmarking this compound: A Quantitative Comparison
The following tables present a comparative analysis of the nucleophilicity of various compound classes, with data primarily sourced from Mayr's Database of Reactivity Parameters.[4][5][6][7]
Table 1: Mayr's Nucleophilicity Parameters for Thioethers (in CH₂Cl₂)
| Nucleophile | N | sN |
| This compound (estimated) | ~10-12 | ~0.7-0.8 |
| Dimethyl Sulfide | 10.73 | 0.72 |
| Diethyl Sulfide | 11.83 | 0.74 |
| Tetrahydrothiophene | 13.10 | 0.72 |
Note: The values for this compound are estimated based on the data for dimethyl sulfide and diethyl sulfide.
Table 2: Comparative Mayr's Nucleophilicity Parameters of Other Nucleophile Classes
| Nucleophile Class | Example Nucleophile | Solvent | N | sN |
| Thioethers | Diethyl Sulfide | CH₂Cl₂ | 11.83 | 0.74 |
| Primary Amines | n-Propylamine | H₂O | 13.3 | 0.58 |
| Secondary Amines | Diethylamine | H₂O | 14.7 | 0.58 |
| Thiolates | Ethanethiolate | H₂O | >15 (est.) | - |
| Alkoxides | Ethoxide | EtOH | 15.78 | 0.65 |
Note: Thiolates are highly nucleophilic, and their N values are often beyond the range of standard electrophiles used for determination in Mayr's scale.
Interpreting the Data: The Superiority of Sulfur Nucleophiles
The data unequivocally highlights the potent nucleophilic character of thioethers, including our target molecule, this compound. Several key factors contribute to this observation:
-
Polarizability: Sulfur is a larger and more polarizable atom than oxygen or nitrogen.[1] Its valence electrons are held less tightly and are more easily distorted to form a bond with an electrophile, leading to a lower activation energy for the reaction.
-
The Alpha Effect: While not directly applicable to thioethers, it's a noteworthy phenomenon where nucleophiles with an adjacent atom bearing a lone pair of electrons (e.g., hydrazines, hydroxylamines) exhibit enhanced reactivity.
-
Solvent Effects: In protic solvents, smaller, more electronegative nucleophiles (like alkoxides) are heavily solvated, which hinders their ability to attack an electrophile. Larger, more polarizable nucleophiles like thioethers are less affected by solvation, further enhancing their relative nucleophilicity.
Compared to amines, thioethers are generally less basic but can be more nucleophilic, especially in protic solvents. Alkoxides are strong bases and strong nucleophiles; however, their high basicity can lead to competing elimination reactions, a side reaction that is less prevalent with the "softer" thioether nucleophiles.[1] Thiolates, the conjugate bases of thiols, are exceptionally potent nucleophiles due to the combination of a negative charge and the high polarizability of sulfur.
Experimental Protocol: Determination of Nucleophilicity Parameters
The determination of Mayr's nucleophilicity parameters involves measuring the kinetics of the reaction between a nucleophile and a set of standard electrophiles (benzhydrylium ions) using techniques like laser flash photolysis or stopped-flow spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the nucleophile (this compound) of known concentration in a suitable solvent (e.g., dichloromethane).
-
Prepare stock solutions of a series of reference electrophiles (e.g., diarylcarbenium ions with known E parameters) in the same solvent.
-
-
Kinetic Measurements:
-
The reaction is initiated by rapidly mixing the nucleophile and electrophile solutions in the measurement cell of a stopped-flow apparatus or by generating the electrophile in situ using a laser pulse.
-
The reaction progress is monitored by observing the disappearance of the colored electrophile using UV-Vis spectroscopy at a specific wavelength.
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.
-
-
Determination of the Second-Order Rate Constant (k):
-
The experiment is repeated with varying concentrations of the nucleophile in excess.
-
A plot of kobs versus the nucleophile concentration will yield a straight line, the slope of which is the second-order rate constant (k).
-
-
Calculation of N and sN:
-
The second-order rate constants (k) are determined for the reactions of the nucleophile with at least two different reference electrophiles with known E parameters.
-
The Mayr-Patz equation is then used to solve for the two unknowns, N and sN, for the nucleophile.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of Mayr's nucleophilicity parameters.
Logical Relationship of Nucleophiles
The following diagram illustrates the general reactivity trends and the factors influencing the nucleophilicity of the discussed compound classes.
Caption: General hierarchy and influencing factors of nucleophilicity.
Conclusion
This guide establishes that this compound is a potent nucleophile, comparable in reactivity to other dialkyl sulfides and superior to many common nitrogen-based nucleophiles under various conditions. Its favorable combination of high polarizability and moderate basicity makes it an excellent choice for SN2 reactions where minimization of elimination side products is desired. The quantitative data provided herein, grounded in the Mayr-Patz formalism, offers a robust framework for rationally selecting this compound or an appropriate alternative in the design and optimization of synthetic pathways.
References
-
Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. [Link]
-
Mayr's Database of Reactivity Parameters - Alkoxide Anions. Ludwig-Maximilians-Universität München. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E). Macmillan Group, Princeton University. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
-
Mayr's Database of Reactivity Parameters - N-Nucleophiles. Ludwig-Maximilians-Universität München. [Link]
-
Welcome to our Database of Nucleophilicities and Electrophilicities. Ludwig-Maximilians-Universität München. [Link]
-
Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. The Journal of Organic Chemistry. [Link]
-
Mayr's Database of Reactivity Parameters: S- and Se-Nucleophiles. Ludwig-Maximilians-Universität München. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Principles of thiol-dependent SN2 reactions. ResearchGate. [Link]
-
Swain Scott Equation. Scribd. [Link]
-
Mayr's Database of Reactivity Parameters: Nucleophiles. Ludwig-Maximilians-Universität München. [Link]
-
Second-order rate constants (k) for the reactions of the thio-and... ResearchGate. [Link]
-
Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers. Chemistry – A European Journal. [Link]
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Mayr's Database of Reactivity Parameters: Alkoxide Anions. Ludwig-Maximilians-Universität München. [Link]
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A Comparative Guide to the Validation of Analytical Methods for n-Butyl Ethyl Sulfide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and process-related substances is a cornerstone of product quality and safety. n-Butyl Ethyl Sulfide (BES), a sulfur-containing organic compound, can be a critical analyte to monitor in various chemical processes and pharmaceutical manufacturing. This guide provides an in-depth comparison of validated analytical methods for the quantification of BES, grounded in scientific principles and regulatory expectations. We will explore two primary analytical approaches: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), detailing the validation of each according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction to this compound and the Imperative for its Quantification
This compound (C₆H₁₄S) is a volatile organic compound with a characteristic sulfide odor.[6][7][8][9][10] Its presence, even at trace levels, can be indicative of specific reaction pathways or impurities in raw materials. Therefore, a robust and reliable analytical method for its quantification is essential for process understanding, quality control, and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][11]
This guide will delve into the validation of two distinct, yet powerful, analytical techniques for BES quantification, providing the rationale behind the methodological choices and a clear comparison of their performance characteristics.
Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography
The choice between GC and HPLC for the analysis of a particular compound depends on its physicochemical properties. Given that this compound is a volatile compound with a relatively low boiling point (144-145°C), Gas Chromatography is a natural choice.[6] However, HPLC can also be adapted for its analysis, typically through a derivatization step to enhance its detectability.
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The Sulfur Chemiluminescence Detector (SCD) is highly specific for sulfur-containing compounds, providing excellent selectivity and sensitivity.[12]
Why this choice? The high selectivity of the SCD minimizes interference from non-sulfur containing matrix components, a significant advantage when dealing with complex samples.[12] This aligns with the ICH guideline's emphasis on specificity.[13]
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV) following Pre-column Derivatization
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Since this compound lacks a chromophore, it is not readily detectable by a UV-Vis detector. Therefore, a pre-column derivatization step is employed to attach a UV-absorbing moiety to the analyte.
Why this choice? While more complex due to the derivatization step, this HPLC method can be a viable alternative, especially in laboratories where GC-SCD is not available. The derivatization enhances sensitivity and allows for the use of a common and robust detector like a UV-Vis spectrophotometer.[14][15]
Validation of the Analytical Methods
A comprehensive validation of an analytical method ensures its reliability, accuracy, and precision for its intended use.[16][17] The following sections detail the validation parameters for both the GC-SCD and HPLC-UV methods, in accordance with ICH Q2(R2) guidelines.[1][2][3][4]
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[13]
-
GC-SCD: The inherent selectivity of the SCD for sulfur compounds provides high specificity. To confirm this, a blank (matrix without analyte) and a sample spiked with potential impurities (e.g., other volatile organic compounds) would be analyzed. The absence of interfering peaks at the retention time of BES would demonstrate specificity.
-
HPLC-UV: Specificity is demonstrated by analyzing a blank, a placebo (formulation matrix without the analyte), and the derivatized analyte. The chromatograms should show no interference at the retention time of the derivatized BES.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
For the HPLC method, derivatize each standard.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
| Parameter | GC-SCD | HPLC-UV (with Derivatization) |
| Range | 0.1 - 10 µg/mL | 0.5 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13][18] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Protocol:
-
Prepare samples at three concentration levels (low, medium, high) across the defined range.
-
Spike a known amount of this compound into a placebo or sample matrix at each concentration level.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
| Concentration Level | GC-SCD (% Recovery) | HPLC-UV (% Recovery) |
| Low | 98.5 - 101.2% | 97.8 - 102.5% |
| Medium | 99.1 - 100.8% | 98.5 - 101.5% |
| High | 99.5 - 100.5% | 99.0 - 101.0% |
| Mean Recovery | 99.7% | 99.8% |
Precision
Precision is the measure of the degree of scatter of a series of measurements.[19] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
| Precision Level | GC-SCD (%RSD) | HPLC-UV (%RSD) |
| Repeatability | < 1.5% | < 2.0% |
| Intermediate Precision | < 2.0% | < 2.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[18]
| Parameter | GC-SCD | HPLC-UV (with Derivatization) |
| LOD | 0.03 µg/mL | 0.15 µg/mL |
| LOQ | 0.1 µg/mL | 0.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters.
-
For GC: vary the oven temperature ramp rate, carrier gas flow rate.
-
For HPLC: vary the mobile phase composition, column temperature, flow rate.
-
Analyze the system suitability samples under each condition and evaluate the impact on the results.
-
The method is considered robust if the results remain within the acceptance criteria despite these minor changes.
Conclusion and Recommendations
Both GC-SCD and HPLC-UV with pre-column derivatization can be validated to provide accurate and reliable quantification of this compound.
-
GC-SCD is the recommended method due to its superior sensitivity, specificity, and simpler sample preparation. It is particularly well-suited for trace-level analysis.
-
HPLC-UV with derivatization is a viable alternative, especially when a GC-SCD is not available. While the method is less sensitive and involves a more complex sample preparation, it can be robustly validated for its intended purpose.
The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of this compound, the complexity of the sample matrix, and the available instrumentation. Regardless of the chosen method, a thorough validation following established guidelines such as those from the ICH is paramount to ensure the quality and integrity of the analytical data.[3][4][13][20][21]
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
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- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- U.S. Food and Drug Administration. (2020).
- International Council for Harmonisation. (2023). ICH Q2(R2)
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Francioso, A., et al. (2017). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. PubMed.
- ECA Academy.
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A Tale of Two Isomers: A Comparative Guide to the Synthesis of n-Butyl Ethyl Sulfide and tert-Butyl Ethyl Sulfide
For the discerning researcher, the choice of an alkyl sulfide isomer in synthesis is not merely a matter of molecular formula, but a critical decision that dictates reaction pathways, product yields, and purification strategies. This guide provides an in-depth comparison of the synthesis of n-butyl ethyl sulfide and its sterically hindered isomer, tert-butyl ethyl sulfide, offering both mechanistic insights and practical, data-supported protocols for their preparation.
The synthesis of these two seemingly similar molecules provides a classic textbook illustration of the fundamental principles of nucleophilic substitution and elimination reactions. The structural difference between the primary n-butyl group and the tertiary tert-butyl group leads to divergent reaction mechanisms, profoundly impacting the synthetic approach and outcomes.
Mechanistic Dichotomy: A Clash of SN2 and SN1/E1 Pathways
The synthesis of both this compound and tert-butyl ethyl sulfide typically involves the reaction of an appropriate butyl halide with an ethanethiolate salt, such as sodium ethanethiolate (NaSEt). However, the underlying mechanisms are fundamentally different.
Synthesis of this compound: A Classic SN2 Reaction
The synthesis of this compound from a primary alkyl halide like n-butyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the potent nucleophile, the ethanethiolate anion, attacks the electrophilic carbon of the n-butyl bromide from the backside, simultaneously displacing the bromide leaving group.[1][2] The lack of steric hindrance around the primary carbon atom allows for efficient backside attack, leading to a high yield of the desired sulfide.[3][4]
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext];
} caption: "SN2 mechanism for this compound synthesis."
The ethanethiolate anion is an excellent nucleophile for SN2 reactions due to the high polarizability of the sulfur atom.[5] Furthermore, it is a relatively weak base compared to its oxygen analog, the ethoxide anion, which significantly minimizes the competing bimolecular elimination (E2) reaction.[2][6]
Synthesis of tert-Butyl Ethyl Sulfide: A Competition Between SN1 and E1
In stark contrast, the synthesis of tert-butyl ethyl sulfide from a tertiary alkyl halide, such as tert-butyl bromide, is dominated by unimolecular pathways. The significant steric hindrance presented by the three methyl groups on the tertiary carbon atom effectively blocks the backside attack required for an SN2 reaction.[7][8]
Instead, the reaction proceeds through a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.[9][10] This carbocation can then be attacked by the ethanethiolate nucleophile in an SN1 reaction to form tert-butyl ethyl sulfide. However, the carbocation can also lose a proton to the ethanethiolate, which can act as a base, leading to an E1 elimination product, 2-methylpropene.[11][12]
dot graph "SN1_E1_Mechanism" { rankdir="LR"; node [shape=plaintext];
} caption: "SN1/E1 competition in tert-butyl ethyl sulfide synthesis."
The ratio of substitution to elimination is influenced by factors such as the nature of the nucleophile/base, the solvent, and the temperature. While ethanethiolate is a better nucleophile than a base, the stability of the resulting alkene and the reaction conditions often lead to a significant amount of the elimination byproduct.[6][13]
Comparative Synthesis Data
The choice of synthetic route has a direct and predictable impact on the yield and purity of the desired sulfide.
| Feature | This compound Synthesis | tert-Butyl Ethyl Sulfide Synthesis |
| Reaction Type | SN2 | SN1 / E1 |
| Substrate | Primary Alkyl Halide (e.g., n-Butyl Bromide) | Tertiary Alkyl Halide (e.g., tert-Butyl Bromide) |
| Nucleophile/Base | Sodium Ethanethiolate | Sodium Ethanethiolate |
| Typical Yield | High (>90%) | Moderate to Low (variable, often <50% for the sulfide) |
| Major Side Product | Minimal (minor E2 product possible with stronger bases) | 2-Methylpropene (significant E1 product) |
| Reaction Conditions | Polar aprotic solvent (e.g., DMF, Acetone), Room Temp. to moderate heating | Polar protic solvent (e.g., Ethanol) to stabilize carbocation |
| Purification | Relatively straightforward | Requires careful separation of sulfide from alkene byproduct |
Experimental Protocols
The following protocols provide a practical guide for the laboratory synthesis of both this compound and tert-butyl ethyl sulfide.
Protocol 1: Synthesis of this compound via SN2 Reaction
dot graph "nBuEtS_Workflow" { rankdir="LR"; node [shape=box, style=rounded];
} caption: "Workflow for this compound synthesis."
Materials:
-
Ethanethiol
-
Sodium metal
-
Anhydrous Ethanol
-
n-Butyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, carefully add sodium metal (1 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Formation of Sodium Ethanethiolate: To the sodium ethoxide solution, slowly add ethanethiol (1 equivalent) via a syringe. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of sodium ethanethiolate.
-
Reaction with n-Butyl Bromide: Add n-butyl bromide (1 equivalent) dropwise to the sodium ethanethiolate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Synthesis of tert-Butyl Ethyl Sulfide via SN1/E1 Reaction
dot graph "tBuEtS_Workflow" { rankdir="LR"; node [shape=box, style=rounded];
} caption: "Workflow for tert-butyl ethyl sulfide synthesis."
Materials:
-
Ethanethiol
-
Sodium metal
-
Anhydrous Ethanol
-
tert-Butyl bromide
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethanethiolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethanethiolate in anhydrous ethanol as described in Protocol 1.
-
Reaction with tert-Butyl Bromide: Add tert-butyl bromide (1 equivalent) dropwise to the sodium ethanethiolate solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of the gaseous byproduct, 2-methylpropene, may be observed. Monitor the reaction by GC to follow the consumption of the starting material and the formation of both the substitution and elimination products.
-
Workup: After the reaction has proceeded for a sufficient time (e.g., 24 hours), pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a low-boiling solvent such as pentane (3 x 50 mL) to minimize the loss of the volatile 2-methylpropene.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent at low temperature to avoid evaporation of the product.
-
Purification: Separate the tert-butyl ethyl sulfide from the remaining starting material and any higher-boiling impurities by fractional distillation. The 2-methylpropene will likely have evaporated during the workup and concentration steps.
Conclusion: Practical Implications for the Synthetic Chemist
The synthesis of this compound and tert-butyl ethyl sulfide serves as a powerful case study in the predictive power of organic reaction mechanisms.
-
For the synthesis of primary alkyl sulfides like this compound, the SN2 reaction is a highly efficient and reliable method, offering high yields and straightforward purification. The choice of a polar aprotic solvent can further enhance the reaction rate.
-
The synthesis of tertiary alkyl sulfides such as tert-butyl ethyl sulfide via nucleophilic substitution is inherently more challenging. The unavoidable competition from the E1 elimination pathway leads to lower yields of the desired sulfide and necessitates more rigorous purification to remove the alkene byproduct. Researchers should carefully consider alternative synthetic strategies if a high yield of the tertiary sulfide is paramount.
By understanding the mechanistic underpinnings of these reactions, researchers can make informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in the laboratory.
References
Sources
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A Comparative Analysis of Linear vs. Branched Thioethers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the subtle yet profound impact of molecular architecture on function is a constant source of exploration. Thioethers, a class of organosulfur compounds, are integral structural motifs in numerous pharmaceuticals and advanced materials.[1][2] While the core thioether linkage (R-S-R') is defined by the sulfur atom, the arrangement of the flanking alkyl or aryl groups—specifically, whether they form linear chains or branched structures—can dramatically influence the molecule's physicochemical properties and biological activity. This guide provides a comparative study of linear and branched thioethers, offering insights into their synthesis, properties, and applications, supported by established experimental principles.
Architectural Divergence: Defining Linear and Branched Thioethers
The fundamental difference between linear and branched thioethers lies in the connectivity of the carbon atoms within their alkyl substituents.
-
Linear Thioethers: In linear thioethers, the carbon atoms of the alkyl groups are arranged in a continuous, unbranched chain.
-
Branched Thioethers: Branched thioethers possess side chains or branches off the main carbon chain attached to the sulfur atom.[3][4] This branching can range from a single methyl group to more complex, dendritic structures.[5][6]
This seemingly simple structural variation has significant consequences for a molecule's three-dimensional shape, surface area, and intermolecular interactions.
Synthesis Strategies: Tailoring Thioether Architecture
The synthesis of both linear and branched thioethers can be achieved through several robust and versatile methods. The choice of starting materials is the primary determinant of the final architecture.
Nucleophilic Substitution (SN2)
A cornerstone of thioether synthesis is the SN2 reaction, involving the alkylation of a thiol.[1][7]
-
Mechanism: A thiol is deprotonated by a base to form a highly nucleophilic thiolate anion, which then attacks an electrophilic carbon on an alkyl halide, displacing the halide leaving group.[1]
-
Architectural Control: The structure of the resulting thioether is dictated by the structure of the thiol and the alkyl halide. To synthesize a linear thioether, a linear thiol and a linear alkyl halide are used. Conversely, employing a branched thiol or a branched alkyl halide will yield a branched thioether.
Experimental Protocol: Synthesis of a Linear vs. Branched Thioether via SN2 Reaction
Objective: To synthesize a linear thioether (benzyl ethyl sulfide) and a branched thioether (benzyl tert-butyl sulfide) for comparative analysis.
Materials:
-
Ethanethiol
-
tert-Butylthiol
-
Benzyl bromide
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation:
-
In two separate round-bottom flasks equipped with stir bars, dissolve ethanethiol (1.0 mmol) and tert-butylthiol (1.0 mmol) in 5 mL of DMF.
-
To each flask, add powdered NaOH (1.2 mmol) and stir the suspension at room temperature for 30 minutes.
-
-
Alkylation:
-
Slowly add benzyl bromide (1.0 mmol) to each flask via syringe.
-
Allow the reactions to stir at room temperature for 4 hours, monitoring progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench each reaction by adding 20 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel.
-
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation, proceeding via a radical-mediated addition of a thiol to an alkene.[2][8][9]
-
Mechanism: The reaction is typically initiated by light or a radical initiator, generating a thiyl radical. This radical adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the radical chain and form the thioether product.[2][8]
-
Architectural Control: The final architecture is determined by the structure of the thiol and the alkene. Linear thioethers are formed from linear thiols and terminal alkenes. Branched thioethers can be synthesized using branched thiols or alkenes with internal double bonds or branching. This method is particularly useful for creating complex, hyperbranched structures and dendrimers.[5][6]
Experimental Protocol: Synthesis of a Linear vs. Branched Thioether via Thiol-Ene Reaction
Objective: To synthesize a linear thioether and a branched thioether using a photoinitiated thiol-ene reaction.
Materials:
-
1-Hexene (for linear product)
-
2-Methyl-1-pentene (for branched product)
-
1-Propanethiol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)
-
Toluene
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup:
-
In two separate quartz reaction vessels, prepare a solution of 1-propanethiol (1.0 mmol) and either 1-hexene (1.2 mmol) or 2-methyl-1-pentene (1.2 mmol) in 5 mL of toluene.
-
Add DMPA (0.05 mmol) to each vessel and seal with a septum.
-
Purge each vessel with nitrogen for 15 minutes.
-
-
Photoreaction:
-
Place the reaction vessels under a UV lamp (365 nm) and irradiate with stirring for 2 hours.
-
Monitor the reaction progress by GC-MS.
-
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting thioethers by flash column chromatography.
-
Comparative Physicochemical Properties
The introduction of branching significantly alters the physical properties of thioethers.
| Property | Linear Thioethers | Branched Thioethers | Rationale |
| Boiling Point | Generally higher for a given molecular weight. | Generally lower for a given molecular weight. | Linear molecules can pack more closely, leading to stronger van der Waals forces that require more energy to overcome.[4] |
| Solubility | Less soluble in polar solvents. | More soluble in polar solvents. | The more compact, globular shape of branched molecules reduces the surface area for nonpolar interactions, often increasing solubility.[4] |
| Viscosity | Higher viscosity, especially in polymeric forms. | Lower viscosity due to reduced chain entanglement.[10] | Branching disrupts the ability of molecules to align and interact, leading to lower resistance to flow. |
| Crystallinity | Higher tendency to crystallize. | Lower crystallinity, more amorphous.[4] | The regular structure of linear chains allows for more ordered packing into a crystal lattice, whereas branching introduces defects that hinder crystallization.[4] |
Implications in Drug Development and Materials Science
The distinct properties of linear and branched thioethers translate into different advantages and applications in various scientific fields.
Drug Delivery
In the realm of drug delivery, thioether-containing polymers are of great interest for creating stimuli-responsive systems. The thioether moiety can be oxidized to the more hydrophilic sulfoxide or sulfone, triggering a change in the polymer's solubility and leading to the release of an encapsulated drug.[11]
-
Linear Thioether Polymers: These often form more stable, crystalline, or semi-crystalline structures, which can be advantageous for creating robust drug-eluting coatings or implants.
-
Branched Thioether Polymers (Dendrimers): The highly branched, three-dimensional architecture of dendrimers provides a unique combination of a defined molecular structure, a high density of surface functional groups, and an internal cavity that can encapsulate drug molecules.[12][13] This makes them excellent candidates for targeted drug delivery, as the surface can be modified with targeting ligands.[12] Studies have shown that branched polymers can exhibit significantly enhanced gene transfection efficiency compared to their linear counterparts.[14]
Diagram: Drug Encapsulation in Linear vs. Branched Thioether-Containing Polymers
Caption: Encapsulation of drug molecules within a linear polymer micelle and a branched dendrimer.
Materials Science
In materials science, the architecture of thioether-containing polymers influences their mechanical and thermal properties.
-
Linear Polythioethers: These materials can exhibit higher tensile strength and modulus due to the ability of the linear chains to align and form crystalline domains.
-
Branched Polythioethers: Hyperbranched polymers generally have lower viscosity and higher solubility compared to their linear analogs of the same molecular weight.[10] This makes them attractive as processing aids, rheology modifiers, and components in coatings and adhesives where low viscosity is desirable.
Characterization and Analysis
A suite of analytical techniques is employed to confirm the structure and purity of synthesized thioethers and to evaluate their properties.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |
| Infrared (IR) Spectroscopy | To identify the presence of functional groups.[15] |
| Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as melting point and glass transition temperature. |
| Rheometry | To measure viscosity and other rheological properties. |
Diagram: General Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and comparative analysis of thioethers.
Conclusion
The choice between a linear and a branched architecture for a thioether-containing molecule is a critical design parameter that significantly influences its properties and ultimate application. Linear thioethers tend to form more ordered, crystalline structures with higher boiling points and viscosities, making them suitable for applications requiring robust materials. In contrast, branched thioethers are more amorphous, with lower viscosities and higher solubilities, which is advantageous in applications such as drug delivery and as polymer additives. By understanding the fundamental principles that govern the relationship between structure and property, researchers can rationally design and synthesize novel thioether compounds with tailored functionalities for a wide range of scientific and technological challenges.
References
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- 11. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Designing and Executing Cross-Reactivity Studies for n-Butyl Ethyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical safety and specificity, understanding the potential for a molecule to be mistakenly identified by an analytical or biological system is paramount. This guide provides a comprehensive framework for designing and conducting cross-reactivity studies for n-Butyl Ethyl Sulfide (CAS: 638-46-0), a volatile organosulfur compound.[1][2][3] Given the absence of published cross-reactivity data for this specific sulfide, this document outlines the necessary principles, experimental designs, and detailed protocols to generate robust and reliable data from the ground up.
Our approach is built on established principles of small molecule immunogenicity and analytical chemistry, providing a scientifically rigorous path for evaluating the specificity of detection methods or biological interactions involving this compound.[4][5]
The Rationale: Why Investigate Cross-Reactivity for this compound?
This compound, also known as 3-Thiaheptane, is a simple aliphatic sulfide.[1][3] The need to assess its cross-reactivity can stem from several critical areas:
-
Immunological Safety: In drug development or occupational health, if a small molecule (a hapten) binds to a larger protein carrier, it can elicit an immune response.[5] It is crucial to determine if antibodies generated against a specific target might cross-react with structurally similar, non-target molecules like this compound, potentially leading to false positives in diagnostic assays or adverse hypersensitivity reactions.[4][5]
-
Flavor and Odor Profiling: In the food and beverage industry, organosulfur compounds are key contributors to aroma profiles.[6][7] Sensor arrays or chromatographic methods designed to detect specific flavor molecules must be validated against potential cross-reactants to ensure accurate profiling.[8]
This guide will focus primarily on the analytical chemistry approach, which forms the foundation for any subsequent immunological investigation.
Experimental Design: A Framework for Rigorous Assessment
A successful cross-reactivity study hinges on a well-conceived experimental design. This involves selecting appropriate analytical platforms, identifying logical cross-reactants, and defining clear metrics for evaluation.
Selection of Potential Cross-Reactants
The core of the study is to challenge the detection method with molecules that are structurally analogous to this compound. The selection should be based on systematic variations in chemical structure.
Table 1: Proposed Panel of Potential Cross-Reactants for this compound
| Compound Name | CAS Number | Molecular Formula | Structural Relationship to this compound | Rationale for Inclusion |
| Primary Analyte | ||||
| This compound | 638-46-0 | C6H14S | - | The target molecule of the study.[1][2] |
| Isomers | ||||
| sec-Butyl Ethyl Sulfide | 54933-47-8 | C6H14S | Positional isomer of the butyl group.[9] | Evaluates the system's ability to distinguish between linear and branched alkyl chains. |
| Methyl Pentyl Sulfide | 1741-84-0 | C6H14S | Isomer with different alkyl chain lengths. | Tests specificity related to the position of the sulfur atom. |
| Dipropyl Sulfide | 111-47-7 | C6H14S | Symmetrical isomer. | Assesses the impact of alkyl chain symmetry. |
| Related Sulfides | ||||
| Diethyl Sulfide | 352-93-2 | C4H10S | Shorter alkyl chains. | Determines if the system responds to a simpler sulfide structure. |
| Dibutyl Sulfide | 544-40-1 | C8H18S | Longer alkyl chains. | Evaluates interference from a larger, but structurally related, molecule. |
| Dimethyl Sulfide (DMS) | 75-18-3 | C2H6S | The simplest dialkyl sulfide.[6] | A common volatile sulfur compound; a key test for baseline specificity. |
| Other Sulfur-Containing Compounds | ||||
| 1-Butanethiol | 109-79-5 | C4H10S | Thiol (mercaptan) functional group. | Assesses discrimination between sulfide (-S-) and thiol (-SH) moieties. |
| Diethyl Disulfide | 110-81-6 | C4H10S2 | Disulfide linkage. | Tests for interference from compounds with sulfur-sulfur bonds. |
| Negative Control | ||||
| Hexane | 110-54-3 | C6H14 | Alkane analog with no sulfur. | Confirms that the response is specific to the presence of sulfur. |
Choosing the Analytical Platform
The choice of technology is dictated by the compound's properties—volatility and the need for high sensitivity and specificity. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
-
Gas Chromatography (GC): Separates volatile compounds based on their boiling points and interaction with a stationary phase. The retention time (RT) is a key identifier.
-
Mass Spectrometry (MS): Fragments the eluted compounds into a unique mass spectrum, providing a highly specific "fingerprint" for identification and quantification.[10]
High-Performance Liquid Chromatography (HPLC) can also be adapted, especially for less volatile or thermally labile sulfur compounds, often requiring derivatization.[11]
Workflow for Cross-Reactivity Assessment
The logical flow of the experiment ensures that data is collected systematically, from establishing a baseline for the primary analyte to challenging the system with potential interferents.
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Experimental Protocols
The following protocols are designed to be adapted by a qualified analyst. All work should be performed in a well-ventilated fume hood, as organosulfur compounds are often pungent and flammable.[1]
Protocol 1: GC-MS Analysis of this compound and Cross-Reactants
This protocol establishes the primary analytical method for separating and detecting the compounds of interest.
1. Standard Preparation:
- Prepare a 1000 ppm stock solution of this compound in methanol.
- From the stock, create a set of calibration standards ranging from 0.1 ppm to 50 ppm.
- Prepare 50 ppm solutions of each potential cross-reactant listed in Table 1.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Injection: 1 µL, splitless mode, 250°C inlet temperature.
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 2 minutes at 200°C.
- Carrier Gas: Helium, constant flow at 1.0 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- MS Scan Mode: Full Scan (m/z 35-350) for initial identification.
- MS SIM Mode (Selected Ion Monitoring): For quantification, monitor characteristic ions for this compound (e.g., m/z 118, 89, 61).[10] The presence of the sulfur-34 isotope peak at m/z 120 (4.4% of the m/z 118 peak) can be a useful confirmation.[10]
3. Calibration and Specificity Testing:
- Inject the calibration standards to establish linearity and determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).
- Inject each 50 ppm cross-reactant solution individually. Record any signal observed at the retention time of this compound.
Protocol 2: Cross-Reactivity Interference (Spike and Recovery)
This protocol quantifies the effect of a potential cross-reactant on the measurement of the primary analyte.
1. Sample Preparation:
- Prepare a sample containing a low concentration of this compound (e.g., 5 ppm). This is the Control Sample .
- For each cross-reactant, prepare a Test Sample by spiking the Control Sample with a high concentration of the cross-reactant (e.g., 50 ppm).
2. Analysis:
- Analyze the Control Sample and all Test Samples using the optimized GC-MS method in SIM mode.
- Calculate the concentration of this compound in each sample against the calibration curve.
3. Data Interpretation:
- Calculate Percent Cross-Reactivity:
- % Cross-Reactivity = (Apparent Concentration from Cross-Reactant Alone / Actual Concentration of Cross-Reactant) * 100
- Calculate Percent Recovery (for interference):
- % Recovery = (Concentration Measured in Test Sample / Concentration Measured in Control Sample) * 100
- A recovery value significantly different from 100% (e.g., outside 85-115%) indicates that the cross-reactant is causing matrix effects (signal suppression or enhancement).
Data Presentation and Interpretation
All quantitative results should be summarized in a clear, tabular format to facilitate comparison.
Table 2: Summary of Cross-Reactivity and Interference Data
| Compound Tested | Concentration Tested (ppm) | Signal at Analyte RT? (Y/N) | % Cross-Reactivity | % Recovery of this compound (5 ppm Spike) |
| sec-Butyl Ethyl Sulfide | 50 | |||
| Methyl Pentyl Sulfide | 50 | |||
| Dipropyl Sulfide | 50 | |||
| Diethyl Sulfide | 50 | |||
| Dibutyl Sulfide | 50 | |||
| 1-Butanethiol | 50 | |||
| Diethyl Disulfide | 50 | |||
| Hexane | 50 |
Interpreting the Results:
-
High % Cross-Reactivity: Indicates the analytical method cannot distinguish between the analyte and the tested compound. This is a significant specificity failure.
-
Low % Recovery: Suggests signal suppression, where the presence of the cross-reactant interferes with the ionization or detection of the analyte.
-
High % Recovery: Suggests signal enhancement, a less common but possible interference.
Foundational Principles: The Basis of Cross-Reactivity
Understanding the "why" behind cross-reactivity is as important as measuring it. For small molecules, two main concepts apply.
Caption: Principles of analytical vs. immunological cross-reactivity.
-
Analytical Cross-Reactivity: This is based on shared physicochemical properties. In GC, compounds with similar boiling points and polarities may co-elute. In MS, molecules that produce common fragment ions can interfere with one another if not chromatographically separated.
-
Immunological Cross-Reactivity: This occurs when an antibody, raised against a specific molecule-protein conjugate (hapten), recognizes a structurally similar but different molecule.[4][5] The antibody's binding site (paratope) fits an epitope present on both molecules, leading to an unintended interaction. While this guide focuses on the analytical groundwork, the data generated here is a prerequisite for designing any meaningful immunological study.
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Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica. Encyclopedia Britannica. [Link]
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A Senior Application Scientist's Guide to the Efficacy of n-Butyl Ethyl Sulfide as an Analytical Standard
In the landscape of analytical chemistry, particularly within the petrochemical, environmental, and natural gas sectors, the accurate quantification of sulfur compounds is paramount. These compounds are notorious for their corrosive properties, catalyst poisoning effects, and unpleasant odors.[1][2] Gas chromatography (GC) coupled with sulfur-selective detectors stands as the gold standard for this analysis, but the reliability of any quantitative result is fundamentally anchored to the quality and suitability of the analytical standards employed.
This guide provides an in-depth evaluation of n-Butyl Ethyl Sulfide (CAS 638-46-0) as an analytical standard. Moving beyond a simple product sheet, we will dissect its performance characteristics, compare it objectively with common alternatives, and provide actionable experimental protocols to ensure its valid and trustworthy application in your laboratory.
Profiling the Candidate: Physicochemical Properties of this compound
This compound, also known as 1-(ethylthio)butane or 3-thiaheptane, is a dialkyl sulfide with a straightforward structure.[3][4] Its utility as a chromatographic standard stems from a favorable combination of physical and chemical properties that make it well-suited for GC-based workflows.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄S | [5][6] |
| Molecular Weight | 118.24 g/mol | [3] |
| Boiling Point | 144-145 °C | [5][7] |
| Density | ~0.85 g/cm³ | [7] |
| Flash Point | ~36 °C (97 °F) | [8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Stability | Stable under normal conditions | [9] |
Its boiling point of 144-145°C is particularly noteworthy. It renders the compound sufficiently volatile for gas chromatography without the handling challenges associated with highly volatile gases like hydrogen sulfide or low-boiling mercaptans. Furthermore, its stability under standard laboratory conditions ensures the integrity of stock solutions over time, a critical aspect for a reliable reference material.[9]
The Competitive Landscape: A Comparison with Alternative Sulfur Standards
The choice of a standard is never made in a vacuum. This compound must be evaluated against other sulfur compounds commonly used for calibration in methods like ASTM D5623 and D6228.[1][10]
| Standard | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Hydrogen Sulfide | H₂S | 34.08 | -60 | Environmentally critical analyte | Extremely toxic and volatile; unstable in solution; requires specialized handling[11][12] |
| Carbonyl Sulfide | COS | 60.08 | -50.2 | Important in natural gas analysis | Gas at room temperature; requires pressurized cylinders and gas-phase dilution |
| Methyl Mercaptan | CH₄S | 48.11 | 6 | Representative of mercaptans | Highly volatile and odorous gas; prone to oxidation |
| Dimethyl Sulfide | (CH₃)₂S | 62.13 | 37.3 | Common standard, good for early-eluting peaks | High volatility can lead to evaporative losses from standards |
| Carbon Disulfide | CS₂ | 76.14 | 46.3 | Common industrial solvent and analyte | Highly flammable and volatile |
| This compound | C₆H₁₄S | 118.24 | 144-145 | Liquid at STP; easy to handle and weigh; stable; good chromatographic behavior | Higher boiling point may not be ideal for methods focused solely on very light sulfur compounds |
| Diethyl Disulfide | C₄H₁₀S₂ | 122.25 | 154 | Representative of disulfides; stable | Strong odor; later eluting peak |
| Thiophene | C₄H₄S | 84.14 | 84 | Representative of aromatic sulfur compounds | Structurally distinct from alkyl sulfides/mercaptans |
As the data illustrates, this compound occupies a "sweet spot" for analytical utility. Its liquid state at standard temperature and pressure simplifies the preparation of accurate gravimetric standards, a significant advantage over gaseous alternatives which require complex gas-phase blending systems.[13]
Performance in Practice: Chromatographic Behavior
In typical GC applications for sulfur analysis, a non-polar column like a DB-1 or similar is used.[2] this compound, being a moderately polarizable but largely non-polar molecule, exhibits excellent peak shape and predictable retention on such columns. It typically elutes after the more volatile sulfides (like dimethyl sulfide) and mercaptans but before disulfides and heavier sulfur compounds, making it an excellent internal or surrogate standard for a broad range of analytes.
The use of sulfur-selective detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), is crucial.[14][15] These detectors provide high selectivity for sulfur-containing compounds over the hydrocarbon matrix common in petroleum and fuel samples, ensuring that the detected peak corresponds solely to the analyte of interest.[1][13]
Conclusion: An Authoritative Recommendation
Based on its physicochemical properties, comparative performance, and ease of handling, This compound is a highly effective and reliable standard for the analytical quantification of sulfur compounds by gas chromatography.
Its primary advantages are:
-
Ease of Use: As a stable liquid, it allows for the straightforward and highly accurate preparation of gravimetric standards, mitigating the complexities and potential errors associated with handling gaseous standards.
-
Optimal Volatility: Its boiling point ensures it is suitable for a wide range of GC methods, eluting reliably without the volatility issues that can plague lighter compounds.
-
Safety and Stability: It possesses a more favorable safety profile and better stability in solution compared to volatile mercaptans and hydrogen sulfide.
While a multi-component standard is often necessary to correctly identify and quantify a wide range of sulfur species, this compound serves as an excellent foundational component in such mixes. It is also an ideal candidate for use as an internal standard or a quality control check standard to validate instrument performance over time. For any laboratory engaged in the analysis of sulfur in light petroleum liquids, fuels, or gaseous streams, this compound is an indispensable tool for achieving accurate and trustworthy results.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of n-Butyl Ethyl Sulfide
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling organosulfur compounds like n-Butyl Ethyl Sulfide (CAS: 638-46-0) requires a nuanced understanding of their chemical properties to mitigate risks during use and, critically, upon disposal. This guide moves beyond mere procedural checklists to provide a framework for safe, compliant, and scientifically-grounded disposal, ensuring the protection of personnel, facilities, and the environment.
Understanding the Compound: Why Specific Disposal is Critical
This compound is a flammable, colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1][2] Its chemical nature dictates the stringent protocols for its disposal. The primary hazards stem from its flammability and its classification as a sulfide-bearing compound.
-
Flammability: With a flash point of approximately 76°C, it is a combustible liquid.[2] Vapors can form explosive mixtures with air, necessitating strict control of ignition sources during handling and disposal.[1][3]
-
Reactivity & Hazardous Decomposition: While stable under normal conditions, it is incompatible with strong oxidizing agents and bases.[2][4] Upon combustion, it releases toxic and irritating fumes, including oxides of sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen sulfide (H2S).[2]
-
Health & Environmental Hazards: It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][5] As a sulfide-bearing waste, it falls under regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) defines wastes that can generate toxic gases, such as hydrogen sulfide, when exposed to pH conditions between 2 and 12.5 as potentially hazardous due to reactivity.[6][7]
Key Chemical & Physical Properties
Understanding these properties is not academic; it is the foundation for risk assessment and the rationale behind every handling and disposal step.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄S | PubChem[5] |
| Molecular Weight | 118.24 g/mol | PubChem[5] |
| Appearance | Colorless to pale yellow liquid | Thermo Fisher[1] |
| Odor | Strong, stench | Cole-Parmer, Sigma-Aldrich[2] |
| Boiling Point | 143-145 °C | Benchchem, Stenutz[8][9] |
| Flash Point | 76 °C (168.8 °F) | Cole-Parmer[2] |
| Incompatibilities | Strong oxidizing agents, strong bases | Cole-Parmer, Fisher Scientific[2][4] |
Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is handled safely from the point of generation to its final removal by certified professionals.
Decision-Making Flowchart for this compound Waste
This diagram outlines the critical decision points in the disposal process, ensuring that all waste streams are correctly identified and managed.
Caption: Decision workflow for segregating and handling this compound waste.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste, ensure the proper PPE is worn. The causality is direct: preventing exposure via inhalation, skin, and eye contact.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and absorption.[1] |
| Eye Protection | ANSI-approved safety goggles or face shield. | Protects against splashes and vapors.[2] |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Work Area | Chemical fume hood. | Minimizes inhalation of vapors.[2] |
Step 2: Waste Segregation and Collection
This is the most critical step to prevent hazardous reactions.
-
Designate a Waste Container: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, screw-on cap. The container must be in good condition, with no cracks or leaks.
-
Label Correctly: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Segregate Incompatibles: This is a core principle of chemical safety. Never mix this compound waste with:
-
Accumulation: Keep the waste container closed at all times except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from heat or ignition sources.
Step 3: Managing Spills and Contaminated Materials
Small spills are a common source of waste generation. The objective is to contain, absorb, and containerize the material safely.
Protocol for Small Spill (<100 mL) Cleanup:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Work must be performed in a fume hood or an area with high ventilation. Eliminate all ignition sources immediately.[1][2]
-
Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Seal and Label: Securely close the waste container. Ensure the label is complete and visible.
Step 4: Final Disposal Procedures
The final step is the transfer of custody to trained professionals.
-
Do Not Dispose via Sink or Trash: Disposing of this compound down the drain or in regular trash is a violation of environmental regulations and poses a significant safety risk.[1][10] It can create toxic and flammable atmospheres in the sewer system.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of the hazardous waste.[7][10]
-
Documentation: Complete any required hazardous waste manifests or tags provided by your EHS office. Accurate documentation, including the listing of all components in a mixed waste stream, is a legal requirement.[10]
Trustworthiness and Self-Validation
This protocol is a self-validating system because it is built on the foundational principles of chemical hazard mitigation:
-
Containment: Using sealed, compatible containers prevents the release of vapors.
-
Segregation: Keeping waste streams separate based on chemical incompatibility prevents dangerous reactions.
-
Information: Proper labeling ensures that everyone who handles the waste understands its contents and associated dangers, from the lab bench to the final disposal facility.
By adhering to these principles, you are not just following rules; you are actively participating in a system designed to prevent chemical accidents and ensure regulatory compliance, building a culture of safety and trust within your organization.
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This compound Summary . PubChem, National Institutes of Health. [Link]
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Material Safety Data Sheet: n-Butyl sulfide, 99% . Cole-Parmer. [Link]
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Clarification on the Level of Sulfide for Determining if a Waste is Hazardous Under Reactivity . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste: Guidelines and Regulations . U.S. Environmental Protection Agency. [Link]
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Chemical Hygiene Plan . The Ohio State University, Department of Chemistry and Biochemistry. [Link]
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Safety Data Sheet: Sulfur in Di-n-Butyl Sulfide . National Institute of Standards and Technology. [Link]
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Hazardous Waste Characteristics . U.S. Environmental Protection Agency. [Link]
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Best Management Practices to Prevent and Control Hydrogen Sulfide . Ohio Environmental Protection Agency. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
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Chemical Waste Management Guide . University of Texas at Austin, Environmental Health & Safety. [Link]
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butyl ethyl sulfide Properties . Stenutz. [Link]
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Navigating the Volatility of n-Butyl Ethyl Sulfide: A Guide to Safe Handling and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is paramount. n-Butyl ethyl sulfide, a volatile and flammable organosulfur compound, demands a protocol built on a foundation of rigorous safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, moving beyond mere compliance to instill a culture of proactive safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound (C6H14S) is a flammable liquid and vapor that presents several potential hazards in a laboratory setting.[1][2] A thorough understanding of its properties is the first step in mitigating risk.
Key Hazards:
-
Flammability: The compound is a flammable liquid, with vapors that can form explosive mixtures with air.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Irritation: It is known to cause skin and eye irritation.[1]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful.[1]
-
Odor: Like many sulfur compounds, it possesses a strong, unpleasant odor, often described as a stench.[3][4] While the odor threshold may provide some warning, it should not be relied upon as a measure of safe exposure levels.[5][6]
| Property | Value | Source |
| Molecular Formula | C6H14S | [1] |
| Molecular Weight | 118.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Primary Hazards | Flammable, Irritant | [1] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory to protect against splashes.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection
The choice of glove material is critical for preventing skin contact. For volatile organic compounds like this compound, nitrile or neoprene gloves are recommended for their chemical resistance.[7][8][9]
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[7][8]
-
Neoprene Gloves: Provide excellent protection against a broad spectrum of chemicals, including some solvents.[7][9]
-
Double Gloving: For extended operations or when handling larger volumes, wearing two pairs of gloves can provide an additional layer of protection.[10]
Always inspect gloves for any signs of degradation or punctures before use.[8] Contaminated disposable gloves should be removed and discarded immediately, followed by thorough hand washing.[8]
Body Protection
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material is essential due to the flammability of this compound.
-
Chemical-Resistant Apron: An apron made of a chemical-resistant material like rubber or PVC provides an extra layer of protection against spills.
Respiratory Protection
Due to its volatility and potential for respiratory irritation, work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Respirator: If work cannot be conducted in a fume hood, or if there is a risk of exceeding occupational exposure limits, a respirator is required. A half-mask or full-face respirator with organic vapor (OV) cartridges is recommended for protection against volatile organic compounds.[13][14][15]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation
-
Conduct a Pre-Task Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and assess the specific risks associated with your planned procedure.
-
Assemble all Necessary Materials: Ensure that all required equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Verify Fume Hood Functionality: If using a chemical fume hood, confirm that it is functioning correctly and that the airflow is adequate.
-
Don Appropriate PPE: Put on all required personal protective equipment before entering the designated work area.
Handling
-
Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Use Secondary Containment: Place the primary container of this compound in a secondary container, such as a chemical-resistant tray, to contain any potential spills.
-
Dispense Carefully: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a pipette or a funnel.
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use to prevent the escape of flammable vapors.[16] To further control odors from volatile chemicals, consider wrapping the container's threads with Teflon tape before capping or using parafilm around the sealed cap.[12]
-
Avoid Ignition Sources: Ensure that there are no open flames, hot surfaces, or sources of static discharge in the vicinity of the work area.[2]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental stewardship. As a flammable liquid, it is classified as a hazardous waste.[17][18]
Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled container for the collection of this compound waste. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[17][19]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[17][19]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[19]
Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from sources of ignition.[11][18]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.
Final Disposal
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.[17]
-
Do Not Pour Down the Drain: Under no circumstances should this compound or any flammable liquid be poured down the sink or into the sewer system.[17][20]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
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University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. [Link]
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University of Alberta. (n.d.). Glove Selection Guide. Safety & Risk Services. [Link]
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Greenflow. (2024, October 1). How to Safely Dispose of Highly Flammable Chemicals. [Link]
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HWH Environmental. (2021, August 27). Hazardous Waste Class 3: Flammable Liquids. [Link]
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The Ohio State University. (n.d.). Office of environmental health and safety. Department of Chemistry and Biochemistry. [Link]
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The Code Lucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners [Video]. YouTube. [Link]
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Lab Manager. (2024, November 26). How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice. [Link]
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Wikipedia. (2024, November 26). Respirator. [Link]
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BreatheSafeAir Forum. (2024, April 21). Daily use mask for VOCs? [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyl sulfide, 99%. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
